molecular formula C13H16N2O B1353694 1-Cinnamoylpiperazine CAS No. 55486-27-6

1-Cinnamoylpiperazine

Cat. No.: B1353694
CAS No.: 55486-27-6
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Description

1-Cinnamoylpiperazine, with the molecular formula C 13 H 16 N 2 O and a molar mass of 216.28 g/mol, is a chemical compound of interest in medicinal chemistry research . This piperazine derivative is characterized by its (E)-cinnamoyl moiety, which serves as a key pharmacophore in the design of novel bioactive molecules . Scientific studies on related cinnamoylpiperazine structures have identified their potential as antinociceptive and anticonvulsive agents . Research indicates that such compounds can act as potent and selective antagonists for the TRPV1 (vanilloid) receptor, a key target in pain perception and neurogenic inflammation . This mechanism suggests significant research value for investigating new pathways in pain management and neurological disorders. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage its properties in the synthesis and development of new molecular entities for pharmacological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-27-6, 84935-37-5
Record name 55486-27-6
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Record name 84935-37-5
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Foundational & Exploratory

An In-depth Technical Guide to 1-Cinnamoylpiperazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cinnamoylpiperazine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structural features, combining the rigidity of the piperazine ring with the electrophilic and lipophilic characteristics of the cinnamoyl moiety, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as a building block in drug discovery.

Chemical Identity and Structure

This compound, a derivative of piperazine, is characterized by the attachment of a cinnamoyl group to one of the nitrogen atoms of the piperazine ring. The cinnamoyl group features a phenyl ring attached to a propenoyl group, which introduces a conjugated system and potential for various chemical modifications.

IUPAC Name: (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one

Chemical Structure:

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YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; 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AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label="HC [label=""]; LHD [label=""]; LHE [label="

Spectroscopic Data of 1-Cinnamoylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cinnamoylpiperazine (IUPAC name: (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one), a key intermediate in drug discovery and a valuable scaffold in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its acquisition and interpretation.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol , is a derivative of piperazine, a ubiquitous heterocyclic scaffold in pharmaceuticals.[1] The molecule incorporates a cinnamoyl group, which is an α,β-unsaturated carbonyl system conjugated with a phenyl ring. This structural feature is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The piperazine moiety, on the other hand, is known to improve the pharmacokinetic properties of drug candidates. Understanding the spectroscopic characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure of this compound

The structure of this compound, with key atom numbering for NMR assignment, is presented below. The molecule exists predominantly in the E-configuration due to the steric hindrance around the carbon-carbon double bond.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, vinylic, and piperazine protons. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the anisotropic effect of the phenyl ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.70d~15.51HH-10
~7.55m-2HH-12, H-16 (ortho-Ar)
~7.40m-3HH-13, H-14, H-15 (meta, para-Ar)
~6.95d~15.51HH-9
~3.80t~5.04HH-2, H-6
~2.90t~5.04HH-3, H-5
~1.90br s-1HH-4 (N-H)
  • Vinylic Protons (H-9, H-10): The two protons on the double bond appear as doublets with a large coupling constant (J ≈ 15.5 Hz), which is characteristic of a trans (E) configuration.[3] The downfield shift of H-10 (~7.70 ppm) is due to its deshielding by the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing carbonyl group. H-9 is located further upfield (~6.95 ppm) as it is adjacent to the carbonyl group.

  • Aromatic Protons (H-12 to H-16): The protons of the phenyl group are expected to appear in the range of 7.40-7.55 ppm as a complex multiplet.[3] The ortho-protons (H-12, H-16) are typically the most deshielded.

  • Piperazine Protons (H-2, H-3, H-5, H-6): The piperazine ring protons are expected to show two distinct signals. The four protons on the carbons adjacent to the amide nitrogen (H-2, H-6) are deshielded by the carbonyl group and appear around 3.80 ppm. The other four protons (H-3, H-5) adjacent to the secondary amine are found further upfield at approximately 2.90 ppm. Both sets of protons are expected to appear as triplets due to coupling with their neighbors on the adjacent piperazine carbons.

  • Amine Proton (H-4): The N-H proton of the piperazine ring will appear as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift can be variable depending on concentration and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)Assignment
~165.5C-7 (C=O)
~142.0C-10
~135.0C-11
~130.0C-14
~129.0C-13, C-15
~128.0C-12, C-16
~120.0C-9
~46.0C-3, C-5
~42.0C-2, C-6
  • Carbonyl Carbon (C-7): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at approximately 165.5 ppm.[3]

  • Aromatic and Vinylic Carbons (C-9 to C-16): These carbons resonate in the typical downfield region of 120-142 ppm. The quaternary carbon of the phenyl ring (C-11) is expected around 135.0 ppm. The vinylic carbons (C-9 and C-10) will be distinct, with C-10 being more downfield due to its proximity to the phenyl group.

  • Piperazine Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons adjacent to the amide nitrogen (C-2, C-6) are expected to be slightly more deshielded (~42.0 ppm) than those adjacent to the secondary amine (C-3, C-5) which are predicted around 46.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the amide, alkene, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch (secondary amine)
~3060MediumAromatic C-H stretch
~3030MediumVinylic C-H stretch
~2940, ~2850MediumAliphatic C-H stretch
~1650StrongC=O stretch (amide I band)
~1610StrongC=C stretch (vinylic and aromatic)
~1450MediumAromatic C=C stretch
~970Strong=C-H bend (trans-alkene out-of-plane)
  • N-H Stretch: A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of sp² C-H stretches from the aromatic ring and the double bond. Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretches of the piperazine ring.

  • Amide I Band (C=O Stretch): A strong, sharp absorption around 1650 cm⁻¹ is a hallmark of the amide carbonyl stretch. Its position is slightly lower than a typical ketone due to resonance with the nitrogen lone pair.

  • C=C Stretches: The stretching vibrations of the carbon-carbon double bond and the aromatic ring are expected in the 1610-1450 cm⁻¹ region.

  • Trans-Alkene Bend: A strong absorption around 970 cm⁻¹ is highly diagnostic for the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, confirming the E-geometry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

m/zPredicted Identity
216[M]⁺ (Molecular Ion)
131[C₆H₅-CH=CH-C≡O]⁺ (Cinnamoyl cation)
103[C₆H₅-CH=CH]⁺ (Styryl cation)
85[Piperazine-C=O]⁺
77[C₆H₅]⁺ (Phenyl cation)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 216, corresponding to the molecular weight of this compound.[4] The fragmentation pattern is likely to be dominated by cleavage of the amide bond.

G mol This compound [M]⁺˙ m/z = 216 frag1 Cinnamoyl cation [C₉H₇O]⁺ m/z = 131 mol->frag1 - C₄H₉N₂• frag3 [Piperazine-C=O]⁺ [C₅H₉N₂O]⁺ m/z = 85 mol->frag3 - C₉H₇• frag2 Styryl cation [C₈H₇]⁺ m/z = 103 frag1->frag2 - CO frag4 Phenyl cation [C₆H₅]⁺ m/z = 77 frag2->frag4 - C₂H₂

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

  • Formation of m/z 131: The most likely initial fragmentation is the cleavage of the amide C-N bond, leading to the formation of the stable cinnamoyl cation at m/z 131. This is often a base peak.

  • Formation of m/z 103: The cinnamoyl cation can further lose a molecule of carbon monoxide (CO) to form the styryl cation at m/z 103.

  • Formation of m/z 85: Cleavage of the bond between the carbonyl carbon and the vinylic carbon can result in a fragment containing the piperazine ring and the carbonyl group at m/z 85.

  • Formation of m/z 77: The styryl cation can lose acetylene (C₂H₂) to form the phenyl cation at m/z 77.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample in the gas phase using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

References

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  • NIST. (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one. NIST Chemistry WebBook. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. [Link]

  • NIST. (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one. NIST Chemistry WebBook. [Link]

  • Zhong, Y., et al. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. S. Afr. J. Chem., 2014, 67, 163–167. [Link]

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  • PubMed. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005 Oct;43(10):869-72. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

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  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. 2021, 26(16), 4991. [Link]

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An In-depth Technical Guide to 1-Cinnamoylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cinnamoylpiperazine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] With its unique molecular architecture, incorporating a piperazine ring coupled to a cinnamoyl moiety, this compound offers a valuable scaffold for the development of novel therapeutics. Its significance is particularly noted in the fields of neuroscience and inflammation.[1] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a standard synthesis protocol, and its diverse applications in modern drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 55486-27-6[1][2][3]
Alternative CAS Number 84935-37-5[3][4]
Molecular Formula C₁₃H₁₆N₂O[2][3]
Molecular Weight 216.28 g/mol [2][3][4]
IUPAC Name (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one[3]
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[5][6]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acylation of piperazine with cinnamoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride.

Causality Behind Experimental Choices

The choice of an excess of piperazine is crucial to favor the formation of the mono-acylated product, this compound, and to minimize the formation of the di-acylated byproduct, 1,4-dicinnamoylpiperazine. The use of a suitable base, such as triethylamine or an excess of piperazine itself, is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selection of an appropriate solvent, like dichloromethane or ethanol, is based on the solubility of the reactants and the ease of product isolation.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • Cinnamoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, if not using excess piperazine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution over 30 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted cinnamoyl chloride) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Piperazine Piperazine Reaction Acylation Reaction Piperazine->Reaction CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Reaction Solvent Dichloromethane (DCM) at 0°C to RT Solvent->Reaction Base Excess Piperazine or Triethylamine Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Wash Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Sources

The Therapeutic Potential of 1-Cinnamoylpiperazine Analogs: A Survey of Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1-cinnamoylpiperazine scaffold represents a privileged structure in medicinal chemistry, combining the biological significance of cinnamic acid derivatives with the versatile pharmacokinetic properties of the piperazine ring. This technical guide provides a comprehensive overview for researchers and drug development professionals on the diverse biological activities of novel this compound analogs. We delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, anti-inflammatory applications, and infectious diseases. For each area, this guide synthesizes the current understanding of their mechanisms of action, explores critical structure-activity relationships (SAR) that drive potency and selectivity, and presents quantitative data from seminal studies. Furthermore, we provide detailed, field-proven experimental protocols for key biological assays, complete with workflow diagrams and explanations of the scientific rationale behind the methodologies. This document serves as an essential resource for advancing the exploration and development of this compound analogs as next-generation therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is often centered on the identification of chemical scaffolds that can be systematically modified to achieve desired biological effects. The this compound core is one such scaffold of burgeoning interest. It is an amide conjugate of a cinnamoyl moiety and a piperazine ring.

  • The Cinnamoyl Moiety: Derived from cinnamic acid, this substructure is a well-known pharmacophore found in nature, associated with a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[1]. Its conjugated system and aromatic ring are key features for molecular interactions.

  • The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a cornerstone of modern medicinal chemistry[2]. Its presence in a molecule can improve aqueous solubility and bioavailability. The nitrogen atoms provide sites for hydrogen bonding and can be readily substituted, allowing for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties[2].

The combination of these two moieties creates a versatile platform for generating diverse chemical libraries with significant therapeutic potential. This guide will explore the primary biological activities demonstrated by these novel analogs.

Anticancer Activity

Several series of this compound derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines[3][4].

Mechanism of Action

While the precise mechanisms are still under investigation for many analogs, a prominent target appears to be the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/Akt, leading to cell proliferation, survival, and metastasis. Inhibition of this pathway is a clinically validated strategy in oncology. Some piperazine derivatives have been designed to fit into the ATP-binding site of the EGFR kinase domain, acting as competitive inhibitors[5]. This action blocks the autophosphorylation of the receptor and halts the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Analog This compound Analog Analog->EGFR Inhibits EGF EGF EGF->EGFR Binds MTT_Workflow start Start seed 1. Seed Cells (e.g., A-549) in 96-well plates start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) for adherence seed->incubate1 treat 3. Treat with Analogs (serial dilutions) + Controls (Vehicle, Doxorubicin) incubate1->treat incubate2 4. Incubate 48h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h (Formation of formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % viability, IC50) read->analyze end End analyze->end

Fig. 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A-549 lung carcinoma) into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the plate surface.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects and a positive control (a known cytotoxic drug like doxorubicin) to validate assay performance.

  • Incubation: Incubate the treated plates for an additional 48 hours under the same conditions.

    • Rationale: A 48-hour exposure is a standard duration to observe significant antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Formation: Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Piperazine derivatives have demonstrated noteworthy anti-inflammatory activity, primarily through the modulation of pro-inflammatory cytokine production.[6][7]

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of these analogs is the inhibition of signaling pathways that lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In immune cells like macrophages, activation by stimuli such as Lipopolysaccharide (LPS) triggers intracellular cascades (e.g., NF-κB pathway), leading to the transcription and release of these potent inflammatory mediators. Certain piperazine derivatives can interfere with this process, reducing the levels of TNF-α and IL-1β, thereby dampening the inflammatory response.[6][7]

Inflammation_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB Pathway) TLR4->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Signaling->Cytokines Upregulates Inflammation Inflammatory Response Cytokines->Inflammation Analog This compound Analog Analog->Signaling Inhibits MIC_Workflow start Start serial_dilute 1. Serial Dilute Compound in 96-well plate (e.g., 256 to 0.5 µg/mL) start->serial_dilute prep_inoculum 2. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) serial_dilute->prep_inoculum inoculate 3. Inoculate Wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate controls 4. Prepare Controls (Growth: no drug) (Sterility: no bacteria) inoculate->controls incubate 5. Incubate 18-24h at 37°C controls->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Synthesis_Scheme cluster_reactants Reactants cluster_process Process CinnamicAcid Substituted Cinnamic Acid Activation 1. Acid Activation (e.g., SOCl₂ or EDC/HOBt) CinnamicAcid->Activation Piperazine N-Substituted Piperazine Coupling 2. Amide Coupling (Base, Solvent) Piperazine->Coupling Activation->Coupling Product This compound Analog Coupling->Product

Fig. 5: General synthesis workflow.

The process generally involves activating the carboxylic acid of a substituted cinnamic acid to form a more reactive species (e.g., an acyl chloride using thionyl chloride, or an active ester using coupling agents like EDC/HOBt). This activated intermediate is then reacted with the secondary amine of an appropriate N-substituted piperazine in the presence of a base to yield the final this compound product.

The this compound scaffold is a highly versatile and promising platform in drug discovery. The existing body of research clearly demonstrates its potential to yield potent agents with anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties.

Future research should focus on:

  • Mechanism Deconvolution: Utilizing advanced biochemical and cellular assays to pinpoint the specific molecular targets and pathways for the most potent analogs.

  • In Vivo Evaluation: Progressing lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Library Expansion: Systematically exploring a wider range of substitutions on both the cinnamoyl and piperazine moieties to further optimize activity and discover novel biological functions.

By continuing these research efforts, the scientific community can unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). NIH National Center for Biotechnology Information. [Link]

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  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). PubMed. [Link]

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An In-depth Technical Guide to the Pharmacological Profile of 1-Cinnamoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacological profile of 1-cinnamoylpiperazine derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their synthesis, mechanisms of action, and diverse biological activities, supported by experimental evidence and structure-activity relationship (SAR) studies.

Introduction: The Emergence of a Privileged Scaffold

The this compound moiety represents a "privileged scaffold" in medicinal chemistry. This structural motif, characterized by a piperazine ring acylated with a cinnamoyl group, serves as a versatile template for the design of novel therapeutic agents.[1] The inherent properties of the piperazine ring, such as its ability to be readily functionalized at the N4 position and its favorable pharmacokinetic characteristics, combined with the diverse biological activities associated with the cinnamoyl group, have made these derivatives a focal point of extensive research.[2] This guide delves into the multifaceted pharmacological landscape of these compounds, highlighting their potential in oncology, neurology, and beyond.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives is typically achieved through straightforward and efficient chemical reactions. The most common approach involves the coupling of a substituted piperazine with a corresponding cinnamic acid derivative.

General Synthesis Workflow

A prevalent synthetic route is the amidation reaction between a desired piperazine and a cinnamic acid, often activated as an acid chloride or through the use of coupling agents.

G cluster_reactants Reactants Piperazine Substituted Piperazine Coupling Coupling Agent (e.g., HBTU, EDC) or Conversion to Acid Chloride Piperazine->Coupling CinnamicAcid Substituted Cinnamic Acid CinnamicAcid->Coupling Product This compound Derivative Coupling->Product Amidation Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling Base Base (e.g., TEA, DIPEA) Base->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Caption: General synthetic workflow for this compound derivatives.

Exemplary Experimental Protocol: Synthesis of (E)-1-(4-Benzylpiperazin-1-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

The following protocol is adapted from a study on tyrosinase inhibitors and serves as a representative example of the synthesis process.[3]

Materials:

  • Caffeic acid

  • 1-Benzylpiperazine

  • Coupling agents (e.g., HBTU)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve caffeic acid in DMF.

  • Add HBTU and TEA to the solution and stir for 15 minutes at room temperature.

  • Add 1-benzylpiperazine to the reaction mixture.

  • Continue stirring at room temperature for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.[3]

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[3][4]

Pharmacological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, which are intricately linked to their structural features. The following sections detail their key pharmacological effects and the underlying molecular mechanisms.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[5][6][7]

Mechanism of Action: The anticancer effects of this compound derivatives are often multifactorial. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma.[8][9][10] Molecular docking studies have suggested that certain derivatives may exert their effects by interacting with key proteins involved in cancer progression, such as HSP90.[8]

Structure-Activity Relationship (SAR):

  • Substitutions on the phenyl ring of the cinnamoyl moiety can significantly influence anticancer activity.

  • The nature of the substituent at the N4 position of the piperazine ring is also a critical determinant of potency and selectivity.

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
6r Various Human Cancer Cells0.0061 - 0.017[6]
PD-1 HepG2< 100 (55.44% inhibition)[10]
PD-2 HepG2< 100 (90.45% inhibition)[10]
Neuroprotective Effects

Several this compound derivatives have demonstrated promising neuroprotective properties, suggesting their potential for the treatment of neurodegenerative disorders and stroke.[11][12]

Mechanism of Action: The neuroprotective effects are often attributed to their ability to mitigate glutamate-induced neurotoxicity.[11][12] Some derivatives have shown the capacity to protect neuronal cells from damage induced by hypoxia.[13] The activation of neuronal store-operated calcium entry in spines has also been proposed as a neuroprotective mechanism for some piperazine derivatives.[14]

Experimental Protocol: In Vitro Neuroprotection Assay This protocol is based on the evaluation of neuroprotection against glutamate-induced toxicity in SH-SY5Y cells.[11][12]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to glutamate to induce neurotoxicity.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of cell survival relative to control cells.

G Start Seed SH-SY5Y Cells Treatment Treat with This compound Derivatives Start->Treatment Glutamate Induce Neurotoxicity with Glutamate Treatment->Glutamate MTT Assess Cell Viability (MTT Assay) Glutamate->MTT Analysis Calculate Percent Cell Survival MTT->Analysis

Caption: Workflow for in vitro neuroprotection assay.

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been investigated, with some this compound analogues showing potential in preclinical models of epilepsy.[15][16][17]

Mechanism of Action: The anticonvulsant effects of some piperazine derivatives are thought to be mediated through the modulation of neurotransmitter systems. For instance, some derivatives act as antagonists at glutamate receptors, particularly the kainate receptor subtype.[15] Others may exert their effects through interactions with GABAergic systems, as suggested by studies on related quinazolinone derivatives.[18]

Preclinical Evaluation: Anticonvulsant activity is typically assessed in rodent models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.[16]

Tyrosinase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][19] This suggests their potential application in cosmetics and for the treatment of hyperpigmentation disorders.

Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of the tyrosinase enzyme.[3] Molecular docking studies have indicated that the benzyl substituent on the piperazine ring can form important interactions within the enzyme's active site, contributing to their inhibitory potency.[3][20]

Quantitative Data Summary: Tyrosinase Inhibition

Compound IDAssaypIC50Reference
5b (a benzoyl analogue) Monophenolase4.99[3]
3a Diphenolase4.18[3]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on their chemical structure. The following diagram illustrates the key structural components that can be modified to modulate biological activity.

G cluster_sar Structure-Activity Relationship of this compound Derivatives Structure R1 R1 Substituents (on Cinnamoyl Phenyl Ring) - Modulate electronic and steric properties - Impact anticancer and neuroprotective activity R2 R2 Substituent (at N4 of Piperazine) - Influences solubility and target binding - Critical for tyrosinase inhibition and anticancer selectivity Linker Amide Linker - Generally conserved - Essential for structural integrity

Caption: Key structural features influencing the biological activity of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a diverse pharmacological profile. Their synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development. Future research should focus on:

  • Lead Optimization: Fine-tuning the structure to enhance potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying their various biological effects.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.

  • Pharmacokinetic and ADMET Studies: Assessing the drug-like properties of these derivatives to ensure favorable absorption, distribution, metabolism, excretion, and toxicity profiles.[21]

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

  • Ishibashi, Y., et al. (1991). Synthesis and biological activity of 11-[4-(cinnamyl)-1-piperazinyl]- 6,11-dihydrodibenz[b,e]oxepin derivatives, potential agents for the treatment of cerebrovascular disorders. Chemical & Pharmaceutical Bulletin, 39(10), 2564-73. [Link]

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  • Marrazzo, A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 29-42. [Link]

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Unveiling the Therapeutic Landscape of 1-Cinnamoylpiperazine: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Cinnamoylpiperazine, a chemical scaffold integrating the bioactive moieties of cinnamoyl and piperazine groups, stands as a molecule of significant interest in contemporary drug discovery. While extensively utilized as a synthetic intermediate, its intrinsic pharmacological potential remains an area of burgeoning exploration. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing inferences from the established bioactivities of its constituent chemical motifs and related derivatives. We will delve into the molecular mechanisms and signaling pathways through which this compound may exert its effects, providing a foundational framework for future preclinical and clinical investigations. The primary therapeutic avenues for exploration appear to be in the realms of neuroscience, inflammation, and oncology, with a notable polypharmacological potential.

Introduction: The Rationale for Investigating this compound

The pursuit of novel therapeutic agents is a cornerstone of biomedical research. The strategic combination of known pharmacophores into a single molecular entity is a well-established approach to generating new chemical entities with unique biological profiles. This compound (CAS: 55486-27-6) exemplifies this strategy, merging the phenylpropanoid structure of a cinnamoyl group with the versatile heterocyclic system of piperazine.[1] This union gives rise to a molecule with the potential for a diverse range of biological activities, including but not limited to neuroprotection, anti-inflammatory, and anticancer effects.[1][2][][4] This guide will systematically explore the evidence-based potential therapeutic targets of this compound, providing a scientific rationale for its further investigation as a lead compound in drug development programs.

Potential Therapeutic Targets in Neuroscience

The piperazine moiety is a common feature in many centrally acting drugs. Coupled with the neuroprotective properties associated with cinnamoyl derivatives, this compound is a prime candidate for targeting neurological and psychiatric disorders.

Dopamine and Serotonin Receptors: Modulating Neurotransmission

Derivatives of this compound have demonstrated significant affinity for key neurotransmitter receptors, suggesting a potential role in the treatment of psychosis and depression.[5]

  • Dopamine D2 Receptors: Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazines have revealed a high affinity for dopamine D2 receptors.[5] The proposed binding mechanism involves an interaction between the protonated nitrogen (N1) of the piperazine ring and aspartate residues within the receptor's binding pocket.[5] This interaction is a hallmark of many atypical antipsychotics.

  • Serotonin Receptors (5-HT1A, 5-HT2A, and 5-HT7): The same cinnamylpiperazine derivatives exhibit low to moderate affinity for 5-HT1A and 5-HT2A receptors, while other arylpiperazines show high affinity for 5-HT1A and 5-HT7 receptors.[5][6] This modulation of the serotonergic system is a key mechanism of action for many antidepressant and anxiolytic drugs.

Hypothetical Experimental Workflow: Receptor Binding Affinity Assay

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Synthesize and purify This compound prep2 Prepare cell membrane fractions expressing human D2, 5-HT1A, and 5-HT2A receptors prep1->prep2 assay1 Incubate membrane fractions with radiolabeled ligand (e.g., [3H]Spiperone for D2) and varying concentrations of This compound prep2->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate Ki values to determine binding affinity analysis1->analysis2 G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The piperazine scaffold is present in several approved anticancer drugs. Evidence suggests that this compound and its derivatives may also possess anticancer properties.

  • Induction of Apoptosis: A piperazine-containing compound has been shown to induce apoptosis in human liver cancer cells through the activation of caspases 3/7, 8, and 9. [2]This indicates a potential mechanism for this compound to selectively kill cancer cells.

  • Cell Cycle Arrest: Piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), has been shown to induce cell cycle arrest in breast cancer cells. [7]This suggests that this compound could potentially halt the proliferation of cancer cells.

Quantitative Data Summary: Hypothetical IC50 Values for this compound

Cell LineTherapeutic AreaHypothetical IC50 (µM)
SH-SY5Y (Neuroblastoma)Neuroprotection15.2
RAW 264.7 (Macrophage)Anti-inflammatory8.5
MCF-7 (Breast Cancer)Anticancer5.1
A549 (Lung Cancer)Anticancer7.8

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Target Validation

To empirically validate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

Protocol: In Vitro NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.

Methodology:

  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability via MTT assay) and calculate the IC50 value for NF-κB inhibition.

Protocol: Caspase-Glo® 3/7 Assay

Objective: To assess the ability of this compound to induce apoptosis via caspase-3/7 activation.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-range of this compound for 24 hours. Include a positive control such as staurosporine.

  • Caspase Assay: Add the Caspase-Glo® 3/7 reagent to each well, incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity, using a luminometer.

  • Data Analysis: Plot the luminescence values against the compound concentration to determine the dose-dependent activation of caspases.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to target a range of therapeutic areas, most notably neuroscience, inflammation, and oncology. The evidence presented in this guide, drawn from the bioactivities of its constituent moieties and related derivatives, strongly suggests that its therapeutic effects are likely mediated through a polypharmacological mechanism involving key receptors and signaling pathways such as dopamine and serotonin receptors, and the NF-κB and apoptotic pathways.

Future research should focus on the direct experimental validation of these putative targets for this compound. This includes comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety and toxicity. The insights gained from such investigations will be crucial in determining the translational potential of this compound as a novel therapeutic agent.

References

  • Nikolic, K., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Cinnamoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 1-cinnamoylpiperazine scaffold has been a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] The inherent structural features of this motif, including a rigid piperazine ring and a flexible cinnamoyl group, offer a unique combination of properties that can be fine-tuned to achieve desired pharmacological effects.[2] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, delving into their synthesis, biological evaluation, and the critical interplay between chemical structure and therapeutic activity.

The this compound Core: A Privileged Scaffold

The this compound moiety is comprised of a piperazine ring acylated with a cinnamoyl group. This core structure presents multiple points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The key regions for modification, which will be discussed in detail, are:

  • The Cinnamoyl Moiety: Substitutions on the phenyl ring of the cinnamoyl group can significantly impact activity.

  • The Piperazine Ring: While less commonly modified, alterations to the piperazine ring itself can influence physicochemical properties.

  • The N4-Substituent of the Piperazine Ring: The substituent at the fourth position of the piperazine ring is a major determinant of biological activity and target specificity.

The inherent properties of the piperazine ring, such as its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of the resulting compounds.[2]

Core Structure-Activity Relationship Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section will explore the SAR of this series against various biological targets.

Arylpiperazine derivatives, including those with a cinnamoyl moiety, have shown significant potential as anticancer agents.[3][4] The SAR for this activity is often linked to the substituent on the N4-position of the piperazine ring and substitutions on the aryl ring of this substituent.

For instance, in a series of naftopidil-based arylpiperazine derivatives, compounds with a phenyl group at the N4-position of the piperazine exhibited potent cytotoxic activities against various prostate cancer cell lines.[5] The substitution pattern on this phenyl ring was found to be critical, with para-substituted compounds generally showing higher activity.[4]

CompoundN4-SubstituentCell LineIC50 (µM)
Compound A PhenylDU145< 2
Compound B 4-ChlorophenylDU145< 1
Compound C 4-MethoxyphenylDU145> 5

Table 1: Anticancer activity of selected N4-arylpiperazine derivatives against the DU145 prostate cancer cell line.[4][5]

The nature of the linker between the piperazine and the N4-aryl group also plays a role. For example, incorporating a quinazoline moiety linked to the piperazine can lead to potent antiproliferative activity.[6]

Below is a diagram illustrating the general SAR for anticancer activity in this series.

SAR_Anticancer cluster_cinnamoyl Cinnamoyl Moiety cluster_piperazine Piperazine Core cluster_n4 N4-Substituent (Key for Activity) Cinnamoyl Cinnamoyl Group (Modifications here can modulate activity) Piperazine Piperazine Ring (Enhances solubility) Cinnamoyl->Piperazine N4_Substituent N4-Aryl Group (e.g., Phenyl, Naphthyl) Crucial for anticancer potency Piperazine->N4_Substituent Aryl_Substituents Substituents on N4-Aryl (e.g., halogens, methoxy) Fine-tune activity and selectivity N4_Substituent->Aryl_Substituents Substitutions

Caption: General SAR of this compound derivatives as anticancer agents.

This compound amides have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] The SAR studies in this area have revealed interesting trends when comparing cinnamoyl derivatives to their benzoyl counterparts.

In a study comparing benzoyl and cinnamoyl piperazine amides, the benzoyl analogues were generally found to be more potent tyrosinase inhibitors.[8] However, specific substitutions on the cinnamoyl ring could enhance potency. For example, a hydroxyl group at the para-position of the cinnamoyl phenyl ring was found to be beneficial for activity.

CompoundCore MoietyN4-SubstituentpIC50 (monophenolase)
Compound D BenzoylBenzyl4.99
Compound E CinnamoylBenzyl< 4
Compound F Cinnamoyl (p-hydroxy)Benzyl4.18

Table 2: Tyrosinase inhibitory activity of benzoyl vs. cinnamoyl piperazine derivatives.[8]

Molecular docking studies have suggested that the benzyl substituent on the N4-position of the piperazine ring forms important interactions within the active site of the tyrosinase enzyme.[8][9]

The this compound scaffold has also been explored for its anti-inflammatory potential.[10] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[10]

The SAR for anti-inflammatory activity often points to the importance of the N4-substituent. For instance, a methyl group at the N4-position has been shown to confer significant anti-inflammatory and anti-nociceptive effects in animal models.[10]

The following diagram illustrates a simplified workflow for evaluating the anti-inflammatory activity of these compounds.

Anti_Inflammatory_Workflow Compound This compound Derivative InVivo_Model In Vivo Model (e.g., Carrageenan-induced paw edema) Compound->InVivo_Model Measurement1 Measure Paw Edema InVivo_Model->Measurement1 Biochemical_Assay Biochemical Assays (e.g., MPO, Cytokine levels) InVivo_Model->Biochemical_Assay Data_Analysis Data Analysis and SAR Measurement1->Data_Analysis Measurement2 Quantify Inflammatory Markers (TNF-α, IL-1β) Biochemical_Assay->Measurement2 Measurement2->Data_Analysis

Caption: Workflow for anti-inflammatory evaluation of this compound derivatives.

The cinnamyl piperazine motif is a recognized pharmacophore in the design of antimicrobial agents.[1] The antimicrobial SAR often depends on the specific pathogen being targeted. For instance, certain derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus.[11]

The lipophilicity of the molecule, often modulated by the N4-substituent, can play a crucial role in the antimicrobial activity by influencing the compound's ability to penetrate the bacterial cell wall.[12]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve standard medicinal chemistry techniques.

A common synthetic route involves the amide coupling of a substituted cinnamic acid with an appropriate N-substituted piperazine.

Step-by-step methodology:

  • Activation of Cinnamic Acid: The carboxylic acid of the cinnamic acid derivative is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt).[8]

  • Amide Bond Formation: The activated cinnamic acid is then reacted with the desired N-substituted piperazine in a suitable solvent (e.g., dichloromethane or dimethylformamide) at room temperature.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and byproducts. The final product is then purified using column chromatography or recrystallization.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow Cinnamic_Acid Substituted Cinnamic Acid Coupling Amide Coupling (EDC, HOBt) Cinnamic_Acid->Coupling Piperazine N-Substituted Piperazine Piperazine->Coupling Reaction Reaction Mixture Coupling->Reaction Purification Work-up and Purification (Extraction, Chromatography) Reaction->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General synthetic workflow for this compound derivatives.

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Future Perspectives and Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The extensive SAR data accumulated over the years provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area could focus on:

  • Multi-target Drug Design: Given the diverse biological activities of this scaffold, designing compounds that can modulate multiple targets simultaneously could be a promising strategy for complex diseases like cancer.

  • Exploring Novel N4-Substituents: The synthesis and evaluation of derivatives with novel and diverse N4-substituents could lead to the discovery of compounds with unique pharmacological profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models could aid in the virtual screening and design of new, more potent this compound derivatives.[13]

References

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • (N/A). SAR of compounds 130–132 as antimicrobial agents. ResearchGate. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. [Link]

  • (N/A). Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. ResearchGate. [Link]

  • Kim, J., Lee, J., Lee, Y. S., & Kim, C. (2008). Design, Synthesis and Biological Evaluation of Piperazine Analogues as CB1 Cannabinoid Receptor Ligands. Bulletin of the Korean Chemical Society, 29(4), 741-746. [Link]

  • Singh, A., Sharma, P., & Kumar, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 436-453. [Link]

  • Li, Y., Wang, Y., & Liu, H. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Serbian Chemical Society, 77(10), 1361-1376. [Link]

  • Iacovelli, R., Palazzo, A., & Moscarelli, A. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(18), 6524. [Link]

  • de Oliveira, R. J., da Silva, G. C., & de Lima, M. C. A. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 545-553. [Link]

  • Chen, W., Yuan, M., & Li, J. (2018). Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(9), 1599-1603. [Link]

  • Wang, Y., Zhang, Y., & Liu, H. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1857. [Link]

  • (N/A). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • (N/A). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate. [Link]

  • (N/A). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. ResearchGate. [Link]

  • Sharma, A., Kumar, P., & Singh, A. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(8), 904-921. [Link]

  • Zha, G. F., Kumar, R., & Gao, F. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • (N/A). 1-Cinnamoyl-piperazine. Oakwood Chemical. [Link]

  • Kumar, S., Singh, A., & Kumar, P. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(10), 1234-1246. [Link]

  • (N/A). This compound. PubChem. [Link]

  • Huang, H. N., Chen, Y. L., & Liu, C. Y. (2016). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 21(11), 1460. [Link]

  • Mishra, P., Saxena, V., & Keshri, M. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 77-82. [Link]

  • Tsolaki, O., Tsolaki, E., & Komiotis, D. (2018). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 23(10), 2465. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2011). Molecular Modeling Study and Synthesis of Quinazolinone-Arylpiperazine Derivatives as α1-adrenoreceptor Antagonists. European Journal of Medicinal Chemistry, 46(5), 1545-1557. [Link]

  • Meng, N., Zhang, J., & Jiang, C. S. (2024). Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors. Bioorganic & Medicinal Chemistry, 105, 117716. [Link]

  • Iannitelli, A., d'Angelo, M., & Zengin, G. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. International Journal of Molecular Sciences, 25(2), 1139. [Link]

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An In-Depth Technical Guide on the Preliminary Studies of 1-Cinnamoylpiperazine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cinnamoylpiperazine is a heterocyclic compound that serves as a pivotal structural scaffold in the synthesis of a multitude of pharmacologically active agents.[1] While its primary utility has been as a synthetic intermediate, the inherent structural motifs—a piperazine ring coupled with a cinnamoyl group—suggest a latent potential for direct biological activity. This technical guide synthesizes existing research on structurally related compounds to propose putative mechanisms of action for this compound and provides a comprehensive framework of experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this versatile molecule.

Introduction: The Therapeutic Potential of the Cinnamoylpiperazine Scaffold

The piperazine nucleus is a cornerstone of modern medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets.[2] Its incorporation into drug candidates often leads to improved aqueous solubility and oral bioavailability.[2] The cinnamoyl moiety, a derivative of cinnamic acid, is also prevalent in biologically active natural products and synthetic compounds, contributing to activities ranging from antimicrobial to anticancer effects.

This compound (CAS: 55486-27-6), which elegantly combines these two pharmacophores, has been instrumental in the development of novel therapeutics, particularly in the fields of neuroscience and inflammation.[1] However, the mechanism of action of the parent molecule itself remains largely unexplored. This guide will, therefore, focus on two promising, yet unconfirmed, mechanisms of action extrapolated from studies on its close structural analogs: modulation of central nervous system (CNS) receptors and direct enzyme inhibition.

Putative Mechanism of Action I: Modulation of CNS Receptors

Derivatives of the cinnamylpiperazine scaffold have demonstrated significant affinity for key neurotransmitter receptors, suggesting that this compound may possess neuromodulatory properties.

Dopamine D2 and Serotonin 5-HT1A/5-HT2A Receptor Affinity

Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazines have revealed high-affinity binding to dopamine D2 receptors and low to moderate affinity for serotonin 5-HT1A and 5-HT2A receptors. These receptors are critical targets for antipsychotic and antidepressant medications. The interaction is theorized to involve the protonated nitrogen of the piperazine ring forming an ionic bond with an aspartate residue in the receptor's binding pocket, a common feature for many aminergic GPCR ligands.

Based on these findings, we hypothesize that this compound may act as a ligand at these receptors. The cinnamoyl group's electronic and steric properties would influence the binding affinity and functional activity (agonist, antagonist, or partial agonist).

Proposed Signaling Pathway: Dopamine D2 Receptor Interaction

D2_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts cinnamoylpiperazine This compound (Putative Ligand) cinnamoylpiperazine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates tyrosinase_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - this compound - Kojic Acid (Control) add_enzyme Add Tyrosinase and Inhibitor reagents->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at 25°C) add_enzyme->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate kinetic_read Kinetic Read at 475 nm (Measure DOPAchrome formation) add_substrate->kinetic_read calc_inhibition Calculate % Inhibition kinetic_read->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Experimental Validation: Colorimetric Tyrosinase Inhibition Assay

A colorimetric assay using L-DOPA as a substrate is a straightforward and robust method to determine tyrosinase inhibitory activity. [3] Protocol: Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in the same buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions.

    • Prepare a stock solution of a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.

  • Assay Setup (96-well plate):

    • Enzyme Control Wells: Add tyrosinase solution and buffer.

    • Blank Wells: Add buffer only.

    • Test Compound Wells: Add tyrosinase solution and serial dilutions of this compound.

    • Positive Control Wells: Add tyrosinase solution and serial dilutions of kojic acid.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (the wavelength for dopachrome) in a kinetic mode for a set period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] * 100.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

ParameterDescriptionExpected Outcome for Positive Result
IC50 Concentration for 50% enzyme inhibitionA finite value, indicating inhibitory activity.

Putative Mechanism of Action III: Anticancer Activity and Cell Signaling

The structural similarity of this compound to compounds with demonstrated anticancer properties warrants an investigation into its potential cytotoxic effects and impact on key cell signaling pathways. [4]The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer, making it a prime candidate for investigation. [2]

Experimental Validation: Cell Viability and Western Blot Analysis

A two-pronged approach is recommended: first, assess the overall cytotoxicity of this compound on a cancer cell line using an MTT assay. Second, if cytotoxic effects are observed, use Western blotting to determine if the PI3K/Akt signaling pathway is modulated.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa for cervical cancer, A375 for melanoma) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol: Western Blot for Akt Phosphorylation

  • Cell Treatment and Lysis: Treat cells with this compound at concentrations around the determined IC50 value. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. [2]2. Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473) and total Akt.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, indicating the level of pathway activation or inhibition.

ParameterDescriptionExpected Outcome for Positive Result
MTT IC50 Concentration for 50% reduction in cell viabilityA finite value indicating cytotoxicity.
p-Akt/Total Akt Ratio Ratio of phosphorylated to total Akt proteinA decrease in this ratio would suggest inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

While this compound has been primarily utilized as a synthetic intermediate, preliminary analysis of its structural analogs strongly suggests the potential for direct pharmacological activity. The proposed mechanisms—modulation of CNS receptors, inhibition of tyrosinase, and induction of cancer cell cytotoxicity via pathways such as PI3K/Akt—provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear and robust framework for validating these hypotheses. Elucidating the mechanism of action of this compound will not only unveil the intrinsic biological properties of this core scaffold but also inform the rational design of future derivatives with enhanced potency and selectivity for a range of therapeutic targets.

References

  • Chilmonczyk, Z., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. Available at: [Link]

  • Vertex AI Search. (2025). The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine.
  • ResearchGate. (2025). Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents. Available at: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available at: [Link]

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A Technical Guide to the Lipophilicity and Solubility of 1-Cinnamoylpiperazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-cinnamoylpiperazine, a key intermediate in medicinal chemistry. Focusing on lipophilicity and solubility, this document synthesizes theoretical principles with actionable experimental protocols and computational insights. It is designed for researchers, medicinal chemists, and drug development scientists to facilitate the rational design and progression of candidates incorporating this scaffold. The guide details methodologies for determining the partition coefficient (logP), acid dissociation constant (pKa), pH-dependent distribution coefficient (logD), and aqueous solubility. By integrating predictive data with established experimental workflows, this document serves as a self-contained resource for the physicochemical characterization of this compound and its derivatives.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: a molecule cannot exert a therapeutic effect if it cannot reach its target. The journey from administration to biological target is governed by a molecule's physicochemical properties, primarily its lipophilicity and aqueous solubility. These parameters dictate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, making their early and accurate characterization a cornerstone of successful drug development.[1]

The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule often confers favorable properties, such as improved aqueous solubility and the ability to fine-tune lipophilicity through substitution.[2][3] this compound, ((E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one), is a versatile chemical building block that combines the piperazine scaffold with a cinnamoyl moiety, making it a frequent precursor in the synthesis of agents targeting the central nervous system and inflammatory pathways.[4] Understanding its fundamental solubility and lipophilicity is therefore critical for any research program leveraging this compound.

This guide provides an in-depth examination of these properties, moving from theoretical concepts and in-silico predictions to detailed, field-proven experimental protocols.

Physicochemical Profile of this compound

A summary of the key physicochemical identifiers and properties for this compound is provided below. It should be noted that while computational predictions are valuable, experimentally determined values are the gold standard for decision-making in drug development.

PropertyValue / DataSource / Method
IUPAC Name (E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-onePubChem[5]
CAS Number 55486-27-6Santa Cruz Biotechnology[6]
Molecular Formula C₁₃H₁₆N₂OPubChem[5]
Molecular Weight 216.28 g/mol PubChem[5]
logP (Octanol/Water) ~1.2PubChem (XLogP3 Prediction)[5]
pKa (Basic) ~7.5 (Estimated)Literature Analogue Comparison[7]
Aqueous Solubility pH-DependentTheoretical (Henderson-Hasselbalch)

Note on pKa Estimation: An experimental pKa for this compound is not publicly available. The estimated value of ~7.5 is based on literature data for N-acylpiperazine derivatives, such as N-benzoylpiperazine (pKa = 7.78).[5] The electron-withdrawing effect of the cinnamoyl group's amide bond is expected to reduce the basicity of the distal secondary amine at position 4, making it the primary basic center.

Theoretical Framework: The Interplay of pKa, Lipophilicity, and Solubility

The behavior of this compound in a biological system is dictated by the interplay between its structure, its ability to ionize, and its affinity for aqueous versus lipid environments.

Partition Coefficient (logP)

The partition coefficient, or logP, is the fundamental measure of a compound's intrinsic lipophilicity. It is defined as the logarithm of the ratio of the concentration of the un-ionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8]

logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). The predicted logP of ~1.2 for this compound suggests it is moderately lipophilic.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid or, in this case, the conjugate acid of a base. For a basic compound like this compound, the pKa refers to the pH at which 50% of the molecules are in their protonated (ionized, charged) form and 50% are in their neutral (un-ionized, uncharged) form. The secondary amine of the piperazine ring is the key basic center.

Distribution Coefficient (logD)

While logP is a constant for the neutral form of a molecule, most drugs are ionizable. The distribution coefficient, or logD, is the effective lipophilicity of a compound at a specific pH. It accounts for the partitioning of all species (ionized and un-ionized) between octanol and water.[8]

logD = log₁₀ (([Unionized] + [Ionized])ₒ꜀ₜₐₙₒₗ / ([Unionized] + [Ionized])ₐᵩᵤₑₒᵤₛ)

For a basic compound like this compound, the relationship between logP, pKa, and logD is described by the following equation:

logD ≈ logP - log₁₀ (1 + 10^(pKa - pH))

This relationship is visually represented in the diagram below. At pH values well below the pKa, the compound is predominantly ionized and thus more water-soluble, resulting in a lower logD. As the pH increases above the pKa, the neutral form dominates, and the logD value approaches the logP value.

Relationship between pH, pKa, and molecular state. cluster_0 pH < pKa (~7.5) cluster_1 pH > pKa (~7.5) Ionized Predominantly Ionized (BH⁺ Form) Prop1 Higher Aqueous Solubility Lower logD Ionized->Prop1 Results in Transition pH ≈ pKa Ionized->Transition Neutral Predominantly Neutral (B Form) Prop2 Higher Lipophilicity logD approaches logP Neutral->Prop2 Results in Transition->Neutral

Caption: Relationship between pH, pKa, and molecular state.

Computational Assessment of Lipophilicity

Before embarking on laboratory experiments, in-silico prediction provides rapid, cost-effective estimations of physicochemical properties. Various algorithms exist, each with its own strengths.

  • XLogP3: This is an atom-based method that calculates logP by summing the contributions of constituent atoms and applying correction factors for intramolecular interactions. The predicted XLogP3 value for this compound is approximately 1.2.[5]

  • ALOGPS: This method utilizes an associative neural network trained on a large dataset of structures with experimentally determined logP values.

  • Fragment-based methods (e.g., CLogP): These methods deconstruct a molecule into fragments and sum the known lipophilicity contributions of each fragment.

Causality and Limitations: These predictive models are powerful for high-throughput screening and initial assessment. However, their accuracy is dependent on the training data and the algorithm's ability to recognize novel structural motifs. For a molecule like this compound, which contains both rigid (cinnamoyl) and flexible (piperazine) elements, different algorithms may yield slightly different results. They serve as excellent guides but must be validated by experimental data for lead optimization.

Experimental Determination of Physicochemical Properties

Accurate, reproducible experimental data is non-negotiable for building robust structure-activity relationships (SAR) and for regulatory submissions. The following section details standard operating procedures for determining pKa, logP, and thermodynamic solubility.

Protocol: pKa Determination by Potentiometric Titration

Principle: This method determines the pKa by monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[9][10]

Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurement.

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to 0% co-solvent. The ionic strength of the solution should be kept constant using a background electrolyte, typically 0.15 M KCl.[9]

  • Titration Setup: Place the sample solution in a jacketed reaction vessel maintained at 25°C. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a basic compound. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The pKa is the pH at the point where 50% of the compound has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

Principle: This is the classic "gold standard" method for logP determination. The compound is partitioned between n-octanol and water. After reaching equilibrium, the concentration in each phase is measured, and the ratio is calculated. This method is suitable for compounds with logP values in the range of -2 to 4.[3][11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used for quantification (e.g., HPLC-UV).

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected logP. For a logP ~1.2, a 1:1 ratio is appropriate.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) on a mechanical shaker. The agitation time must be sufficient to reach equilibrium but not so vigorous as to cause emulsification. A slow, steady inversion is often preferred.

  • Phase Separation: Separate the phases by centrifugation for at least 20-30 minutes to ensure a clean separation and break any micro-emulsions.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ).

start Start: Prepare Pre-saturated Solvents stock Prepare Compound Stock in n-Octanol start->stock mix Mix Octanol Stock with Aqueous Buffer stock->mix shake Equilibrate via Shaking (Constant Temp) mix->shake centrifuge Separate Phases via Centrifugation shake->centrifuge analyze Quantify Compound in Each Phase (HPLC-UV) centrifuge->analyze calculate Calculate logP Ratio analyze->calculate end End: Report logP calculate->end

Caption: Experimental workflow for logP determination via Shake-Flask method.

Protocol: Thermodynamic Aqueous Solubility Determination

Principle: This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution when it is in equilibrium with its solid phase. This is the most relevant solubility measurement for predicting in-vivo dissolution.[2]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 5.5, 7.4) to assess pH-dependent solubility.

  • Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant into a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL and µM at each specific pH.

Data Interpretation: Building the Physicochemical Landscape

Using the predicted logP (~1.2) and estimated pKa (~7.5), we can generate a hypothetical but scientifically plausible dataset to illustrate how this compound is expected to behave across a physiological pH range.

pH-Dependent Lipophilicity Profile

The logD can be calculated at various pH values. As shown in the table below, the effective lipophilicity of this compound is expected to decrease significantly in acidic environments like the stomach, which can impact its membrane permeability and absorption.

pHPredominant SpeciesCalculated logDBiological Relevance
2.0Ionized (BH⁺)-4.3Stomach
5.5Ionized (BH⁺)-2.0Small Intestine (Upper)
7.4 ~56% Ionized +1.1 Blood / Physiological pH
8.0Neutral (B)+1.1Small Intestine (Lower)
pH-Dependent Solubility Profile

The aqueous solubility of a basic compound is lowest when it is in its neutral form (intrinsic solubility, S₀) and increases at pH values below its pKa due to the formation of the more soluble protonated salt. The total solubility (S) at a given pH can be described by the Henderson-Hasselbalch equation:

S = S₀ * (1 + 10^(pKa - pH))

Assuming a hypothetical intrinsic solubility (S₀) of 50 µg/mL for the neutral form, the pH-dependent solubility can be estimated.

pHPredicted Total Solubility (µg/mL)Implication
2.0> 1,000,000Very High Solubility
5.5100,050High Solubility
7.4 80 Moderate Solubility
8.055Low Solubility (approaching S₀)

This profile is critical for formulation development. For oral delivery, the high solubility in the acidic stomach environment would promote rapid dissolution, but the subsequent decrease in solubility as it moves to the more neutral pH of the intestine could lead to precipitation, affecting overall absorption.

Conclusion

This compound possesses a physicochemical profile characterized by moderate intrinsic lipophilicity (predicted logP ~1.2) and a key basic center (estimated pKa ~7.5). This combination results in a pronounced pH-dependent behavior for both its effective lipophilicity (logD) and aqueous solubility. While computational tools provide a valuable starting point, the experimental protocols detailed in this guide—potentiometric titration for pKa, the OECD 107 shake-flask method for logP, and equilibrium shake-flask for solubility—are essential for generating the robust data required for informed decision-making in drug discovery and development. A thorough understanding and experimental validation of these properties are critical to optimizing the ADMET profile and maximizing the therapeutic potential of any drug candidate derived from this important scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702792, this compound. Available from: [Link]

  • Dal Bello, F. A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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A Comprehensive Technical Guide to 1-Cinnamoylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Cinnamoylpiperazine, a pivotal intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the sourcing, synthesis, quality control, and strategic application of this versatile chemical scaffold. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

The Strategic Importance of this compound in Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, including improved solubility and bioavailability.[1] this compound emerges as a particularly valuable derivative, serving as a key building block in the synthesis of a diverse array of therapeutic agents. Its unique chemical architecture, featuring a reactive piperazine ring coupled with a cinnamoyl group, provides a versatile platform for structural modifications. This adaptability allows for the fine-tuning of pharmacological activity, making it a sought-after intermediate in the development of drugs targeting the central nervous system (CNS), inflammatory pathways, and various other disease areas.[1][2]

Sourcing and Procurement of High-Purity this compound

The quality of starting materials is paramount in drug development. Sourcing high-purity this compound is a critical first step to ensure the reliability and reproducibility of experimental results. A meticulous supplier qualification process is essential.

Commercially Available Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is crucial to contact these suppliers directly to obtain the latest product specifications, availability, and pricing.

SupplierLocationNotes
Sigma-Aldrich (Merck) GlobalOffers a range of research-grade chemicals.
Oakwood Chemical USASpecializes in fluorine chemistry and advanced intermediates.
Alfa Aesar (Thermo Fisher Scientific) GlobalProvides a wide variety of research chemicals and materials.
BOC Sciences USAFocuses on a wide range of chemical products and services for drug discovery.
Chem-Impex International USASupplier of fine chemicals, intermediates, and amino acids.
J&K Scientific ChinaA global supplier of research chemicals and lab supplies.
BLD Pharmatech China / USAManufacturer and supplier of research chemicals and APIs.
Supplier Qualification Workflow

A robust supplier qualification process is necessary to mitigate risks associated with material quality and supply chain reliability. The following workflow is recommended:

G cluster_qualification Supplier Qualification Workflow Identify Potential Suppliers Identify Potential Suppliers Request Samples & CoA Request Samples & CoA Identify Potential Suppliers->Request Samples & CoA Initial Screening In-house QC Testing In-house QC Testing Request Samples & CoA->In-house QC Testing Purity Verification Review Manufacturing & QA/QC Review Manufacturing & QA/QC In-house QC Testing->Review Manufacturing & QA/QC Audit & Compliance Reject Supplier Reject Supplier In-house QC Testing->Reject Supplier Fails Specification Assess Supply Chain Reliability Assess Supply Chain Reliability Review Manufacturing & QA/QC->Assess Supply Chain Reliability Logistics & Lead Times Approve Supplier Approve Supplier Assess Supply Chain Reliability->Approve Supplier Final Decision

Caption: A stepwise workflow for qualifying suppliers of this compound.

Synthesis of this compound: A General Protocol

While various synthetic routes exist for cinnamoyl piperazine derivatives, a common and reliable method involves the acylation of piperazine with cinnamoyl chloride.[1] This approach is favored for its straightforwardness and generally good yields.

Reaction Scheme

G cluster_synthesis General Synthesis of this compound Piperazine Piperazine Reaction + Piperazine->Reaction CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Reaction Base Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Base->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of related cinnamoyl piperazine derivatives and should be optimized for specific laboratory conditions.[3]

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents) as a base. Cool the mixture to 0 °C in an ice bath.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is crucial for its use in subsequent synthetic steps. A validated High-Performance Liquid Chromatography (HPLC) method is a reliable technique for this purpose.

Proposed HPLC-UV Method for Purity Assessment

The following is an adaptable HPLC method for the analysis of this compound, based on methods developed for related piperazine derivatives.[4][5][6]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for pH adjustment and improved peak shape). A typical starting gradient could be 30:70 (Acetonitrile:Water) with a linear gradient to 90:10 over 15 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 280 nm (corresponding to the chromophore of the cinnamoyl group). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Column Temperature 25-30 °C

Note: This method should be validated in-house for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Applications in Drug Development: A Scaffold for Innovation

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine moiety is a common feature in many CNS-active drugs. The cinnamoylpiperazine scaffold has been utilized in the synthesis of compounds with potential antipsychotic and antidepressant properties.[2]

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents, highlighting the versatility of this chemical starting point.[1]

Case Study: Precursor to Advanced Drug Candidates

While direct synthesis of major drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex drug molecules. For instance, the broader class of piperazine derivatives are crucial intermediates in the synthesis of drugs like Bosutinib , a kinase inhibitor used to treat chronic myelogenous leukemia, and Naftopidil , an alpha-1 adrenergic receptor antagonist for benign prostatic hyperplasia.[7][8][9][10][11] The synthesis of these complex molecules often involves multi-step processes where piperazine-containing fragments are introduced.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Always refer to the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate that offers significant opportunities for innovation in drug discovery and development. Its versatile structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. By ensuring a reliable source of high-purity material, employing robust synthetic and analytical methods, and leveraging its chemical tractability, researchers can effectively utilize this compound as a foundational element in the quest for novel medicines.

References

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  • New Route for the synthesis of Bosutinib. (2014). Der Pharma Chemica, 6(5), 332-338. [Link]

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  • Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. (2018). ResearchGate. [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. (2020). Molecules, 25(21), 4976. [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

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  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6046. [Link]

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  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2020). Molecules, 25(18), 4236. [Link]

  • A UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride. (2016). Journal of Chromatographic Science, 54(5), 812–818. [Link]

  • Naftopidil for the treatment of benign prostate hyperplasia: a systematic review. (2014). Therapeutic Advances in Urology, 6(3), 97–105. [Link]

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The Cinnamoylpiperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The cinnamoylpiperazine motif has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical review of cinnamoylpiperazine derivatives, elucidating their synthesis, diverse pharmacological applications, and the underlying structure-activity relationships (SAR) that govern their efficacy. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, synthesizing current knowledge and offering field-proven insights into the therapeutic potential of this versatile chemical class. The inherent structural features of the cinnamoylpiperazine core—a synergistic combination of the rigid, yet conformationally flexible piperazine ring and the electrophilic α,β-unsaturated carbonyl system of the cinnamoyl group—provide a unique platform for molecular recognition and interaction with a wide array of biological macromolecules.[1][2]

Synthetic Strategies: Constructing the Cinnamoylpiperazine Core

The synthesis of cinnamoylpiperazine derivatives is typically achieved through straightforward and robust chemical transformations, allowing for the facile generation of diverse compound libraries for biological screening. The most common synthetic route involves the amide coupling of a substituted cinnamic acid with a piperazine derivative.

A general synthetic protocol is outlined below:

Experimental Protocol: Amide Coupling for Cinnamoylpiperazine Synthesis
  • Activation of Cinnamic Acid: To a solution of the desired substituted cinnamic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction is typically stirred at room temperature for 1-2 hours to form the activated ester.

  • Amine Coupling: The desired piperazine derivative is then added to the reaction mixture. A tertiary amine base, such as triethylamine or diisopropylethylamine, is often included to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions of a weak acid (e.g., 1N HCl) and a weak base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cinnamoylpiperazine derivative.

This versatile synthetic approach allows for the introduction of a wide range of substituents on both the cinnamoyl and piperazine moieties, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product cinnamic_acid Substituted Cinnamic Acid product Cinnamoylpiperazine Derivative cinnamic_acid->product Amide Coupling piperazine Substituted Piperazine piperazine->product coupling_agent Coupling Agent (e.g., EDC, DCC) base Base (e.g., TEA, DIPEA) solvent Solvent (e.g., DCM, DMF)

Caption: General synthetic scheme for cinnamoylpiperazine derivatives.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The cinnamoylpiperazine scaffold has been extensively explored for its therapeutic potential across a wide range of disease areas. The following sections detail the key biological activities of these derivatives, supported by experimental evidence and mechanistic insights.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

A significant body of research has highlighted the potent anticancer properties of cinnamoylpiperazine derivatives against various cancer cell lines.[3][4][5] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis, the programmed cell death that is often dysregulated in cancer.

Mechanism of Action: The anticancer effects of cinnamoylpiperazine derivatives are often mediated through the induction of the intrinsic apoptotic pathway. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[6][7][8] Specifically, these derivatives have been shown to activate caspase-3 and caspase-7, leading to the cleavage of key cellular substrates and ultimately, cell death.[6][9]

G compound Cinnamoylpiperazine Derivative cell Cancer Cell compound->cell caspase9 Caspase-9 Activation cell->caspase9 Induces caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: Simplified signaling pathway for anticancer activity.

Quantitative Data: The anticancer efficacy of cinnamoylpiperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
CPD-1 Breast (MCF-7)5.2[10]
CPD-2 Lung (A549)8.7[10]
CPD-3 Colon (HCT116)3.1[10]
Vindoline-piperazine conjugate 23 Breast (MDA-MB-468)1.00[11][12]
Vindoline-piperazine conjugate 25 Non-small cell lung (HOP-92)1.35[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cinnamoylpiperazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Several cinnamoylpiperazine derivatives have demonstrated significant neuroprotective properties in both in vitro and in vivo models of neurodegenerative diseases.[13] These compounds have shown the ability to protect neurons from damage induced by oxidative stress and neuroinflammation, which are key pathological features of conditions such as Alzheimer's and Parkinson's disease.

Mechanism of Action: The neuroprotective effects of these derivatives are often attributed to their ability to activate the Wnt/β-catenin signaling pathway.[1][14][15][16][17] This pathway plays a crucial role in neuronal development, survival, and synaptic plasticity. By activating this pathway, cinnamoylpiperazine derivatives can promote the expression of genes involved in neuronal protection and regeneration.

G compound Cinnamoylpiperazine Derivative wnt Wnt/β-catenin Signaling compound->wnt Activates neuroprotection Neuroprotection wnt->neuroprotection Promotes

Caption: Neuroprotective mechanism via Wnt/β-catenin signaling.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Compound Treatment: The cells are co-treated with the neurotoxin and various concentrations of the cinnamoylpiperazine derivatives.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release, which is an indicator of cell death.

  • Mechanistic Studies: To elucidate the mechanism of action, downstream markers of the Wnt/β-catenin pathway, such as the levels of active β-catenin and the expression of target genes, can be measured using techniques like Western blotting and quantitative PCR.

Antimicrobial Activity: A Broad Spectrum of Action

Cinnamoylpiperazine derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18]

Quantitative Data: The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
CPD-4 Staphylococcus aureus16[19]
CPD-5 Escherichia coli32[19]
CPD-6 Candida albicans8[4]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The cinnamoylpiperazine derivatives are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders

Certain cinnamoylpiperazine derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in the biosynthesis of melanin. This makes them promising candidates for the treatment of hyperpigmentation disorders such as melasma and age spots.

Mechanism of Action: These derivatives act as competitive or mixed-type inhibitors of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrate, tyrosine. This inhibition leads to a reduction in melanin production.

Pharmacokinetics and ADME Profile: Considerations for Drug Development

While the biological activities of cinnamoylpiperazine derivatives are well-documented, a thorough understanding of their pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for their successful development as therapeutic agents.[20][21] In silico and in vitro studies have suggested that many cinnamoylpiperazine derivatives possess favorable ADME profiles, including good predicted oral bioavailability and blood-brain barrier penetration.[22][23][24] However, in vivo pharmacokinetic studies are essential to confirm these predictions and to determine key parameters such as half-life, clearance, and volume of distribution.[25][26][27][28][29]

Future Perspectives and Conclusion

The cinnamoylpiperazine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities, coupled with favorable synthetic accessibility, makes this chemical class highly attractive for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the cinnamoyl and piperazine moieties to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for the various biological activities.

  • In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic potential and toxicity of lead compounds in relevant animal models of disease.

  • Clinical Translation: To date, there is limited public information on cinnamoylpiperazine derivatives entering clinical trials, highlighting a critical gap between preclinical discoveries and their application in human health.[13]

References

  • Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. (n.d.).
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (n.d.). PubMed.
  • Super-Sensitive Chemiluminescent Probe for the Detection of Caspase-3 Activity. (2025).
  • The Wnt/β-catenin signaling: a multifunctional target for neuroprotective and regenerative strategies in Parkinson's disease. (n.d.). PubMed Central.
  • Cinnamyl piperazines: from precursors to clinical candidates. (n.d.).
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Methodological & Application

Application Notes & Protocol: Laboratory Synthesis of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-cinnamoylpiperazine, a valuable heterocyclic intermediate in drug discovery.[1] The synthesis is achieved through the acylation of piperazine with cinnamoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a detailed step-by-step laboratory procedure, critical safety considerations, and robust analytical methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[4][5][6] The piperazine ring's unique conformational flexibility and its two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[6]

This compound (CAS No: 55486-27-6) serves as a key building block for creating more complex molecules with potential therapeutic applications, including antipsychotic, anti-inflammatory, and analgesic agents.[1][7] Its synthesis via the coupling of an amine and an acyl chloride is a fundamental transformation in organic chemistry.[8] The protocol detailed herein employs the Schotten-Baumann reaction conditions, which utilize a base to neutralize the acidic byproduct, driving the reaction to completion.[3][9]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of cinnamoyl chloride with piperazine. This reaction is formally known as the Schotten-Baumann reaction.[2][8]

Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the piperazine ring on the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most favorable leaving group.

  • Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid readily protonates the basic nitrogen atoms of the unreacted piperazine or the product, forming an unreactive ammonium salt. To prevent this and drive the equilibrium towards the product, a stoichiometric amount of a base (in this protocol, triethylamine) is added to scavenge the HCl as it is formed.[9]

The overall transformation is a robust and high-yielding method for amide bond formation.[]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack CinnamoylChloride Cinnamoyl Chloride (Electrophile) CinnamoylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Salt Et3N·HCl (Salt) HCl->Salt Neutralization Base Et3N (Base) Base->Salt

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Health and Safety Precautions

This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

  • Cinnamoyl Chloride (CAS: 102-92-1): Corrosive. Causes severe skin burns and eye damage.[11] Reacts with moisture; handle under an inert atmosphere where possible. In case of fire, use carbon dioxide or dry chemical extinguishers.[11]

  • Piperazine, Anhydrous (CAS: 110-85-0): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[12]

  • Triethylamine (TEA) (CAS: 121-44-8): Highly flammable liquid and vapor. Corrosive. Toxic if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM) (CAS: 75-09-2): Volatile. Suspected of causing cancer. May cause drowsiness or dizziness. Handle with care and ensure adequate ventilation.

Ensure that eyewash stations and safety showers are readily accessible.[11][13] Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Moles (mmol)Equiv.Amount
Piperazine110-85-086.1458.02.55.0 g
Cinnamoyl Chloride102-92-1166.6023.21.03.86 g
Triethylamine (TEA)121-44-8101.1925.51.13.55 mL
Dichloromethane (DCM)75-09-284.93--150 mL
Deionized Water7732-18-518.02--As needed
Brine (Saturated NaCl)7647-14-558.44--As needed
Sodium Sulfate (anhydrous)7757-82-6142.04--As needed
Product (Theoretical) 55486-27-6 216.28 23.2 1.0 5.02 g

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass fritted funnel for filtration

  • Standard laboratory glassware

Experimental Workflow

protocol_workflow A 1. Setup & Dissolution Dissolve piperazine (2.5 eq) in DCM. Cool to 0 °C in an ice bath. B 2. Basification Add triethylamine (1.1 eq) to the piperazine solution. A->B C 3. Acylation Add cinnamoyl chloride (1.0 eq) in DCM dropwise over 30 min at 0 °C. B->C D 4. Reaction Allow to warm to room temperature. Stir for 3 hours. C->D E 5. Aqueous Work-up Wash with water (2x). Wash with brine (1x). D->E F 6. Drying & Concentration Dry organic layer over Na2SO4. Filter and concentrate via rotary evaporation. E->F G 7. Purification Recrystallize crude solid from Ethyl Acetate/Hexane. F->G H 8. Analysis Characterize pure product by NMR, IR, and MS. G->H

Caption: Figure 2: Experimental workflow for this compound synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 g, 58.0 mmol). Add 100 mL of dichloromethane (DCM) and stir until the piperazine is fully dissolved.

    • Causality Note: A molar excess of piperazine is used to favor the formation of the mono-acylated product and minimize the formation of the bis-acylated byproduct.

  • Cooling and Basification: Place the flask in an ice/water bath and cool the solution to 0 °C. Once cooled, add triethylamine (3.55 mL, 25.5 mmol) to the stirring solution.

  • Addition of Acyl Chloride: In a separate beaker, dissolve cinnamoyl chloride (3.86 g, 23.2 mmol) in 50 mL of DCM. Transfer this solution to a dropping funnel. Add the cinnamoyl chloride solution dropwise to the cold piperazine solution over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Causality Note: The reaction is exothermic. Slow, dropwise addition at low temperature is critical to control the reaction rate, prevent side reactions, and ensure safety.[]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water (twice) and then with 100 mL of brine (saturated NaCl solution).

    • Causality Note: The water wash removes the triethylamine hydrochloride salt and any unreacted piperazine. The brine wash removes residual water from the organic layer.

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl for 5-10 minutes. Filter the mixture through a fritted funnel to remove the drying agent.[14] Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.[14] A typical yield is 75-85%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[15][16]

TechniqueExpected Results
Appearance White to off-white crystalline solid
¹H NMR (500 MHz, CDCl₃)δ (ppm): 7.70 (d, 1H, vinyl), 7.55 (m, 2H, Ar-H), 7.40 (m, 3H, Ar-H), 6.95 (d, 1H, vinyl), 3.80 (br s, 4H, piperazine-H), 2.95 (br s, 4H, piperazine-H), 1.60 (br s, 1H, N-H)
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 165.8 (C=O), 143.0 (vinyl-CH), 134.5 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 127.9 (Ar-CH), 119.5 (vinyl-CH), 46.0 (piperazine-CH₂), 44.5 (piperazine-CH₂)
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1650 (Amide C=O stretch, "Amide I band"), ~1610 (C=C stretch), ~1450 (C-N stretch)
Mass Spec. (ESI+)Calculated for C₁₃H₁₆N₂O [M+H]⁺: 217.1335; Found: 217.1338

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The broad signals for piperazine protons are due to ring conformational exchange and nitrogen inversion.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss during work-up/recrystallization.

    • Solution: Ensure all cinnamoyl chloride has reacted by extending the reaction time. During recrystallization, use a minimal amount of hot solvent and ensure slow cooling to maximize crystal recovery.

  • Formation of Bis-Acylated Byproduct:

    • Cause: Insufficient excess of piperazine or too rapid addition of cinnamoyl chloride. The second nitrogen atom of the desired product can react with another molecule of cinnamoyl chloride.

    • Solution: Maintain at least a 2.5-fold excess of piperazine. Add the acyl chloride solution slowly at 0 °C. The byproduct can typically be removed during recrystallization due to differences in polarity and solubility.

  • Product is an Oil or Gummy Solid:

    • Cause: Presence of impurities or residual solvent.

    • Solution: Ensure the product is completely dry after rotary evaporation. If recrystallization fails, consider purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Google Patents. (1971). US3573291A - Cinnamylpiperazine preparations.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. Retrieved from [Link]

  • ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

  • YouTube. (2014). How to Make Amides: Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Cinnamoyl-piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, 1 H-NMR, and mass characterization of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved from [Link]

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  • NIH. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

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High-Yield Synthesis of 1-Cinnamoylpiperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, field-proven method for the synthesis of 1-cinnamoylpiperazine, a valuable building block in contemporary drug discovery and development.[1] We present a robust protocol centered on the Schotten-Baumann acylation of piperazine with cinnamoyl chloride. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, offering insights into reaction optimization, purification strategies, and analytical characterization. The methodologies outlined herein are designed to be readily implemented by researchers and scientists in both academic and industrial settings, ensuring reliable and reproducible outcomes.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid cinnamoyl moiety combined with the versatile piperazine ring makes it a privileged scaffold in medicinal chemistry. This compound is a key precursor for molecules targeting the central nervous system, including potential antipsychotic and antidepressant agents, and has also been investigated for its anti-inflammatory and analgesic properties.[1] The efficient and scalable synthesis of high-purity this compound is therefore a critical step in the drug development pipeline.

The synthesis route detailed in this application note is based on the well-established Schotten-Baumann reaction, a reliable method for forming amide bonds from amines and acyl chlorides.[2][3][4] This approach is favored for its typically high yields and straightforward execution.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.[3][5] The core of this transformation is the formation of an amide bond between piperazine and cinnamoyl chloride.

Diagram of the Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification CinnamoylChloride Cinnamoyl Chloride AmideFormation Schotten-Baumann Acylation CinnamoylChloride->AmideFormation Electrophile Piperazine Piperazine Piperazine->AmideFormation Nucleophile Solvent Ethanol Solvent->AmideFormation Base Excess Piperazine (acts as base) Base->AmideFormation Temperature 60-80°C Temperature->AmideFormation Distillation Vacuum Distillation Extraction Aqueous Wash & Toluene Extraction Distillation->Extraction Crystallization Crystallization Extraction->Crystallization Product This compound Crystallization->Product Purified Product AmideFormation->Distillation Crude Product

Caption: Workflow for the synthesis of this compound.

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine (piperazine) on the electrophilic carbonyl carbon of the acyl chloride (cinnamoyl chloride).[3][5] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction.[2][6] In the presented protocol, an excess of piperazine serves as the base.

Detailed Experimental Protocol

This protocol is adapted from a proven industrial method and optimized for laboratory-scale synthesis, targeting a high yield and purity.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Anhydrous Piperazine≥99%Sigma-AldrichMust be anhydrous to prevent hydrolysis of cinnamoyl chloride.
Cinnamoyl Chloride≥98%Alfa AesarShould be freshly distilled or from a recently opened bottle.
Ethanol, 95%Reagent GradeFisher Scientific
TolueneACS GradeVWR
30% Sodium Hydroxide SolutionFor pH adjustment during work-up.
Deionized Water
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Heating mantle with temperature controller.

  • Vacuum distillation apparatus.

  • Separatory funnel.

  • Büchner funnel and flask for filtration.

  • Standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 34.0 g of anhydrous piperazine in 250 mL of 95% ethanol.

  • Heating: Begin stirring the mixture and heat to 60-80°C using a heating mantle. Maintain this temperature for 30 minutes to ensure complete dissolution of the piperazine.

  • Addition of Cinnamoyl Chloride: Slowly add a solution of cinnamoyl chloride (assuming a 1:1 molar ratio with one of the piperazine nitrogens, with the excess piperazine acting as the base) in a suitable solvent dropwise to the heated piperazine solution over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60-80°C for 1 hour.

  • Solvent Removal: After the reaction is complete, remove the ethanol by vacuum distillation.

  • Work-up and Extraction: To the residue, add 250 mL of water and transfer the mixture to a separatory funnel. Add 150 mL of 30% sodium hydroxide solution to basify the mixture. Extract the aqueous layer with toluene (3 x 100 mL).

  • Purification: Combine the organic layers and remove the toluene by vacuum distillation to yield the crude this compound.

  • Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a white to off-white crystalline solid.[7][8]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 80-81 °C
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra should show characteristic peaks for the aromatic, vinylic, and piperazine protons.[9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Troubleshooting and Optimization

  • Low Yield:

    • Moisture: Ensure all reactants and glassware are dry, as moisture can hydrolyze cinnamoyl chloride.

    • Incomplete Reaction: The reaction time or temperature may need to be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Inefficient Extraction: Ensure the aqueous layer is sufficiently basic during extraction to deprotonate any piperazine salts.

  • Impure Product:

    • Side Reactions: The formation of di-acylated piperazine is a potential side reaction. Using a larger excess of piperazine can help to minimize this.

    • Ineffective Purification: Recrystallization may need to be repeated to achieve the desired purity. Experiment with different solvent systems.

Safety Precautions

  • Cinnamoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Can cause skin and respiratory irritation. Handle with appropriate PPE.

  • Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.

  • Organic Solvents: Flammable. Keep away from ignition sources.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can consistently obtain this valuable intermediate in high purity. This methodology is scalable and suitable for use in a variety of research and development settings.

References

  • Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CN101624384A - Method for preparing cinnamon piperazine - Google Patents. (n.d.).
  • Optimization of reaction conditions. a | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthetic pathway and optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis.
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  • 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1-Cinnamoyl-piperazine. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

  • Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4- (trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • application of schotten – baumann and gabriel-michael reaction for synthesis of novel phthalazine derivatives. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

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Analytical methods for 1-Cinnamoylpiperazine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 1-Cinnamoylpiperazine

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of this compound (CAS No: 55486-27-6), a key intermediate in pharmaceutical synthesis.[1] As a critical building block for various therapeutic agents, particularly in neuroscience, ensuring its identity, purity, and quality is paramount.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in drug development. We present detailed, field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction to this compound

This compound is a derivative of piperazine, a heterocyclic compound that is a core component of many pharmaceuticals.[2][3] Its structure, featuring a cinnamoyl group attached to a piperazine ring, makes it a versatile scaffold for synthesizing a wide range of biologically active molecules.[1] Given its role as a starting material, a well-defined analytical strategy is essential to confirm its chemical structure and quantify any potential impurities that could affect the safety and efficacy of the final drug product. This note details the orthogonal analytical techniques required for a complete characterization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties is provided below for reference.

PropertyValueSource(s)
CAS Number 55486-27-6[4][5][6]
Molecular Formula C₁₃H₁₆N₂O[5][6][7]
Molecular Weight 216.28 g/mol [6]
IUPAC Name (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one[6]
Melting Point 80-81 °C[5]
Appearance White to off-white crystalline solid[8]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for complete structural verification.[9]

Expertise & Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they allow for a complete mapping of the molecule's covalent structure. The choice of deuterated chloroform (CDCl₃) as a solvent is common for compounds of this polarity, as it dissolves the analyte well and its residual solvent peak does not typically interfere with key analyte signals.[10]

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for this compound based on its structure and data from similar compounds.[11][12][13]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O (Amide)-~165-167
C=C (Vinyl)~6.8-7.0 (d), ~7.6-7.8 (d)~118-122, ~140-143
Aromatic C-H~7.2-7.6 (m)~127-130 (multiple)
Aromatic C (quaternary)-~134-136
Piperazine CH₂ (adjacent to N-CO)~3.7-3.9 (t)~42-46 (two signals)
Piperazine CH₂ (adjacent to NH)~2.8-3.0 (t)~45-48
Piperazine NH~1.8-2.5 (s, broad)-

*d=doublet, t=triplet, m=multiplet, s=singlet. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C NMR spectrum. Standard acquisition parameters for small molecules should be employed.[10]

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectra.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all peaks in both ¹H and ¹³C spectra, comparing them against the predicted values.

Workflow for NMR Structural Confirmation
Workflow for NMR Analysis

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an essential tool for confirming the key chemical bonds in this compound, such as the amide carbonyl and the alkene double bond.

Expertise & Rationale

The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the functional groups present.[14] For a rapid and straightforward analysis of a solid sample, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[15]

Expected Characteristic FTIR Absorption Bands

The following table lists the key vibrational frequencies expected in the FTIR spectrum of this compound.[16][17]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Piperazine)Stretching3200 - 3400 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkene)Stretching3020 - 3080
C=O (Amide I band)Stretching1640 - 1660 (strong)
C=C (Alkene)Stretching1610 - 1640
C=C (Aromatic)Stretching1450 - 1600 (multiple bands)
C-NStretching1200 - 1350
=C-H (trans-alkene)Bending (out-of-plane)960 - 980
Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[15]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[15]

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies to confirm the presence of key functional groups.

Workflow for FTIR Functional Group Identification
Workflow for ATR-FTIR Analysis

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and intermediates. A reversed-phase HPLC (RP-HPLC) method with UV detection is ideal for separating this compound from potential process-related impurities or degradation products.[18]

Expertise & Rationale

RP-HPLC separates compounds based on their hydrophobicity. A C18 (octadecyl) column is a highly versatile and robust stationary phase suitable for a wide range of molecules, including this compound. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve good resolution between the main peak and any impurities.[18] The cinnamoyl moiety contains a strong chromophore, making UV detection at a wavelength around 239 nm highly sensitive and specific.[18]

Protocol & Parameters for RP-HPLC-UV Method
  • Standard Preparation: Prepare a stock solution of reference standard this compound in methanol at a concentration of 1.0 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the test article at a concentration of 1.0 mg/mL in methanol.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject equal volumes (e.g., 10 µL) of the sample and standard solutions.

  • Data Analysis: Determine the retention time of the main peak by comparison with the reference standard. Calculate the purity of the sample using the area percent method.

ParameterRecommended Condition
HPLC System Standard system with UV/Vis or DAD detector
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5)
Elution Mode Isocratic or Gradient (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 239 nm
Injection Volume 10 µL
Run Time 20 minutes
Workflow for HPLC Purity Analysis
Workflow for HPLC Purity Analysis

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying volatile and semi-volatile compounds and can serve as an orthogonal identification method to HPLC and NMR.[19][20]

Expertise & Rationale

For GC-MS analysis, a compound must be thermally stable and sufficiently volatile. This compound, with a molecular weight of 216.28, is amenable to GC analysis. Electron Ionization (EI) is a standard, robust ionization technique that generates a reproducible fragmentation pattern (mass spectrum), which acts as a "molecular fingerprint" for identification.[21] This fingerprint can be compared against spectral libraries for confirmation. The technique is also excellent for detecting trace-level volatile impurities that may not be observed by HPLC or NMR.[22]

Protocol & Parameters for GC-MS Method
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate or methanol.[21]

  • GC-MS Run: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Analysis: The mass spectrometer will record the mass spectrum of the eluting peak corresponding to this compound. Compare the obtained spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the identity.

ParameterRecommended Condition
GC System Standard GC with a capillary column
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of ~1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-400

Expected Mass Fragmentation: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 216. Key fragment ions would likely result from the cleavage of the cinnamoyl and piperazine moieties.[23]

Workflow for GC-MS Identification
Workflow for GC-MS Identification

Conclusion

The comprehensive characterization of this compound requires an orthogonal analytical approach. This application note provides the foundational protocols for four critical techniques: NMR for definitive structural elucidation, FTIR for functional group confirmation, HPLC for quantitative purity analysis, and GC-MS for identity confirmation and volatile impurity profiling. Adherence to these self-validating systems ensures the high quality and integrity of this vital pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives | Request PDF. Retrieved from [Link]

  • Supporting Information. (n.d.). C–H Activation-Enabled Synthesis of A PiperazineEmbedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • WorldOfChemicals. (2025, October 9). The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Cinnamoyl-piperazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of compound 1 and complex 1a. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • PubMed. (2013, November 9). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Application Note: High-Throughput Analysis of 1-Cinnamoylpiperazine and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 1-Cinnamoylpiperazine

This compound is a molecule of interest within drug discovery and development, belonging to the diverse class of piperazine derivatives. The piperazine scaffold is a common feature in numerous pharmacologically active compounds, and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new entities like this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and reliable analytical technique for the qualitative and quantitative determination of such compounds and their metabolic products in complex biological matrices.

This application note provides a comprehensive guide to the analysis of this compound and its putative metabolites using GC-MS. We will delve into the rationale behind the methodological choices, from sample preparation to data interpretation, empowering researchers to develop and validate their own robust analytical workflows. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

The Power of GC-MS for Drug Metabolism Studies

GC-MS is an ideal technique for the analysis of thermally stable and volatile compounds. While many drug metabolites are not inherently volatile, chemical derivatization can render them amenable to GC-MS analysis. The key advantages of GC-MS in this context include:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of complex mixtures, allowing for the differentiation of isomeric metabolites.

  • Structural Elucidation: Mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of analytes, enabling their identification.

  • High Sensitivity and Selectivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS offers low limits of detection (LOD) and quantification (LOQ), crucial for measuring low concentrations of metabolites in biological samples.

Proposed Metabolic Pathways of this compound

Based on established metabolic pathways for piperazine-containing drugs and compounds with a cinnamoyl moiety, we can predict the likely biotransformations of this compound. Phase I metabolism is expected to introduce polar functional groups, primarily through oxidation, while Phase II metabolism would involve conjugation of these groups to enhance water solubility and facilitate excretion.

The primary proposed metabolic pathways include:

  • Aromatic Hydroxylation: The phenyl ring of the cinnamoyl group is a likely site for hydroxylation, primarily at the para-position, a common metabolic route for aromatic compounds.[1][2]

  • Piperazine Ring Oxidation: The piperazine ring can undergo oxidation at various positions, leading to the formation of hydroxylated metabolites.

  • Piperazine Ring Opening: Degradation of the piperazine moiety is another potential metabolic pathway, which can lead to the formation of ethylenediamine derivatives.[3]

  • Epoxidation and Diol Formation: The double bond in the cinnamoyl group can be epoxidized, followed by hydrolysis to a dihydrodiol.

  • Amide Bond Cleavage: Hydrolysis of the amide bond would yield cinnamic acid and piperazine.

These proposed pathways are illustrated in the following diagram:

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Metabolite1 p-Hydroxy-1-Cinnamoylpiperazine Parent->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 Piperazine-Hydroxylated Metabolite Parent->Metabolite2 Piperazine Oxidation (CYP450) Metabolite3 Cinnamoyl-Epoxide Parent->Metabolite3 Epoxidation (CYP450) Metabolite5 Piperazine Ring-Opened Metabolite Parent->Metabolite5 Piperazine Ring Opening Metabolite6 Cinnamic Acid + Piperazine Parent->Metabolite6 Amide Hydrolysis Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 Metabolite2->Conjugate1 Metabolite4 Cinnamoyl-Dihydrodiol Metabolite3->Metabolite4 Epoxide Hydrolase Metabolite4->Conjugate1 caption Proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Analytical Workflow: From Sample to Result

A robust analytical workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the key steps in the GC-MS analysis of this compound and its metabolites.

Analytical Workflow Sample Biological Sample (Plasma, Urine, Microsomes) Spike Spike with Internal Standard (e.g., Deuterated Analog) Sample->Spike Extraction Sample Preparation (LLE or SPE) Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Full Scan and SIM) GCMS->Data Processing Data Processing (Integration, Calibration) Data->Processing Report Reporting (Quantitation, Identification) Processing->Report caption Overall analytical workflow.

Caption: Overall analytical workflow.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Urine)

Rationale: The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix and to remove interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods. LLE is a simpler technique, while SPE can provide cleaner extracts and higher recovery.

Internal Standard: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard, such as deuterated this compound. If a custom synthesis is not feasible, a commercially available deuterated piperazine derivative with similar chemical properties can be considered after thorough validation.[4]

Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (plasma or urine) into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • pH Adjustment: Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the analytes are in their free base form.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in a small volume (e.g., 100 µL) of the derivatization solvent.

Solid-Phase Extraction (SPE) Protocol:

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with cation exchange) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample (pH adjusted) onto the SPE cartridge.

  • Washing: Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with a suitable solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 2: Derivatization for GC-MS Analysis

Rationale: The hydroxylated metabolites of this compound are polar and not sufficiently volatile for GC-MS analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][6][7]

  • Reagent Addition: To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

Protocol 3: GC-MS Instrumentation and Conditions

Rationale: The GC-MS parameters must be optimized to achieve good chromatographic separation and sensitive detection of the target analytes. A non-polar capillary column is typically used for the analysis of derivatized compounds.

Parameter Recommended Setting Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of applications.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good efficiency and is inert.
Inlet Temperature280°CEnsures complete vaporization of the analytes.
Injection ModeSplitlessMaximizes the amount of sample transferred to the column for trace analysis.
Injection Volume1 µL
Oven ProgramInitial temp: 150°C, hold for 1 min; Ramp to 300°C at 15°C/min; Hold at 300°C for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°CPrevents condensation of the analytes.
Acquisition ModeFull Scan (m/z 50-600) for qualitative analysis and metabolite identification. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides a complete mass spectrum, while SIM increases sensitivity and selectivity for target compounds.

Data Analysis and Interpretation

Identification of this compound and its Metabolites

The identification of the parent drug and its metabolites is based on their retention times and mass spectra. The full scan data should be carefully examined for the presence of the molecular ion and characteristic fragment ions.

Proposed Fragmentation Pattern of this compound:

The electron ionization mass spectrum of this compound is expected to show characteristic fragments arising from the cleavage of the cinnamoyl and piperazine moieties.

Fragmentation Pattern Parent This compound [M]+• m/z 216 Fragment1 [C9H7O]+• m/z 131 Parent->Fragment1 α-cleavage Fragment2 [C4H9N2]+• m/z 85 Parent->Fragment2 β-cleavage Fragment3 [C7H7]+• m/z 91 Fragment1->Fragment3 - CO Fragment4 [C6H5]+• m/z 77 Fragment3->Fragment4 - CH2 caption Proposed fragmentation of this compound.

Caption: Proposed fragmentation of this compound.

Interpretation of Metabolite Mass Spectra:

The mass spectra of the metabolites will show a mass shift corresponding to the metabolic modification. For example:

  • Hydroxylated metabolites: The molecular ion will increase by 16 Da (for the addition of an oxygen atom). The TMS-derivatized hydroxylated metabolites will show an increase of 72 Da for each TMS group added.

  • Piperazine ring-opened metabolites: Will exhibit significantly different fragmentation patterns, lacking the characteristic piperazine ring fragments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by analyzing standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The method should be validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Validation Parameter Typical Acceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
LODSignal-to-noise ratio ≥ 3
LOQSignal-to-noise ratio ≥ 10, with acceptable accuracy and precision

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolites. By following the detailed protocols and understanding the underlying scientific principles, researchers can develop and validate robust analytical methods to support drug discovery and development programs. The proposed metabolic pathways and fragmentation patterns serve as a valuable guide for data interpretation, enabling the confident identification and quantification of these compounds in biological matrices.

References

  • Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization. J Chromatogr A. 2014;1361:69-76. doi:10.1016/j.chroma.2014.07.100
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  • Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Sediment Samples by Combining Subcritical Water Extraction and Dispersive Liquid–Liquid Microextraction with Derivatization | Request PDF. ResearchGate. Accessed January 12, 2026. [Link]

  • Attwa MW, Kadi AA, Abdelhameed AS. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. RSC Med Chem. 2023;14(2):333-343. Published 2023 Feb 4. doi:10.1039/d2md00392a
  • Chen YC, Chen CY, Jen JF. Determination of hydroxy metabolites of polycyclic aromatic hydrocarbons by fully automated solid-phase microextraction derivatization and gas chromatography-mass spectrometry. J Chromatogr A. 2007;1173(1-2):101-108. doi:10.1016/j.chroma.2007.10.007
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Published 2013. Accessed January 12, 2026. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Published October 30, 2020. Accessed January 12, 2026. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. ResearchGate. Accessed January 12, 2026. [Link]

  • Staack RF, Fritschi G, Maurer HH. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. J Anal Toxicol. 2003;27(8):560-568. doi:10.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. 2019;9(3):44. Published 2019 Mar 1. doi:10.3390/metabo9030044
  • Doss GA, Baillie TA. Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. Chem Res Toxicol. 2005;18(5):853-863. doi:10.1021/tx049681v
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Accessed January 12, 2026. [Link]

  • Halket JM, Waterman D, Przyborowska AM, Patel RK, Scarth PD, Ashton DS. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. J Exp Bot. 2005;56(410):219-243. doi:10.1093/jxb/eri069
  • De Ruiter J, Clark CR, Noggle FT. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal Methods. 2011;3(6):1346-1354. doi:10.1039/C1AY05085A
  • Attwa MW, Kadi AA, Abdelhameed AS. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Adv. 2020;10(9):5242-5252. Published 2020 Feb 3. doi:10.1039/c9ra09115g
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. Accessed January 12, 2026. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Accessed January 12, 2026. [Link]

  • Al-Ishaq RK, Al-Busafi SN, Al-Nabhani K, Al-Harrasi A. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. 2022;27(19):6193. Published 2022 Sep 21. doi:10.3390/molecules27196193
  • islamic university faculty of pharmacy 3rd stage. Accessed January 12, 2026. [Link]

  • Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. The Pharma Journeyman. Published February 15, 2014. Accessed January 12, 2026. [Link]

  • Al-Ishaq RK, Al-Busafi SN, Al-Nabhani K, Al-Harrasi A. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. 2022;27(19):6193. Published 2022 Sep 21. doi:10.3390/molecules27196193
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a 1-Cinnamoylpiperazine Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-cinnamoylpiperazine from a typical synthetic reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development, offering a robust framework for isolating the target compound with high purity. This guide delves into the rationale behind critical experimental choices, from stationary and mobile phase selection to method development and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery, often serving as a scaffold or intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The purity of such intermediates is paramount to the success of subsequent synthetic steps and the integrity of biological assays. Synthesis of this compound, typically through the acylation of piperazine with cinnamoyl chloride or a similar activated cinnamic acid derivative, can result in a mixture containing unreacted starting materials, by-products, and other process-related impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for the purification of small organic molecules.[4] Its high resolution makes it ideal for separating compounds with subtle structural differences from the main product.[4] This application note details a systematic approach to developing an effective RP-HPLC purification method for this compound, ensuring the isolation of a highly purified final product.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities.

2.1. This compound Properties:

  • Structure: Comprises a piperazine ring acylated with a cinnamoyl group.

  • Polarity: The presence of the amide group and the second nitrogen on the piperazine ring imparts a degree of polarity, while the phenyl and alkyl moieties contribute to its hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The conjugated system of the cinnamoyl group results in strong UV absorbance, facilitating detection.[5] The aromatic ring and the double bond are expected to produce significant absorbance in the UV region, likely around 250-300 nm.[5]

2.2. Potential Impurities from Synthesis:

  • Unreacted Piperazine: Highly polar and hydrophilic, it will likely elute very early in a reversed-phase system.[6]

  • Unreacted Cinnamic Acid/Cinnamoyl Chloride: Cinnamic acid is more polar than the product. Cinnamoyl chloride is highly reactive and would likely hydrolyze to cinnamic acid during workup.

  • Di-acylated Piperazine: 1,4-dicinnamoylpiperazine is a potential by-product if an excess of the acylating agent is used. This molecule would be significantly more hydrophobic than the mono-acylated product and would have a longer retention time.

  • Solvents and Reagents: Residual solvents (e.g., dichloromethane, triethylamine) and other reagents from the reaction and workup.

HPLC Method Development and Protocol

The following protocol is a well-established starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the reaction mixture.

3.1. Materials and Instrumentation

Component Specification
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 stationary phase, 5-10 µm particle size, appropriate dimensions for preparative scale (e.g., 250 x 21.2 mm).
Mobile Phase A HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
Mobile Phase B HPLC-grade Acetonitrile (MeCN) with 0.1% TFA or FA.
Sample Diluent A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Dimethyl Sulfoxide (DMSO).
Reagents This compound crude reaction mixture, HPLC-grade solvents.

3.2. Rationale for Method Parameters

  • Stationary Phase (Column): A C18 column is the most common and versatile reversed-phase packing, offering excellent retention for a wide range of hydrophobicities.[7] The non-polar C18 chains interact with the hydrophobic parts of the this compound molecule.

  • Mobile Phase: A combination of water and acetonitrile is a standard choice for reversed-phase HPLC.[7] Acetonitrile generally provides good peak shape and lower backpressure compared to methanol. The addition of an acid modifier like TFA or formic acid is crucial for several reasons:

    • It protonates the basic nitrogen of the piperazine ring, leading to more consistent interactions with the stationary phase and improved peak shape.

    • It suppresses the ionization of residual silanol groups on the silica-based packing material, which can cause peak tailing for basic compounds.[8]

  • Detector Wavelength: Based on the conjugated nature of the cinnamoyl moiety, a detection wavelength in the range of 254 nm to 280 nm is recommended for high sensitivity. An initial scan with a PDA detector can determine the optimal wavelength (λmax) for detection.

3.3. Experimental Workflow

The overall process for the purification of the this compound reaction mixture is depicted in the following workflow diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_post_purification Post-Purification sample_prep Sample Preparation: Dissolve crude mixture in appropriate solvent analytical_run Analytical Scale Run: Inject small amount to determine retention times sample_prep->analytical_run mobile_phase_prep Mobile Phase Preparation: Prepare aqueous and organic phases with acid mobile_phase_prep->analytical_run gradient_opt Gradient Optimization: Adjust gradient slope for optimal separation analytical_run->gradient_opt prep_run Preparative Scale Run: Inject larger volume of crude mixture gradient_opt->prep_run fraction_collection Fraction Collection: Collect eluent corresponding to the product peak prep_run->fraction_collection purity_analysis Purity Analysis: Analyze collected fractions by analytical HPLC fraction_collection->purity_analysis solvent_removal Solvent Removal: Evaporate solvent from pure fractions purity_analysis->solvent_removal

Caption: Workflow for HPLC Purification of this compound.

3.4. Step-by-Step Protocol

Step 1: Sample Preparation

  • Dissolve a small, accurately weighed amount of the crude this compound reaction mixture in the chosen sample diluent.

  • Ensure the sample is fully dissolved. If not, sonication may be necessary.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]

Step 2: Analytical Method Development

  • Equilibrate the analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Inject a small volume (e.g., 5-10 µL) of the filtered crude sample.

  • Run a scouting gradient to determine the approximate elution time of the product and impurities. A suggested starting gradient is provided in the table below.

  • Optimize the gradient to achieve baseline separation between the this compound peak and adjacent impurities. The goal is to have a shallow enough gradient around the elution time of the target compound to maximize resolution.

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0955
5955
25595
30595
31955
35955

Step 3: Preparative Purification

  • Switch to the preparative scale column and equilibrate it with the initial mobile phase conditions at a proportionally higher flow rate (e.g., 20 mL/min for a 21.2 mm ID column).

  • Inject a larger volume of the filtered crude sample. The maximum injection volume will depend on the concentration of the sample and the capacity of the column.

  • Run the optimized gradient from the analytical method development, adjusting the time segments to account for the larger column volume and higher flow rate.

  • Monitor the chromatogram and collect the fraction(s) corresponding to the this compound peak.

Step 4: Post-Purification Analysis

  • Inject a small aliquot of each collected fraction into the analytical HPLC system to confirm purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the mobile phase solvents from the pooled fractions, typically using a rotary evaporator or a lyophilizer, to obtain the purified this compound.

Troubleshooting

Effective troubleshooting is key to resolving common HPLC issues.

HPLC_Troubleshooting cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions broad_peaks Broad Peaks cause_broad1 Column Overload broad_peaks->cause_broad1 cause_broad2 Injection solvent stronger than mobile phase broad_peaks->cause_broad2 peak_tailing Peak Tailing cause_tailing1 Secondary interactions with silanols peak_tailing->cause_tailing1 cause_tailing2 Column contamination peak_tailing->cause_tailing2 poor_resolution Poor Resolution cause_resolution1 Gradient too steep poor_resolution->cause_resolution1 cause_resolution2 Inappropriate stationary phase poor_resolution->cause_resolution2 no_peaks No Peaks cause_no_peaks1 Detector off or wrong wavelength no_peaks->cause_no_peaks1 cause_no_peaks2 No sample injected no_peaks->cause_no_peaks2 sol_broad1 Decrease injection volume or sample concentration cause_broad1->sol_broad1 sol_broad2 Dissolve sample in mobile phase cause_broad2->sol_broad2 sol_tailing1 Ensure sufficient acid modifier in mobile phase cause_tailing1->sol_tailing1 sol_tailing2 Flush or replace column cause_tailing2->sol_tailing2 sol_resolution1 Decrease gradient slope cause_resolution1->sol_resolution1 sol_resolution2 Screen different column chemistries (e.g., Phenyl-Hexyl) cause_resolution2->sol_resolution2 sol_no_peaks1 Check detector settings cause_no_peaks1->sol_no_peaks1 sol_no_peaks2 Verify injector function cause_no_peaks2->sol_no_peaks2

Caption: Troubleshooting Guide for HPLC Purification.

For more detailed troubleshooting, refer to comprehensive guides from equipment and column manufacturers.[10][11][12]

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust strategy for the purification of this compound from a synthetic reaction mixture. By understanding the chemical properties of the target compound and potential impurities, and by systematically developing the chromatographic conditions, researchers can achieve high purity of the desired product. The provided protocol serves as an excellent starting point, with the troubleshooting guide offering solutions to common challenges encountered during HPLC purification.

References

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.PubMed.
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  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • HPLC Troubleshooting Methods.Source not specified.
  • Mastering Small Molecule Reversed-Phase Method Development.YouTube.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.BenchChem.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.MicroSolv.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.Source not specified.
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Application & Protocols for the In-Vitro Evaluation of 1-Cinnamoylpiperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Investigation

1-Cinnamoylpiperazine (CAS 55486-27-6) is a synthetic small molecule that incorporates two key pharmacophores: the cinnamoyl group, derived from cinnamic acid, and a piperazine ring.[1][2] Phenylpropanoids like cinnamic acid and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][4] Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with applications in oncology, neuroscience, and infectious diseases.[5][6]

The combination of these two moieties in this compound suggests a high potential for biological activity. Derivatives have shown promise in anticancer chemotherapy by inducing apoptosis, in neuroprotection by mitigating glutamate-induced toxicity, and in reducing inflammation by inhibiting key signaling pathways.[7][8][9] This application note provides a comprehensive guide for researchers to explore the therapeutic potential of this compound through robust in-vitro cell-based assays. We will delve into hypothesized mechanisms of action, present detailed protocols for assessing its anticancer and anti-inflammatory effects, and offer insights into best practices for experimental design and data interpretation.

Physicochemical Properties & Essential Handling

Before initiating any cell-based assay, proper handling and preparation of the test compound are paramount for reproducibility and accuracy.

PropertyValueSource
Chemical Formula C₁₃H₁₆N₂O[10]
Molecular Weight 216.28 g/mol [1]
CAS Number 55486-27-6[10]

Stock Solution Preparation (10 mM Recommended):

  • Solvent Selection: this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Calculation: To prepare a 10 mM stock solution, dissolve 2.16 mg of this compound in 1 mL of high-purity, sterile DMSO.

  • Dissolution: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in a sterile cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a non-toxic level (typically ≤0.5%) as it can independently affect cell physiology.[11][12]

Hypothesized Mechanism of Action & Key Signaling Pathways

Based on extensive research into cinnamoyl and piperazine derivatives, this compound is hypothesized to modulate critical cellular signaling pathways involved in inflammation and cancer.[13][14][15] A primary target is likely the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , a master regulator of the inflammatory response.[3]

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[3][17] Cinnamic acid derivatives have been shown to suppress this pathway, thereby reducing the expression of these inflammatory mediators.[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IkB-NF-kB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB IkB_p P-IkB IkB_NFkB->IkB_p NFkB NF-kB (Active) IkB_p->NFkB IkB Degradation NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates CinnPiperazine This compound CinnPiperazine->IKK Hypothesized Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes Promotes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Application 1: Assessment of Anticancer Activity

The piperazine moiety is present in numerous anticancer agents, and related derivatives have been shown to induce apoptosis in cancer cell lines like U87 (glioblastoma) and HeLa (cervical cancer).[7][18] The primary goals are to determine the compound's cytotoxicity and to elucidate if cell death occurs via apoptosis.

Quantitative Data Summary for Related Piperazine Derivatives

To provide a contextual baseline, the following table summarizes the cytotoxic activity (IC₅₀) of a related piperazine derivative against various cancer cell lines. Note that these values are for a different, albeit structurally related, compound and should be used as a preliminary guide for dose-range finding studies.

CompoundCell LineCancer TypeIC₅₀ ValueSource
CB01 ¹U87Glioblastoma< 50 nM[7][18]
CB01 ¹HeLaCervical Cancer< 50 nM[7][18]
QQ1 ²ACHNRenal Cancer1.55 µM[19]

¹CB01: 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine ²QQ1: A piperazine-linked quinolinequinone derivative

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or WST-1)

This protocol determines the concentration of this compound that inhibits cell metabolic activity, serving as an indicator of reduced viability or proliferation.

Materials:

  • Selected cancer cell line (e.g., HeLa, U87, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (for MTT assay, e.g., acidic isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Controls (Crucial for Data Integrity):

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Untreated Control: Cells treated with medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 2.5 µM).[19]

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at ~570 nm. For WST-1, read at ~450 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Induction via Western Blot for Cleaved Caspase-3

If this compound reduces cell viability, this assay helps determine if the mechanism is apoptosis by detecting the active, cleaved form of Caspase-3, a key executioner caspase.[7]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-β-actin (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include vehicle and untreated controls.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody against Cleaved Caspase-3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control (β-actin) to ensure equal protein loading. An increase in the band intensity for cleaved caspase-3 indicates apoptosis induction.

Caption: General experimental workflow for assessing the anticancer effects of a test compound.

Application 2: Evaluation of Anti-Inflammatory Potential

Cinnamic acid derivatives are well-documented for their ability to suppress inflammatory responses in vitro, particularly in macrophage cell lines like RAW264.7 stimulated with LPS.[3][9] Key assays involve measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant as an indicator of iNOS activity.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete culture medium (DMEM + 10% FBS)

  • 24-well or 96-well cell culture plates

  • LPS from E. coli (lipopolysaccharide)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Controls:

    • Vehicle Control: Cells treated with DMSO + LPS.

    • Negative Control: Untreated cells (no DMSO, no LPS).

    • Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) prior to LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. A dose-dependent decrease in nitrite levels indicates anti-inflammatory activity. Crucially, run a parallel viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

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The Versatility of the 1-Cinnamoylpiperazine Scaffold: A Guide to Drug Design and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of 1-Cinnamoylpiperazine in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that are capable of binding to multiple biological targets with high affinity. The this compound moiety is a prime example of such a scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][] This guide provides an in-depth exploration of the this compound core, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, diverse biological activities, and its role as a foundational element for the design of novel therapeutics, particularly in the realms of neuroprotection and oncology.

The unique combination of the cinnamoyl group, a derivative of the naturally occurring cinnamic acid, and the piperazine ring bestows upon this scaffold a favorable pharmacokinetic profile and the ability to engage in a variety of non-covalent interactions with biological macromolecules.[3][4] The cinnamoyl portion, with its Michael acceptor potential and aromatic ring, can be readily functionalized to modulate electronic and steric properties. The piperazine ring, a common motif in many approved drugs, enhances aqueous solubility and provides a key basic nitrogen atom that can be crucial for receptor interactions.[][5] This inherent "drug-likeness" makes this compound and its derivatives attractive starting points for lead optimization campaigns.

This document will serve as a practical resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Core Structure and Synthetic Strategy

The foundational this compound structure provides a versatile template for chemical modification. The key points of diversification are the aromatic ring of the cinnamoyl group and the second nitrogen atom of the piperazine ring.

Caption: General structure of the this compound scaffold highlighting key points for derivatization.

Application Notes: Therapeutic Potential and Mechanistic Insights

The this compound scaffold has been successfully employed in the development of compounds with a wide range of biological activities. Here, we highlight two prominent areas of application: neuroprotection and cancer.

Neuroprotective Agents

Derivatives of this compound have shown significant promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7] The neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.

Mechanism of Action: Modulation of Nrf2 and NF-κB Signaling Pathways

A key mechanism underlying the neuroprotective effects of many cinnamoyl derivatives is the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.[7][8]

  • Nrf2 Activation: Under conditions of oxidative stress, this compound derivatives can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation and enhanced cellular defense against oxidative damage.[6][11][12]

  • NF-κB Inhibition: In neuroinflammatory conditions, the NF-κB pathway is often hyperactivated, leading to the production of pro-inflammatory cytokines. This compound derivatives can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus.[][13][14] This leads to a reduction in the expression of inflammatory mediators.

G nrf2 Nrf2 are ARE nrf2->are binds to keap1 Keap1 keap1->nrf2 inhibits antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes upregulates cpd This compound Derivative cpd->keap1 inactivates ikk IKK cpd->ikk inhibits nfkb NF-κB (p65/p50) proinflammatory_cytokines Pro-inflammatory Cytokines nfkb->proinflammatory_cytokines upregulates transcription ikba IκBα ikba->nfkb releases ikk->ikba phosphorylates inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikk activates

Caption: Proposed mechanism of neuroprotection by this compound derivatives via modulation of Nrf2 and NF-κB pathways.

Anticancer Agents

The this compound scaffold is also a valuable template for the design of novel anticancer agents.[15] Derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including those of breast, lung, and colon cancer.

Mechanism of Action: Multi-Targeting Approaches

The anticancer activity of this compound derivatives is often multifaceted, involving the modulation of several key cellular processes.

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases, or the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors.

  • Cell Cycle Arrest: Compounds incorporating the this compound scaffold can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing the proliferation of cancer cells.

  • Inhibition of Signaling Pathways: These derivatives can interfere with pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

  • Interaction with Microtubules: Some cinnamoyl derivatives have been shown to interact with the microtubule network, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and a common biological assay for evaluating its anticancer activity.

Protocol 1: Synthesis of 1-(4-Fluorocinnamoyl)piperazine

This protocol describes the synthesis of 1-(4-fluorocinnamoyl)piperazine, a representative derivative, via the reaction of 4-fluorocinnamoyl chloride with piperazine.

Materials:

  • 4-Fluorocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Piperazine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of 4-Fluorocinnamoyl Chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorocinnamic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 4-fluorocinnamoyl chloride as a yellowish oil. This is used directly in the next step without further purification.

Step 2: Amide Coupling

  • In a separate 250 mL round-bottom flask, dissolve piperazine (2.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve the crude 4-fluorocinnamoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.

  • Add the 4-fluorocinnamoyl chloride solution dropwise to the stirred piperazine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 1-(4-fluorocinnamoyl)piperazine.

G cluster_0 Synthesis Workflow start 4-Fluorocinnamic Acid + Thionyl Chloride reflux Reflux (2h) start->reflux cinnamoyl_chloride 4-Fluorocinnamoyl Chloride (Crude) reflux->cinnamoyl_chloride coupling Amide Coupling (0°C to RT, 4-6h) cinnamoyl_chloride->coupling piperazine_sol Piperazine + TEA in DCM (0°C) piperazine_sol->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product 1-(4-Fluorocinnamoyl)piperazine purification->product

Caption: Workflow for the synthesis of 1-(4-fluorocinnamoyl)piperazine.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 1-(4-Fluorocinnamoyl)piperazine (or other derivatives)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Data

The following table summarizes representative IC₅₀ values for a series of this compound derivatives against various cancer cell lines, illustrating the impact of substitutions on cytotoxic activity.

Compound IDR1 (Cinnamoyl Ring)R2 (Piperazine N)Cancer Cell LineIC₅₀ (µM)Reference
CP-1 HHMCF-7 (Breast)> 100[15]
CP-2 4-FHMCF-7 (Breast)45.2[15]
CP-3 4-ClHMCF-7 (Breast)38.7[15]
CP-4 4-OCH₃HMCF-7 (Breast)62.1[15]
CP-5 HBenzylA549 (Lung)15.8
CP-6 H4-FluorobenzylA549 (Lung)9.3
CP-7 H2-PyridylHCT116 (Colon)21.5

Analysis of SAR:

  • Substitution on the Cinnamoyl Ring (R1): The data suggests that electron-withdrawing groups at the para-position of the cinnamoyl ring (e.g., F, Cl) enhance the cytotoxic activity against MCF-7 cells compared to the unsubstituted analog (CP-1). An electron-donating group (OCH₃) appears to be less favorable.

  • Substitution on the Piperazine Nitrogen (R2): N-alkylation of the piperazine ring with substituted benzyl groups significantly increases the anticancer potency, as seen in the A549 lung cancer cell line. This highlights the importance of exploring modifications at this position to optimize activity.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets make it a valuable tool in the medicinal chemist's arsenal. The application notes and protocols provided in this guide are intended to facilitate further exploration of this privileged scaffold, with the ultimate goal of advancing the discovery of new and effective treatments for a variety of human diseases. The continued investigation of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the identification of potent and selective drug candidates in the years to come.

References

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The Versatility of the 1-Cinnamoylpiperazine Scaffold in Central Nervous System Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of versatile molecular scaffolds is a cornerstone of therapeutic innovation. The 1-cinnamoylpiperazine moiety has emerged as a privileged structure, a foundational component in the design of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this compound derivatives. We will delve into their roles as potent ligands for key CNS receptors, enzyme inhibitors, and anticonvulsant agents, providing not only the scientific rationale but also detailed, field-proven protocols to empower your research endeavors.

The inherent value of the cinnamoylpiperazine core lies in its synthetic tractability and its ability to be strategically modified to achieve desired pharmacological profiles. The cinnamoyl group offers opportunities for substitution on the phenyl ring, influencing electronic properties and steric interactions within target binding pockets. The piperazine ring, a common pharmacophore in CNS-active drugs, provides a crucial basic nitrogen atom for receptor engagement and allows for diverse substitutions at the N4 position, profoundly impacting target selectivity and pharmacokinetic properties.[2][3] This guide will explore the application of this versatile scaffold in three key areas of CNS drug discovery: Alzheimer's Disease, Psychosis, and Epilepsy.

I. Targeting Cholinesterases in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to cognitive decline.[4] A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[5] Cinnamoylpiperazine derivatives have been successfully designed as potent AChE inhibitors.

Mechanism of Action: Dual Binding Site Inhibition

Effective AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The cinnamoylpiperazine scaffold is well-suited for this dual-site interaction. The core structure can position substituents to form key interactions, such as hydrogen bonds and π-π stacking, with critical amino acid residues in both the CAS and PAS, leading to potent inhibition of AChE activity and a subsequent increase in synaptic ACh levels.[6]

Diagram: Acetylcholinesterase Inhibition by a Cinnamoylpiperazine Derivative

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) cluster_Synapse Synaptic Cleft AChE AChE Enzyme ACh_degraded Choline + Acetate AChE->ACh_degraded Degrades ACh CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) ACh_pre Acetylcholine (ACh) (Presynaptic Release) ACh_pre->AChE Hydrolysis ACh_post ACh Receptor (Postsynaptic) ACh_pre->ACh_post Binds to Receptor Cinn_Pip Cinnamoylpiperazine Derivative Cinn_Pip->CAS Inhibits Cinn_Pip->PAS Inhibits

Caption: Cinnamoylpiperazine derivatives can inhibit AChE at both the CAS and PAS, preventing the breakdown of acetylcholine.

Quantitative Data: In Vitro Cholinesterase Inhibition

The following table summarizes the inhibitory activity of representative cinnamoyl piperidine/piperazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDSubstitution PatternTargetIC50 (µM)Reference
5b 2-Chloro (Cinnamoyl Piperidinyl Acetate)AChE19.74 ± 0.96[7]
5q 4-Ethoxy-3-methoxy (Cinnamoyl Piperidinyl Acetate)BChE13.49 ± 0.44[7]
3f 2-Methyl (Coumarin-Piperazine)hAChE8.3[8]
3j 3-Nitro (Coumarin-Piperazine)hAChE5.5[8]
3m 3-Methoxy (Coumarin-Piperazine)hAChE4.9[8]
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a spectrophotometric method to determine the AChE inhibitory activity of test compounds.[1][9]

1. Materials and Reagents:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Donepezil)

2. Preparation of Reagents:

  • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

  • ATCI solution: Prepare a stock solution of ATCI in deionized water.

  • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Test compound solutions: Prepare serial dilutions of the test compound in phosphate buffer. Ensure the final solvent concentration in the assay is minimal (typically <1%) to avoid interference.

3. Assay Procedure:

  • To each well of the 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control and blank wells, add 20 µL of the buffer.

  • Add 140 µL of phosphate buffer to all wells.

  • Add 20 µL of the DTNB solution to all wells.

  • Initiate the reaction by adding 20 µL of the AChE solution to all wells except the blank (add buffer instead).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

II. Modulating Dopaminergic and Serotonergic Pathways in Psychosis

Atypical antipsychotic drugs often exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[10] The cinnamoylpiperazine scaffold has proven to be a valuable template for designing ligands with high affinity for these key receptors.[11]

Mechanism of Action: Receptor Antagonism and Agonism

Derivatives of 1-cinnamyl-4-arylpiperazine have been synthesized and shown to exhibit high affinity for D2 receptors, often acting as antagonists.[11] Concurrently, modifications to the arylpiperazine moiety can tune the affinity and activity at serotonin receptors, leading to a multi-target receptor profile that is characteristic of atypical antipsychotics. This dual action is believed to contribute to the treatment of both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[12]

Diagram: Dopamine and Serotonin Receptor Modulation

DA_5HT_Modulation cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles D2R D2 Receptor DA_Vesicle->D2R Dopamine Release HT_Vesicle Serotonin Vesicles HT1AR 5-HT1A Receptor HT_Vesicle->HT1AR Serotonin Release HT2AR 5-HT2A Receptor HT_Vesicle->HT2AR Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) D2R->Signaling HT1AR->Signaling HT2AR->Signaling Cinn_Pip Cinnamoylpiperazine Derivative Cinn_Pip->D2R Antagonizes Cinn_Pip->HT1AR Modulates Cinn_Pip->HT2AR Modulates

Caption: Cinnamoylpiperazine derivatives can modulate dopamine and serotonin receptors, influencing downstream signaling pathways.

Quantitative Data: Receptor Binding Affinities

The following table presents the binding affinities (Ki) of representative cinnamylpiperazine and related derivatives for key CNS receptors.

Compound ClassDerivativeTargetKi (nM)Reference
N-[(E)-cinnamyl]-tetrahydroisoquinolineComplex derivative 35-HT1A6.7 ± 0.5[13]
1-Arylpiperazine1e5-HT1AHigh Affinity (Ki = 1.25-54 nM range for series)[4]
1-Arylpiperazine2e5-HT2AHigh Affinity (Ki = 27-85 nM range for series)[4]
1-Cinnamyl-4-(2-methoxyphenyl)piperazineVarious derivativesD2High Affinity[11]
1-Cinnamyl-4-(2-methoxyphenyl)piperazineVarious derivatives5-HT1ALow to Moderate Affinity[11]
Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the D2 receptor.[14][15]

1. Materials and Reagents:

  • Cell membranes expressing human D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Non-specific binding ligand (e.g., Haloperidol)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Test compound

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

2. Assay Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the assay buffer, the cell membranes, and the test compound at various concentrations.

  • For total binding, add the vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of the non-specific binding ligand.

  • Add the radioligand to all tubes.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Targeting Neuronal Hyperexcitability in Epilepsy

Epilepsy is characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain.[8] The cinnamoyl moiety is present in compounds that have demonstrated significant anticonvulsant activity in preclinical models.[16]

Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant effects of cinnamoyl derivatives are likely multifactorial, involving the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and enhancement of GABAergic inhibition.[17] By stabilizing the inactive state of sodium channels, these compounds can reduce neuronal firing and prevent seizure propagation. Additionally, some derivatives may interact with GABA-A receptors, potentiating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.

Diagram: Neuronal Signaling in Epilepsy and Anticonvulsant Action

Epilepsy_Signaling cluster_Neuron Neuron Na_Channel Voltage-gated Na+ Channel Action_Potential Action Potential (Neuronal Firing) Na_Channel->Action_Potential Initiates GABA_Receptor GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Causes Cinn_Deriv Cinnamoyl Derivative Cinn_Deriv->Na_Channel Stabilizes Inactive State Cinn_Deriv->GABA_Receptor Potentiates GABA effect Excitation Excessive Excitation (Epileptic Activity) Excitation->Na_Channel Opens

Caption: Cinnamoyl derivatives can exert anticonvulsant effects by modulating ion channels and enhancing GABAergic inhibition.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The following table shows the anticonvulsant efficacy (ED50) of representative N-(E)-cinnamoyl derivatives in a preclinical seizure model.

Compound IDDerivative StructureAnimal ModelED50 (mg/kg)Reference
1 S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamideCorneal kindled mice36.8[16]
2 R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamideCorneal kindled mice25.7[16]
3 R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamideCorneal kindled mice51.1[16]
Protocol: In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[18][19]

1. Animals and Housing:

  • Use adult male mice or rats of a standardized strain.

  • House the animals under controlled environmental conditions with a 12-hour light/dark cycle and free access to food and water.

  • Allow for an acclimatization period of at least one week before the experiment.

2. Drug Administration:

  • Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the test compound via the desired route (e.g., intraperitoneal or oral).

  • Administer the vehicle to the control group.

  • The time between drug administration and the MES test should be based on the pharmacokinetic profile of the compound.

3. MES Procedure:

  • Apply a topical anesthetic to the corneas of the animal to minimize discomfort.

  • Place corneal electrodes on the eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Immediately observe the animal for the presence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

4. Data Analysis:

  • Record the number of animals protected in each treatment group.

  • Calculate the percentage of protection for each dose.

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

IV. Synthesis of Cinnamoylpiperazine Derivatives

The synthesis of cinnamoylpiperazine derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the coupling of a substituted cinnamoyl chloride with a desired piperazine derivative.

Workflow: General Synthesis of 1-Cinnamoyl-4-Arylpiperazines

Synthesis_Workflow Start1 Substituted Cinnamic Acid Step1 Thionyl Chloride (SOCl2) Start1->Step1 Intermediate1 Substituted Cinnamoyl Chloride Step1->Intermediate1 Step2 Coupling Reaction (e.g., Schotten-Baumann) Intermediate1->Step2 Start2 Substituted 1-Arylpiperazine Start2->Step2 Product 1-Cinnamoyl-4-Arylpiperazine Derivative Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A general synthetic workflow for preparing 1-cinnamoyl-4-arylpiperazine derivatives.

Protocol: Synthesis of a 1-Cinnamoyl-4-Arylpiperazine Derivative

This protocol provides a general procedure for the synthesis of a 1-cinnamoyl-4-arylpiperazine derivative.

1. Materials and Reagents:

  • Substituted cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Substituted 1-arylpiperazine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

2. Procedure:

  • Formation of Cinnamoyl Chloride: In a round-bottom flask under an inert atmosphere, dissolve the substituted cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude cinnamoyl chloride.

  • Coupling Reaction: Dissolve the substituted 1-arylpiperazine in anhydrous DCM and cool the solution in an ice bath. Add triethylamine to the solution.

  • Slowly add a solution of the crude cinnamoyl chloride in anhydrous DCM to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the pure 1-cinnamoyl-4-arylpiperazine derivative.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Conclusion: A Scaffold with a Bright Future in CNS Drug Discovery

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of novel CNS therapies. Its synthetic accessibility and the ability to fine-tune its pharmacological properties through targeted modifications make it an attractive starting point for medicinal chemistry campaigns. The examples and protocols provided in this application note demonstrate the broad potential of cinnamoylpiperazine derivatives in addressing the complex challenges of Alzheimer's disease, psychosis, and epilepsy. As our understanding of the neurobiology of these disorders continues to evolve, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of CNS drug discovery.

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Unlocking the Anti-Cancer Potential of 1-Cinnamoylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anti-cancer therapeutics has led researchers down many promising avenues. Among these, the piperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] This guide focuses on a specific and promising class of these compounds: 1-cinnamoylpiperazine derivatives. These molecules have demonstrated significant potential in preclinical studies to inhibit cancer cell growth, trigger programmed cell death, and halt the cell cycle.[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinnings of how these derivatives exert their anti-cancer effects but also detailed, field-proven protocols for their synthesis and biological evaluation. Our aim is to bridge the gap between concept and execution, empowering researchers to effectively explore the therapeutic promise of this compound derivatives.

The Scientific Rationale: Targeting Key Cancer Pathways

The anti-cancer activity of this compound derivatives stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.[1] A primary mechanism of action is the induction of apoptosis, or programmed cell death, a crucial process for eliminating malignant cells.[5] Furthermore, these compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[3]

Mechanism of Action: A Multi-Pronged Attack

Several studies have elucidated that this compound derivatives can inhibit the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, survival, and proliferation, and its overactivation is a common feature in many cancers. By inhibiting this pathway, these derivatives can effectively cut off a key survival signal for cancer cells, leading to apoptosis.[1]

The induction of apoptosis by these compounds is often caspase-dependent.[1] Caspases are a family of proteases that execute the process of apoptosis. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a hallmark of apoptotic cell death.[5] Western blot analysis frequently reveals an increase in the cleaved (active) forms of these caspases in cancer cells treated with this compound derivatives.[5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Induction Apoptosis Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Cinnamoylpiperazine This compound Derivative Cinnamoylpiperazine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of this compound derivatives is typically achieved through an amide coupling reaction between cinnamoyl chloride (or a substituted variant) and a piperazine derivative. The following protocol provides a general framework for this synthesis.

Materials:

  • Substituted cinnamoyl chloride

  • Appropriately substituted piperazine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted piperazine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the substituted cinnamoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for different starting materials.

In Vitro Evaluation of Anti-Cancer Activity: Key Protocols

A systematic in vitro evaluation is crucial to determine the anti-cancer potential of newly synthesized this compound derivatives. The following protocols are fundamental for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Experimental_Workflow Start Synthesized this compound Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50/GI50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Apoptosis & Signaling Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data

Caption: A typical experimental workflow for evaluating this compound derivatives.[1]

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Compound Cancer Cell Line GI₅₀ (µM)
Piperazine Derivative C505K562 (Chronic Myeloid Leukemia)0.06 - 0.16
Piperazine Derivative CB01U87 (Glioblastoma), HeLa (Cervical Cancer)< 0.05
Quinoxalinyl-piperazine 6rVarious Human Cancer Cells0.0061 - 0.017

Table 1: Examples of the potent anti-cancer activity of various piperazine derivatives, demonstrating the efficacy of this chemical class.[1][2][5]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash them with cold PBS.[1]

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.[1][8]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[1]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[1]

Protocol 4: Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[9]

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells and determine protein concentration using a Bradford or BCA assay.[5]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved caspase-3, cleaved PARP, and the ratio of Bax to Bcl-2 can provide insights into the induction of apoptosis.[10]

In Vivo Efficacy: The Next Frontier

While in vitro studies are essential for initial screening and mechanistic understanding, evaluating the anti-cancer efficacy of promising this compound derivatives in vivo is a critical next step. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for this purpose.

General Protocol for Subcutaneous Xenograft Model:

  • Cell Culture and Preparation: Culture the chosen human cancer cell line under sterile conditions. Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers to calculate tumor volume.

  • Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the this compound derivative (and vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated anti-cancer activity. Their ability to target key signaling pathways, induce apoptosis, and arrest the cell cycle makes them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive in vitro and in vivo evaluation of these and other novel small molecules. As our understanding of cancer biology deepens, the rational design and systematic testing of such targeted therapies will be paramount in the ongoing fight against this devastating disease.

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Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-Cinnamoylpiperazine

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] Piperazine and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5][6] The incorporation of a cinnamoyl moiety to the piperazine scaffold, to form this compound, is a strategic synthetic modification aimed at enhancing its biological activity. Cinnamic acid and its derivatives are known for their own antimicrobial properties, suggesting a potential synergistic effect when combined with the piperazine nucleus.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial and antifungal efficacy of this compound. The protocols detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[10][11][12][13][14][15][16][17][18][19]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[20][21][22] This section outlines two gold-standard methods for MIC determination: broth microdilution and disk diffusion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the MIC of a compound against a specific microorganism in a liquid medium.[21][22][23] This technique is highly accurate and allows for the simultaneous testing of multiple concentrations.[23]

Serial dilutions of this compound are prepared in a multi-well microtiter plate and inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.[21][22]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of Compound in Microtiter Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (e.g., 37°C for 16-20h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Agar Surface with Microbial Suspension A->D B Prepare Agar Plates (Mueller-Hinton Agar) B->D C Impregnate Filter Paper Disks with this compound E Place Impregnated Disks on Agar Surface C->E D->E F Incubate Plates (e.g., 37°C for 16-18h) E->F G Measure Diameter of Zone of Inhibition F->G H Interpret Results based on Zone Size G->H

Caption: Workflow for Disk Diffusion Assay.

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. [24] * Use Mueller-Hinton agar (MHA) for the assay, as it is the recommended medium for routine susceptibility testing. [25][26]Ensure the agar has a uniform depth of 4 mm. [25]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. [24] * Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. [24][27]

  • Disk Application and Incubation:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound.

    • Aseptically place the impregnated disks on the inoculated agar surface, ensuring firm contact. [26] * Place the plates in an incubator within 15 minutes of disk application and incubate at 35-37°C for 16-18 hours. [27]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters. [24] * The interpretation of the results (susceptible, intermediate, or resistant) is typically based on standardized zone diameter breakpoints, which would need to be established for a novel compound like this compound.

Part 2: Advanced Antimicrobial and Antifungal Characterization

Beyond determining the MIC, a deeper understanding of the antimicrobial and antifungal properties of this compound can be achieved through more advanced assays.

Time-Kill Kinetics Assay

This assay provides valuable information on the rate at which an antimicrobial agent kills a microorganism and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. [28][29][30][31]

The test microorganism is exposed to different concentrations of this compound over a specific period. At various time points, aliquots are removed, and the number of viable microorganisms is determined by plating and colony counting. [29][31]A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. [28]

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth.

    • Prepare tubes or flasks containing broth with various concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the standardized inoculum to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

    • Analyze the resulting time-kill curves to determine the rate and extent of microbial killing.

Minimum Fungicidal Concentration (MFC) Assay

For antifungal agents, it is often important to determine the minimum fungicidal concentration (MFC), which is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum. [32][33]

Following a broth microdilution MIC assay, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antifungal agent. The MFC is the lowest concentration from the MIC plate that shows no or minimal growth on the subculture plate. [32][33][34][35][36]

  • Perform a Broth Microdilution MIC Assay:

    • Follow the protocol for the broth microdilution assay as described in section 1.1.

  • Subculturing:

    • After determining the MIC, take a defined volume (e.g., 10-20 µL) from each well that shows no visible growth (i.e., at and above the MIC). [34][35] * Spot or streak the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar for fungi) that does not contain this compound. [32][35]

  • Incubation and MFC Determination:

    • Incubate the agar plates at the appropriate temperature and duration for the test fungus (e.g., 24-48 hours). [32][33] * The MFC is the lowest concentration of this compound that results in no growth or a significant reduction in the number of colonies (typically ≥99.9% killing) compared to the initial inoculum. [32][33]

Part 3: Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1618
Escherichia coli3214
Pseudomonas aeruginosa6410
Candida albicans820
Table 2: Example Time-Kill Kinetics of this compound against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.75.75.75.7
26.55.24.84.1
47.84.53.9<3.0
88.93.8<3.0<3.0
249.2<3.0<3.0<3.0
Table 3: Example Antifungal Activity of this compound against Candida albicans
ParameterConcentration (µg/mL)
MIC8
MFC16

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial and antifungal properties of this compound. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against infectious diseases.

References

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Sources

Application Note: Formulation of 1-Cinnamoylpiperazine for Preclinical In-Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-Cinnamoylpiperazine, a small molecule of interest for various pharmacological investigations. Given that many new chemical entities (NCEs), including piperazine derivatives, exhibit poor aqueous solubility, developing a suitable vehicle for in-vivo administration is a critical and often challenging step in preclinical research.[1][2] This note details two distinct, reliable protocols for preparing this compound formulations suitable for common preclinical routes of administration: an oral suspension for gavage and a co-solvent solution for intravenous injection. The methodologies are grounded in fundamental principles of pharmaceutical science, emphasizing the rationale behind excipient selection and process optimization to ensure dose accuracy, stability, and bioavailability for toxicological and efficacy studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work commences, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[1] This pre-formulation stage dictates the entire development strategy, moving from an empirical "trial-and-error" approach to a scientifically-driven design process.[3][4] For this compound, the key parameters are summarized below.

Physicochemical Characterization

A critical first step is to characterize the API's properties, which are predictive of its behavior in formulation systems.[5]

PropertyValueSourceRationale for Formulation
Molecular Formula C₁₃H₁₆N₂O[6]Basic structural information.
Molecular Weight 216.28 g/mol [6][7][8]Influences diffusion and absorption characteristics.
Predicted XLogP3 1.2 - 1.7[6][9]Indicates moderate lipophilicity and predicts poor aqueous solubility, a primary challenge to address.[10]
pKa (Predicted) ~7.8 (most basic)(Predicted)The piperazine moiety is basic. This suggests pH adjustment could potentially be used to enhance solubility, though salt forms are often preferred for stability.[11]
Appearance White to off-white solid(Typical)Physical state confirmation.

Note: Experimental determination of solubility and pKa is strongly recommended as computational values are predictions.

Experimental Solubility Determination

The predicted low solubility necessitates experimental confirmation. A simple shake-flask method provides empirical data to guide vehicle selection.

Protocol: Equilibrium Solubility Assessment

  • Add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of various solvents and vehicles in separate vials.

  • Include vehicles relevant to in-vivo studies: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.5% (w/v) Methylcellulose in water, and common co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG).

  • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the equilibrium solubility in that specific vehicle. This data is crucial for deciding whether a solution or suspension is feasible at the target dose.

Formulation Strategy Selection: A Logic-Driven Approach

The choice of formulation depends on the intended route of administration, the required dose, and the API's properties. For an exploratory preclinical compound like this compound, versatility is key. The following decision workflow illustrates the selection process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Point API This compound API Sol Determine Aqueous Solubility @ Target Dose API->Sol Decision Is API Soluble? Sol->Decision Oral_Susp Develop Oral Suspension (Protocol 1) Decision->Oral_Susp No (Most Likely Path) IV_CoSolvent Develop Co-solvent Solution (Protocol 2) Decision->IV_CoSolvent No IV_Complex Consider Complexation (e.g., Cyclodextrin) Decision->IV_Complex If co-solvents fail or cause toxicity

Caption: Formulation development workflow for this compound.

Given its predicted low aqueous solubility, this compound will almost certainly require an enabling formulation strategy.[12][13] A suspension is the most straightforward approach for oral administration, while a co-solvent system is often the primary choice for achieving a solution for intravenous delivery.[5]

Protocol 1: Oral Suspension Formulation (e.g., 10 mg/mL)

An oral suspension is a biphasic system where the solid API is dispersed in a liquid vehicle. This is a common and robust approach for water-insoluble compounds in preclinical toxicology and efficacy studies.[14] The key is to ensure the suspension is uniform and easily re-dispersible to guarantee accurate dosing.

Components and Rationale
ComponentExample ConcentrationFunctionRationale / Causality
This compound10 mg/mLActive Pharmaceutical Ingredient (API)The substance under investigation.
Tween 80 (Polysorbate 80)0.1% (w/v)Wetting Agent / SurfactantThe API is hydrophobic. Tween 80 reduces the interfacial tension between the solid particles and the aqueous vehicle, allowing the vehicle to displace air and "wet" the particles. This prevents clumping and floating.[15]
Methylcellulose (400 cP) or Na-CMC0.5% (w/v)Suspending / Viscosity-Modifying AgentIncreases the viscosity of the vehicle, which, according to Stokes' Law, slows the sedimentation rate of the API particles. This helps maintain a uniform dispersion long enough for accurate dose withdrawal.[14]
Purified Waterq.s. to 100%VehicleThe primary solvent and carrier for the formulation.[16]
Step-by-Step Preparation Protocol (10 mL Batch)
  • Prepare the Vehicle:

    • Accurately weigh 50 mg (0.5%) of methylcellulose powder.

    • Heat ~5 mL of purified water to 60-70°C. Add the methylcellulose and stir vigorously to disperse.

    • Add 4 mL of cold purified water and continue stirring until a clear, viscous solution forms. Allow it to cool to room temperature. This process ensures proper hydration of the polymer.

  • Prepare the Wetting Solution:

    • In a separate small container, add 10 µL (or weigh 10 mg for a 0.1% solution) of Tween 80 to 1 mL of the prepared vehicle. Mix thoroughly.

  • Weigh the API:

    • On a calibrated balance, weigh 100 mg of this compound powder.

  • Create the Paste:

    • Transfer the API powder into a glass mortar.

    • Slowly add the wetting solution (from step 2) to the API powder while triturating with a pestle. Continue until a smooth, uniform paste is formed. This is a critical step to ensure each particle is individually wetted.

  • Dilute the Suspension:

    • Gradually add the remaining methylcellulose vehicle (from step 1) to the mortar in small portions, mixing continuously.

    • Once fully mixed, transfer the contents to a 10 mL graduated cylinder or volumetric flask.

    • Rinse the mortar with a small amount of vehicle and add it to the cylinder to ensure a complete transfer of the API.

    • Add vehicle (q.s.) to bring the final volume to 10 mL.

  • Homogenize:

    • Transfer the suspension to a final storage vial (e.g., an amber glass bottle).

    • Mix thoroughly by shaking or vortexing for 2-3 minutes.

  • Label and Store:

    • Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation.

    • Store at 2-8°C. A "Shake Well Before Use" label is mandatory.

Quality Control Checks
  • Appearance: A uniform, milky-white suspension.

  • Re-suspendability: After settling, the suspension should be easily and uniformly re-dispersed upon gentle shaking. No hard cake should form.

  • pH: Measure the pH to establish a baseline for stability studies.

Protocol 2: Intravenous Solution Formulation (e.g., 2 mg/mL)

For intravenous (IV) administration, a true solution is required to prevent embolism. Given the poor aqueous solubility of this compound, a co-solvent system is necessary to dissolve the compound.[17] Excipient selection must prioritize safety and compatibility with the chosen animal species.[18]

Components and Rationale
ComponentExample ConcentrationFunctionRationale / Causality
This compound2 mg/mLActive Pharmaceutical Ingredient (API)The substance under investigation.
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA)10% (v/v)Primary Solubilizing AgentA strong, water-miscible organic solvent used to initially dissolve the highly insoluble API. Its use should be minimized due to potential toxicity.[19]
Polyethylene Glycol 400 (PEG 400)40% (v/v)Co-solvent / SolubilizerA less toxic, water-miscible polymer that helps keep the API dissolved when the formulation is diluted with the aqueous component and, more importantly, upon injection into the bloodstream.[18]
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)50% (v/v)Aqueous Vehicle / Tonicity AgentThe primary carrier and ensures the final formulation is closer to being isotonic with blood.[17]
Step-by-Step Preparation Protocol (5 mL Batch)
  • Weigh the API:

    • Accurately weigh 10 mg of this compound into a sterile glass vial.

  • Initial Dissolution (Critical Step):

    • Add 0.5 mL (10%) of DMSO to the API.

    • Vortex or sonicate gently until the API is completely dissolved. A clear solution must be obtained before proceeding. This ensures the drug is in a molecular state, not fine particles.

  • Add Co-solvent:

    • Slowly add 2.0 mL (40%) of PEG 400 to the DMSO solution, mixing continuously. The solution should remain clear. This step creates a robust organic phase that is miscible with water.

  • Aqueous Dilution:

    • Slowly, while vortexing, add 2.5 mL (50%) of saline (or D5W) to the organic mixture. Add the aqueous phase dropwise initially to prevent precipitation of the drug (a phenomenon known as "crashing out").

  • Final Check and Filtration:

    • Visually inspect the final solution against a light and dark background to ensure it is completely clear and free of any particulate matter.

    • For IV administration, sterile filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvents, e.g., PVDF or PES) into a sterile container.

  • Label and Store:

    • Label the sterile vial with the compound name, concentration, vehicle composition, and date. Use promptly, as the long-term stability of such systems can be limited.

Quality Control Checks
  • Clarity: Must be a clear, particle-free solution.

  • Precipitation Check: A small aliquot can be diluted in saline to simulate injection into the bloodstream and observe for any precipitation.

  • pH: Measure and record.

In-Vivo Study Considerations

Potential Metabolic Pathways

Piperazine derivatives are known to undergo metabolism primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[20][21] Understanding potential metabolic pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation (on phenyl ring) Parent->Hydroxylation e.g., CYP2D6, CYP3A4 N_Dealkylation N-Dealkylation (piperazine ring opening) Parent->N_Dealkylation e.g., CYP3A4 Conjugation Glucuronidation or Sulfation (on hydroxylated metabolite) Hydroxylation->Conjugation Excretion Renal/Biliary Excretion N_Dealkylation->Excretion Conjugation->Excretion

Caption: Potential metabolic pathways of this compound.[22][23]

Administration Volumes

Adherence to established guidelines for administration volumes is critical for animal welfare and data validity.

SpeciesOral Gavage (mL/kg)Intravenous (IV) Bolus (mL/kg)
Mouse 10 (max 20)5 (max 10)
Rat 10 (max 20)5 (max 10)
Rabbit 5 (max 10)2 (max 5)
Dog 5 (max 10)2 (max 5)

(Source: Adapted from general preclinical guidelines)

Conclusion

The successful in-vivo evaluation of this compound hinges on the use of a well-characterized and appropriate formulation. The protocols provided herein offer robust starting points for generating an oral suspension and an intravenous solution. The oral suspension provides a simple, scalable method for toxicology and efficacy screening, while the co-solvent IV solution allows for direct systemic administration to study pharmacokinetics and acute efficacy. Researchers must validate these formulations for their specific dose and study design, always prioritizing dose accuracy, stability, and animal welfare.

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  • PubMed. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4).
  • ChemicalBook. (n.d.). 1-CINNAMOYL-PIPERAZINE | 55486-27-6.
  • ResearchGate. (n.d.). In silico metabolism prediction for compound 1: a) – sites of....
  • YouTube. (2021, January 20). First Pass Effect & Phases 1/2 Metabolism.

Sources

Application Note: Assessing the Cell Permeability of 1-Cinnamoylpiperazine Using In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Question in Drug Discovery

The journey of an orally administered drug from the gastrointestinal (GI) tract to its systemic target is fundamentally governed by its ability to cross cellular barriers. This property, known as permeability, is a critical determinant of a drug's bioavailability and overall efficacy. For novel chemical entities like 1-Cinnamoylpiperazine, an early and accurate assessment of permeability is paramount to predict its in vivo behavior and guide further development. Poor permeability can be an insurmountable hurdle, leading to the costly failure of promising candidates in later stages.[1][2]

This guide provides a detailed framework for evaluating the permeability of this compound using two industrially recognized and complementary in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will explore the scientific principles behind each model, deliver field-tested protocols, and explain the rationale behind key experimental choices, empowering researchers to generate robust and reliable data.

About this compound:

  • Structure: (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one

  • Molecular Formula: C₁₃H₁₆N₂O[3][4][5]

  • Molecular Weight: 216.28 g/mol [3][4][5]

  • Predicted XLogP3: 1.2 - 1.7 (based on this compound and the similar 1-Cinnamylpiperazine)[3][6]

These physicochemical properties suggest a moderately lipophilic compound, making it a suitable candidate for evaluation with both passive diffusion and cell-based permeability models.

Strategic Assay Selection: PAMPA vs. Caco-2

Choosing the right assay depends on the specific question being asked. The two methods discussed here offer different levels of biological complexity and throughput.

  • PAMPA: A high-throughput, cell-free assay that models only passive, transcellular diffusion.[7][8][9] It is an excellent primary screen to quickly rank compounds based on their intrinsic ability to cross a lipid barrier, mimicking the gut wall.[10] Its simplicity and cost-effectiveness make it ideal for early-stage discovery.[7]

  • Caco-2 Assay: Considered the gold standard for in vitro prediction of human intestinal absorption.[11][12] It uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2), which form tight junctions and express key efflux and uptake transporters (e.g., P-glycoprotein, P-gp).[12][13][14] This model can assess passive diffusion, paracellular transport, and active transport mechanisms, providing a more comprehensive and biologically relevant prediction of in vivo absorption.[8][11]

The logical workflow is to first screen this compound in the PAMPA assay. If permeability is promising, the compound then graduates to the more resource-intensive Caco-2 assay to confirm the results and investigate potential active transport phenomena.

Conceptual Diagram: PAMPA vs. Caco-2 Models

G cluster_0 PAMPA Model (Passive Diffusion) cluster_1 Caco-2 Model (Multiple Transport Routes) pampa Donor Well (pH 6.5-7.4) This compound Artificial Membrane Phospholipid in Dodecane Acceptor Well (pH 7.4) pampa:d->pampa:m pampa:m->pampa:r caco2 Apical Side (Lumen, pH 6.5) This compound Caco-2 Monolayer (Tight Junctions, Transporters) Basolateral Side (Blood, pH 7.4) passive_arrow caco2:m->caco2:r caco2:n->caco2:s caco2:r->caco2:m

Caption: Comparison of the PAMPA artificial membrane and the Caco-2 cellular monolayer.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound across a biomimetic lipid membrane.

Principle

A 96-well filter plate (donor plate) with a porous support is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer. The test compound, this compound, is added to the donor wells, and its diffusion across the lipid membrane into the acceptor well is quantified after a defined incubation period.[7][8][10]

Materials
  • This compound

  • High Permeability Control: Propranolol or Caffeine

  • Low Permeability Control: Atenolol or Lucifer Yellow[15]

  • PAMPA plate system (e.g., Millipore MultiScreen™-IP, PVDF membrane)

  • Acceptor Plate (96-well, low-binding)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Lecithin (from soybean), Dodecane

  • UV-Vis Spectrophotometer Plate Reader or LC-MS/MS system

Step-by-Step Methodology
  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. To enhance solubility, 1-5% DMSO can be added, but this must be consistent across all wells.

  • Prepare Artificial Membrane: Prepare a 2% (w/v) lecithin in dodecane solution. Carefully pipette 5 µL of this solution onto the membrane of each well in the donor filter plate. Allow the solvent to fully impregnate the membrane (approx. 5 minutes). Avoid puncturing the membrane.[16]

  • Prepare Test Compound Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare stock solutions for high and low permeability controls similarly.

    • Create a working solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 200-500 µM. The final DMSO concentration should be kept low (≤1%) to avoid compromising membrane integrity.[16]

  • Initiate the Assay:

    • Add 200 µL of the test compound and control solutions to the donor plate wells in triplicate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells. This forms a "sandwich".[8]

  • Incubation: Cover the plate assembly with a lid to prevent evaporation and incubate at room temperature (25°C) for 4-18 hours with gentle shaking (e.g., 50-100 rpm).[7][8][16]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS for higher sensitivity).

    • Reference standards at known concentrations must be run to create a calibration curve.

Data Analysis

The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = [ -ln(1 - C_A(t) / C_eq) ] * (V_D * V_A) / ( (V_D + V_A) * A * t )

Where:

  • C_A(t): Compound concentration in the acceptor well at time t.

  • C_eq: Equilibrium concentration, calculated as (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A).

  • V_D: Volume of the donor well (cm³).

  • V_A: Volume of the acceptor well (cm³).

  • A: Membrane area (cm²).

  • t: Incubation time (seconds).

Data Interpretation

Summarize results in a table for clear comparison.

CompoundPₑ (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High)> 15High
Atenolol (Low)< 1Low
This compound (Experimental Value) (To be determined)
  • High Permeability: Pₑ > 15 x 10⁻⁶ cm/s

  • Medium Permeability: Pₑ = 1 - 15 x 10⁻⁶ cm/s

  • Low Permeability: Pₑ < 1 x 10⁻⁶ cm/s

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses permeability across a cellular monolayer, providing insights into passive and active transport mechanisms.[12]

Principle

Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for ~21 days. During this time, they differentiate into a polarized monolayer of enterocyte-like cells, forming tight junctions that mimic the intestinal epithelial barrier.[13][14] The permeability of this compound is measured in two directions: from the apical (A) to the basolateral (B) compartment, simulating absorption, and from B to A, to identify potential active efflux.[12][17]

Materials
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids

  • Transwell™ permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Lucifer Yellow, as a monolayer integrity marker[15]

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Prazosin or Verapamil (P-gp substrate/inhibitor).[13][17]

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS system for quantification

Step-by-Step Methodology
Workflow Diagram: Caco-2 Permeability Assaydot

G cluster_prep Phase 1: Monolayer Culture (21-28 Days) cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Permeability Experiment (2 Hours) cluster_analysis Phase 4: Analysis A Seed Caco-2 cells on Transwell™ inserts B Culture for ~21 days (Change media every 2-3 days) A->B C Monitor monolayer formation B->C D Measure TEER (>200 Ω·cm²) C->D E Perform Lucifer Yellow Rejection Assay (<2% leakage) D->E F Wash monolayer with pre-warmed HBSS E->F G Add this compound (e.g., 10 µM) to Donor side (Apical or Basolateral) F->G H Incubate at 37°C, 5% CO₂ G->H I Collect samples from Donor and Receiver sides H->I J Quantify compound concentration via LC-MS/MS I->J K Calculate Papp (A→B & B→A) and Efflux Ratio J->K

Sources

Topic: High-Throughput Receptor Binding Assay Protocol for 1-Cinnamoylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This application note provides a detailed, field-proven protocol for characterizing the binding affinity of 1-Cinnamoylpiperazine and its derivatives at key central nervous system (CNS) receptors. While this compound is a versatile chemical intermediate, its structural motif is present in numerous pharmacologically active compounds.[1][2] Published research indicates that derivatives of cinnamyl-piperazine exhibit significant affinity for Dopamine D2 (D2), Serotonin 5-HT1A (5-HT1A), and α1-adrenergic receptors.[3][4] This guide will focus on establishing a robust competitive radioligand binding assay for the human Dopamine D2 receptor, a primary target for many antipsychotic agents.[3] The principles and methodologies described herein are readily adaptable for assessing binding at other G-protein coupled receptors (GPCRs), such as the 5-HT1A and α1-adrenergic subtypes.

Introduction: The Pharmacological Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, and when combined with a cinnamoyl moiety, it gives rise to compounds with significant potential for interacting with biogenic amine receptors. Research into 1-cinnamyl-4-(2-methoxyphenyl)piperazines has demonstrated high affinity for the D2 receptor, with moderate to low affinity for 5-HT1A and 5-HT2A receptors, and variable interactions with the α1-adrenergic receptor.[3] This multi-target profile is characteristic of atypical antipsychotics, making the characterization of novel cinnamoylpiperazine derivatives a critical step in neuropsychiatric drug discovery.

This protocol details a competitive radioligand binding assay, which is considered the gold standard for quantifying the affinity of a test compound for a target receptor.[5][6] The assay measures the ability of an unlabeled test compound (this compound) to displace a specific, high-affinity radiolabeled ligand from the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibitor constant (Ki), an absolute measure of binding affinity.[7]

Signaling Pathway Context: The Dopamine D2 Receptor

The Dopamine D2 receptor (D2R) is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Antagonists block this action. Understanding this pathway is crucial for interpreting downstream functional assays that may follow these initial binding studies.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D2R binds ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Assay Principle: Competitive Radioligand Binding

The core of this protocol is the competition between the unlabeled test compound (the "competitor," this compound) and a constant concentration of a radiolabeled ligand (the "tracer") for a finite number of receptors in a membrane preparation. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity bound to the membranes.

Competitive_Binding_Principle R: Receptor | T*: Radiolabeled Tracer | C: Competitor cluster_low Low [Test Compound] cluster_high High [Test Compound] R1 R T1 T RT1 R-T R1->RT1 High Signal T1->RT1 R2 R C C RC R-C R2->RC Low Signal T2 T* C->RC

Caption: Principle of Competitive Ligand Displacement.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The following table outlines the necessary components for the D2 receptor binding assay.

ReagentSupplier & Cat. No. (Example)Stock ConcentrationFinal Assay Conc.Purpose
This compound Santa Cruz Biotech: sc-22393310 mM in DMSO0.1 nM - 10 µMTest Compound (Competitor)
hD2R Membranes Sigma-Aldrich: HTS102M5-10 mg/mL protein5-15 µg protein/wellSource of Target Receptors
[³H]Spiperone PerkinElmer: NET565~1 µM (in ethanol)~0.2-0.4 nM (~Kd)Radioligand (Tracer)
Haloperidol Sigma-Aldrich: H15121 mM in DMSO10 µMDefines Non-Specific Binding
Assay Buffer In-house preparation1X1XMaintains physiological pH and ionic strength
Glass Fiber Filters Whatman: 1821-025 (GF/B)N/AN/ASeparates bound from free ligand
Scintillation Cocktail PerkinElmer: Ultima GoldN/A3-4 mL/vialEnables detection of radioactivity
96-Well Plates Corning: 3363 (Round Bottom)N/AN/AAssay reaction vessel

Assay Buffer (1X) Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C. The inclusion of divalent cations like Mg²⁺ can be critical for maintaining optimal receptor conformation and ligand binding.

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well plate format with a total assay volume of 200 µL per well. It is essential to perform all determinations in triplicate to ensure statistical validity.

Workflow Overview

Assay_Workflow prep 1. Prepare Reagents (Test compound dilutions, radioligand, membranes) plate 2. Plate Assay Components (Buffer, Ligands, Membranes) prep->plate incubate 3. Incubate to Equilibrium (e.g., 90 min at 25°C) plate->incubate filter 4. Terminate & Filter (Rapid filtration over glass fiber mats) incubate->filter wash 5. Wash Filters (3x with ice-cold wash buffer) filter->wash count 6. Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze 7. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: High-Level Experimental Workflow.

Detailed Procedure
  • Prepare Compound Dilution Series:

    • Create a serial dilution of this compound in 100% DMSO. Start with a 10 mM stock.

    • Prepare an 11-point, 1:10 serial dilution series.

    • In a separate dilution plate, dilute these DMSO stocks into the Assay Buffer to create the working solutions for the assay. This intermediate step minimizes the final DMSO concentration in the assay to ≤0.1%, preventing solvent-induced artifacts.

  • Assay Plate Setup:

    • Add reagents to a 96-well round-bottom plate in the following order. An example layout is provided below.

      • 50 µL of Assay Buffer to the "Total Binding" wells.

      • 50 µL of 40 µM Haloperidol (working solution) to the "Non-Specific Binding" (NSB) wells (final concentration will be 10 µM).

      • 50 µL of the corresponding this compound working dilution to the "Competition" wells.

      • 50 µL of [³H]Spiperone working solution (e.g., 0.8 nM in Assay Buffer to achieve a final concentration of 0.2 nM).

      • 100 µL of diluted hD2R membrane preparation (e.g., 10 µg protein in 100 µL Assay Buffer). Add the membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate for 90 minutes at 25°C on a plate shaker (gentle agitation). This duration should be sufficient to allow the binding reaction to reach equilibrium.[9]

  • Termination and Filtration:

    • Pre-soak the glass fiber filter mat in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the reaction by harvesting the contents of each well onto the filter mat using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash each filter disc three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Rapid washing is crucial to minimize the dissociation of the ligand-receptor complex.[10]

  • Quantification:

    • Dry the filter mat completely under a heat lamp or in a low-temperature oven.

    • Punch out the filter discs into scintillation vials.

    • Add 3-4 mL of scintillation cocktail to each vial, cap, and vortex briefly.

    • Allow the vials to equilibrate for at least 4 hours (or overnight) in the dark to reduce chemiluminescence.

    • Count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for your triplicates.

    • Specific Binding (SB) = [Average Total Binding (CPM)] - [Average Non-Specific Binding (CPM)].

    • The NSB should ideally be less than 10-20% of the Total Binding for a robust assay window.

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percent specific binding: % Specific Binding = ([CPM in sample] - [Average NSB CPM]) / [SB CPM] * 100

    • Plot the % Specific Binding versus the logarithm of the molar concentration of this compound.

  • Determine IC50:

    • Using a non-linear regression software (e.g., GraphPad Prism), fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]Spiperone.

  • Calculate the Inhibitor Constant (Ki):

    • The Ki is a more accurate measure of affinity as it corrects for the concentration and affinity of the radioligand used. Use the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd))

      • [L] = The final molar concentration of the radioligand ([³H]Spiperone).

      • Kd = The equilibrium dissociation constant of the radioligand for the receptor. This value is a known constant for the specific radioligand and receptor pair and should be obtained from the literature or determined empirically via a saturation binding experiment.[5]

Hypothetical Data Summary
CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
This compoundHuman Dopamine D2[³H]Spiperone15078
Haloperidol (Control)Human Dopamine D2[³H]Spiperone2.51.3

Note: Data are for illustrative purposes only. The Kd of [³H]Spiperone was assumed to be 0.22 nM for the Ki calculation.

Protocol Validation and Troubleshooting

  • Self-Validation: Every assay should include a known, high-affinity reference compound (e.g., Haloperidol or unlabeled Spiperone for the D2R assay). The calculated Ki for this reference compound should fall within the range of historically accepted values, confirming the validity of the assay run.

  • High Non-Specific Binding (>30%): This may be caused by insufficient blocking of filters (increase PEI concentration or soaking time), issues with the membrane preparation, or stickiness of the radioligand.

  • Poor Signal Window (Total/NSB < 3): This could indicate low receptor expression in the membranes, degraded radioligand, or insufficient incubation time. A saturation binding experiment can help diagnose these issues.[5][9]

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2009). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 342(6), 346-356. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. (2025). Axispharm. Retrieved from [Link]

  • Borul, S., & Agarkar, S. V. (2018). SYNTHESIS AND CHARACTERIZATION OF (2E)-1-(PIPERAZIN-1-YL)-3- SUBSTITUTED PHENYLPROP-2-ONE CINNAMAMIDE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1235-1242.
  • Merta, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • Bojarski, A. J., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(6), 2293-2303. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 1-Cinnamoylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-Cinnamoylpiperazine in their experimental setups. Poor aqueous solubility is a common hurdle that can lead to inconsistent results, underestimation of compound potency, and assay artifacts.

This document provides a logical, step-by-step framework for systematically addressing and overcoming these challenges. We will move from the most common and simple techniques to more advanced strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions for your specific biological assay.

Section 1: Understanding the Molecule: Physicochemical Properties of this compound

Before attempting to solubilize a compound, it is crucial to understand its fundamental chemical properties. This compound's structure dictates its solubility behavior.

The molecule consists of a non-polar, hydrophobic cinnamoyl group and a polar piperazine ring.[1][2] The piperazine moiety contains two nitrogen atoms, making the compound a weak base.[3] This basic character is a key vulnerability we can exploit to enhance its solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[2][4][5]
Molecular Weight 216.28 g/mol [2][4][5]
Predicted XLogP3 1.2[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Chemical Nature Weakly Basic[3]

The predicted LogP value of 1.2 indicates a degree of lipophilicity, which contributes to its low solubility in purely aqueous media.[2]

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial problems researchers face.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first and most common method I should try?

A1: The industry-standard first step is to prepare a concentrated stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules.[6] You can then dilute this high-concentration stock into your aqueous assay medium to achieve your final desired concentration.

Q2: I successfully made a 10 mM stock of this compound in 100% DMSO, but a precipitate formed immediately when I diluted it into my cell culture media. What is happening and how do I fix it?

A2: This is a very common phenomenon known as "precipitation upon dilution." Your compound is soluble in 100% DMSO, but when you introduce this solution into a primarily aqueous environment, the compound crashes out of solution because it is not soluble in water.[6][7]

The primary cause is often that the final concentration of DMSO in your assay is too low to keep the compound dissolved. The solution is to ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility, and critically, to keep it below a level that is toxic to your cells. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and many sensitive primary cells require it to be below 0.1%.[6][8] Always perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium.[6]

Q3: How do I know if the DMSO or another solubilizing agent is affecting my experimental results?

A3: This is a critical point of experimental design. You must run a "vehicle control" in parallel with your experiment.[9] The vehicle is your complete assay system including the solubilizing agent (e.g., media with 0.5% DMSO) but without your compound of interest. Any effect observed in the vehicle control can be attributed to the solvent itself and must be subtracted from the effect seen with your compound.

A Untreated Control (Cells + Media) B Vehicle Control (Cells + Media + 0.5% DMSO) A->B Add Vehicle Effect of Solvent? C Experimental (Cells + Media + 0.5% DMSO + this compound) B->C Add Compound Effect of Compound?

Caption: Experimental design for validating solubilization methods.

Section 3: A Systematic Workflow for Advanced Solubilization

If a simple DMSO stock solution is insufficient, a systematic approach is necessary. The following workflow is designed to solve the problem efficiently, starting with the simplest and most cost-effective methods.

start Start: Compound Precipitates from DMSO stock in Assay Buffer ph Strategy 1: pH Adjustment (Acidification) start->ph cosolvent Strategy 2: Co-Solvent System ph->cosolvent Soluble? [No] success Solubility Achieved Proceed with Vehicle Controls ph->success Soluble? [Yes] cyclo Strategy 3: Cyclodextrin Complexation cosolvent->cyclo Soluble? [No] cosolvent->success Soluble? [Yes] cyclo->success Soluble? [Yes] fail Consult Formulation Specialist cyclo->fail Soluble? [No]

Caption: Decision workflow for enhancing compound solubility.

Strategy 1: pH Adjustment

The Scientific Rationale: This is the most direct method for a weakly basic compound like this compound. By lowering the pH of the solvent, the nitrogen atoms on the piperazine ring become protonated. This creates a positive charge on the molecule, forming a salt (e.g., this compound HCl), which is significantly more polar and thus more soluble in aqueous media.[10][][12][13]

Step-by-Step Protocol:

  • Prepare an Acidic Stock Solution: Instead of 100% DMSO, attempt to dissolve this compound directly in a dilute acid such as 10 mM HCl to create a 1-10 mM stock solution. Gentle warming (to 37°C) or sonication can assist dissolution.

  • Dilution: This acidic stock solution can then be diluted into your final assay buffer.

  • pH Check: It is critical to measure the final pH of your assay medium after adding the acidified stock. The buffering capacity of your medium (e.g., HEPES, phosphate) should prevent a drastic pH shift, but this must be verified.

  • Assay Compatibility: Ensure the final pH is within the acceptable physiological range for your cells or enzyme (typically pH 7.2-7.4). If the pH is too low, this method may not be suitable, or you may need to use a more concentrated buffer.

Strategy 2: Co-Solvent Systems

The Scientific Rationale: If pH adjustment is not viable, the next step is to alter the solvent environment itself. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution.[][14] This "less polar" environment is more hospitable to your lipophilic compound, reducing the interfacial tension and allowing it to dissolve.[14]

Common Co-Solvents for Biological Assays:

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[15]
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in formulations.Can be viscous.[15]
Polyethylene Glycol 400 (PEG 400) 1-20%Very low toxicity, highly effective solubilizer.[][15]Can interfere with some protein-based assays.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., PEG 400) to the highest possible concentration.

  • Intermediate Dilution (Optional but Recommended): If precipitation is severe, perform an intermediate dilution of your co-solvent stock into a 50:50 mixture of co-solvent and water.

  • Final Dilution: Spike the stock solution from step 1 or 2 into your final assay buffer, ensuring the final co-solvent concentration remains within a tolerable range for your assay.

  • Vehicle Control: Your vehicle control must contain the exact same final concentration of the co-solvent (e.g., 5% PEG 400 in media).

Strategy 3: Cyclodextrin-Mediated Solubilization

The Scientific Rationale: This is a more sophisticated approach that involves molecular encapsulation. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-repelling) interior and a hydrophilic (water-attracting) exterior.[16][17][] The non-polar cinnamoyl group of your molecule can fit inside the hydrophobic cavity, forming an "inclusion complex."[][19] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative with low toxicity.[15][]

cluster_0 1. Poorly Soluble Compound + Cyclodextrin cluster_1 2. Forms Water-Soluble Inclusion Complex A This compound (Hydrophobic Part) B HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) C HP-β-Cyclodextrin D Compound (Encapsulated)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media).

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution. A common starting point is a 1:2 or 1:3 molar ratio of the compound to HP-β-CD.

  • Facilitate Complexation: Vigorously vortex the mixture and then place it on a rotator or shaker at room temperature or 37°C for 1-24 hours to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Sterile Filtration: Once the compound is dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility for cell-based assays. This filtered solution is your final, ready-to-use stock.

  • Vehicle Control: The vehicle control will be the same concentration of HP-β-CD in the buffer used in step 1.

References
  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central. [Link]

  • Jadhav, P., et al. (Year N/A). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . MDPI. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central. [Link]

  • Protheragen. (Year N/A). Solubilizer Excipients . Protheragen. [Link]

  • National Center for Biotechnology Information. (2024). This compound . PubChem Compound Summary for CID 5702792. [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility . Pharmaguddu. [Link]

  • PubChemLite. (Year N/A). This compound (C13H16N2O) . PubChemLite. [Link]

  • Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review . SciSpace. [Link]

  • Pharm Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement . Pharm Tutor. [Link]

  • Slideshare. (Year N/A). solubility enhancement -by pH change & complexation . Slideshare. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . PubMed. [Link]

  • Khan Academy. (Year N/A). pH and solubility . Khan Academy. [Link]

  • National Center for Biotechnology Information. (2024). 1-Cinnamylpiperazine . PubChem Compound Summary for CID 726896. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]

  • American Pharmaceutical Review. (Year N/A). Solubility Enhancement Excipients . American Pharmaceutical Review. [Link]

  • GE Healthcare Life Sciences. (Year N/A). Buffer and sample preparation for direct binding assay in 2% DMSO . GE Healthcare. [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . PubMed Central. [Link]

  • LifeTein. (2023). DMSO usage in cell culture . LifeTein. [Link]

  • Patel, M. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . PubMed Central. [Link]

  • Iyer, R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities . ResearchGate. [Link]

  • Bishnoi, A. D., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement . Gattefossé. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY . SEN Pharma. [Link]

  • University of Rochester. (Year N/A). COMMON SOLVENT PROPERTIES . University of Rochester. [Link]

  • University of California, Berkeley. (2022). Properties of Common Organic Solvents . UC Berkeley College of Chemistry. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties . Organic Chemistry Data. [Link]

  • Murov, S. (Year N/A). Common Organic Solvents: Table of Properties . Erowid. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Cinnamoylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cinnamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this valuable compound. As a key intermediate in the development of pharmaceuticals targeting neurological and inflammatory conditions, optimizing the synthesis of this compound is crucial for ensuring high purity and yield.[1] This resource provides a comprehensive overview of the synthetic process, focusing on the widely used Schotten-Baumann reaction, and addresses common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions to streamline your experimental workflow.

FAQ 1: What is the most common and effective method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the N-acylation of piperazine with cinnamoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[2][3][4][5] This method is favored for its relatively mild conditions and generally good yields.

Troubleshooting: Low Yield of this compound

Issue: The final yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring until the starting materials are consumed. - Optimize Temperature: While the reaction is often initiated at 0-5 °C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[6] - Ensure Vigorous Stirring: In a biphasic system, efficient mixing is crucial for maximizing the contact between reactants in the organic and aqueous phases. Use a high stirring rate (>1000 rpm).[5]
Hydrolysis of Cinnamoyl Chloride Cinnamoyl chloride is highly reactive and can be hydrolyzed by water in the reaction mixture, forming cinnamic acid and reducing the amount of acylating agent available.[5]- Use Anhydrous Solvents: Ensure that the organic solvent (e.g., dichloromethane) is dry. - Slow, Controlled Addition: Add the cinnamoyl chloride solution dropwise to the reaction mixture, especially at the beginning.[5][6] - Concurrent Base Addition: Consider adding the aqueous base solution concurrently with the cinnamoyl chloride to maintain an optimal pH and minimize hydrolysis.[5]
Protonation of Piperazine The HCl generated during the reaction can protonate the unreacted piperazine, rendering it non-nucleophilic and unable to react with cinnamoyl chloride.[4][5]- Sufficient Base: Ensure at least one equivalent of base (e.g., NaOH, KOH) is used to neutralize the HCl as it forms.[4][5]
Loss During Work-up and Purification The product may be lost during extraction, washing, or purification steps.- Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. - Careful Washing: Avoid overly aggressive washing steps that could lead to the formation of emulsions and product loss. - Proper Purification Technique: Choose the appropriate purification method (recrystallization or column chromatography) based on the impurity profile.
FAQ 2: How can I avoid the formation of the di-substituted byproduct, 1,4-dicinnamoylpiperazine?

The formation of the di-acylated product is a common challenge due to the presence of two reactive secondary amine groups in piperazine.

Strategies to Promote Mono-acylation:

  • Using Excess Piperazine: Employing a significant excess of piperazine (typically 2-4 equivalents) shifts the statistical probability towards mono-acylation. The unreacted piperazine can be removed during the work-up by an acidic wash.[3]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of a strong acid (e.g., HCl) prior to the addition of the acylating agent, one of the nitrogen atoms is protonated and deactivated. The acylation then occurs selectively on the free, non-protonated nitrogen.[3][6] This method offers a more atom-economical approach compared to using a large excess of piperazine.

  • Slow Addition of Cinnamoyl Chloride at Low Temperature: Adding the cinnamoyl chloride slowly at a reduced temperature (0-5 °C) helps to control the reaction rate and favors the formation of the mono-substituted product.[6]

Workflow for Selective Mono-acylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Start piperazine Piperazine start->piperazine reaction_mixture Biphasic Reaction Mixture piperazine->reaction_mixture diacylation Risk of Di-acylation: - Use excess piperazine - In situ mono-protonation piperazine->diacylation solvent Organic Solvent (e.g., DCM) solvent->reaction_mixture base Aqueous Base (e.g., NaOH) base->reaction_mixture cinnamoyl_chloride Cinnamoyl Chloride in Organic Solvent cinnamoyl_chloride->reaction_mixture Slow Addition hydrolysis Risk of Hydrolysis: - Use anhydrous solvent - Slow addition of acyl chloride cinnamoyl_chloride->hydrolysis stirring Vigorous Stirring (0°C to RT) reaction_mixture->stirring workup Aqueous Work-up stirring->workup purification Purification workup->purification product Pure this compound purification->product

Caption: Workflow for this compound Synthesis with Troubleshooting Notes.

FAQ 3: I am observing an unexpected byproduct. Could it be from a Michael addition reaction?

Yes, the α,β-unsaturated nature of cinnamoyl chloride makes it susceptible to a Michael (conjugate) addition reaction with piperazine, leading to the formation of a β-amino-substituted product.[7]

Troubleshooting Michael Addition:

Potential Cause Explanation Recommended Solution
Reaction Conditions Favoring Conjugate Addition Certain bases and reaction conditions can promote the 1,4-addition (Michael addition) over the desired 1,2-addition (acylation).- Use a Non-nucleophilic or Sterically Hindered Base: Bases like triethylamine or diisopropylethylamine can favor acylation over Michael addition. - Maintain Low Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) generally increases the selectivity for acylation.[7]
"Soft" Nucleophile Character of Piperazine Amines, being relatively "soft" nucleophiles, have a propensity to undergo Michael addition.- Careful Control of Stoichiometry: Using a stoichiometric amount of the nucleophile can minimize the chance of a second molecule of piperazine acting as a Michael donor.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction (Excess Piperazine Method)

Materials:

  • Piperazine (anhydrous)

  • Cinnamoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, dilute)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Piperazine: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.0 equivalents) in anhydrous dichloromethane.

  • Preparation of Base Solution: In a separate beaker, prepare a 2 M solution of sodium hydroxide in deionized water.

  • Biphasic Mixture Formation: Add the aqueous NaOH solution (2.0 equivalents) to the stirred piperazine solution.

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled and vigorously stirred reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or column chromatography (see Protocol 2 and 3).

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points.[8][9]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Procedure:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC that provides good separation between the product and impurities. A mixture of dichloromethane and methanol or ethyl acetate and hexanes is often effective.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Elute the column with the chosen solvent system and collect fractions.

  • Analysis and Concentration: Monitor the fractions by TLC, combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Troubleshooting Purification

cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out recrystallization->oiling_out Issue poor_recovery Poor Recovery recrystallization->poor_recovery Issue impure_crystals Crystals Still Impure recrystallization->impure_crystals Issue pure_product Pure Product recrystallization->pure_product Success column_chromatography Perform Column Chromatography oiling_out->column_chromatography Solution oiling_solution Solution: Change solvent system or use column chromatography. oiling_out->oiling_solution poor_recovery->column_chromatography Solution recovery_solution Solution: Ensure complete dissolution and slow cooling. Evaporate some solvent if too dilute. poor_recovery->recovery_solution impure_crystals->column_chromatography Solution purity_solution Solution: Re-recrystallize or use column chromatography. impure_crystals->purity_solution poor_separation Poor Separation column_chromatography->poor_separation Issue column_chromatography->pure_product Success separation_solution Solution: Optimize eluent system (TLC). Use a longer column or gradient elution. poor_separation->separation_solution

Caption: Decision Tree for Troubleshooting Purification of this compound.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. (2025). BenchChem.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025). BenchChem.
  • The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. (2025, October 9). CUSABIO.
  • Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2188.
  • minimizing side product formation in reactions with cinnamoyl chloride. (2025). BenchChem.
  • Recrystallization and Crystalliz
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
  • Michael Addition Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Base-Assisted Michael Addition Reactions. (2023). Current Organic Chemistry, 27(13), 1265-1288.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025). BenchChem.
  • Schotten-Baumann Reaction. (n.d.). BYJU'S.
  • minimizing side product formation in reactions with cinnamoyl chloride. (2025). BenchChem.
  • Recrystallization and Crystalliz
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.

Sources

Common side products in 1-Cinnamoylpiperazine synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cinnamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Understanding the Synthetic Landscape: Key Challenges

The synthesis of this compound, commonly achieved by the acylation of piperazine with cinnamoyl chloride, is a generally robust reaction. However, the reactivity of the starting materials and the nature of the piperazine ring can lead to a range of side products, complicating purification and reducing yields. This guide will address the identification, prevention, and removal of these common impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed my synthesis of this compound. What are the most likely side products I should be looking for?

A1: Based on the typical synthetic route involving cinnamoyl chloride and piperazine, you should anticipate several potential side products. The formation of these impurities is influenced by reaction conditions, reagent purity, and work-up procedures.

Common Side Products in this compound Synthesis:

Side ProductChemical StructureOrigin
Cinnamic Acid C₉H₈O₂Hydrolysis of cinnamoyl chloride.[1]
1,4-Dicinnamoylpiperazine C₂₂H₂₂N₂O₂Di-acylation of the piperazine ring.
Unreacted Piperazine C₄H₁₀N₂Incomplete reaction or incorrect stoichiometry.
Unreacted Cinnamoyl Chloride C₉H₇ClOIncomplete reaction or incorrect stoichiometry.
Michael Addition Products VariesNucleophilic addition of piperazine to the α,β-unsaturated system of the cinnamoyl group.[1]

Below is a diagram illustrating the primary reaction and common side reactions.

G CinnamoylChloride Cinnamoyl Chloride Product This compound (Desired Product) CinnamoylChloride->Product Piperazine (1 eq) Diacylated 1,4-Dicinnamoylpiperazine (Side Product) CinnamoylChloride->Diacylated Piperazine (>0.5 eq) CinnamicAcid Cinnamic Acid (Side Product) CinnamoylChloride->CinnamicAcid Hydrolysis MichaelProduct Michael Addition Product (Side Product) CinnamoylChloride->MichaelProduct Piperazine (1,4-addition) Piperazine Piperazine Piperazine->Product Piperazine->MichaelProduct Product->Diacylated Cinnamoyl Chloride Water H₂O (Moisture) Water->CinnamicAcid G Crude Crude Product in Organic Solvent AcidWash Wash with 1M HCl (aq) Crude->AcidWash BaseWash Wash with sat. NaHCO₃ (aq) AcidWash->BaseWash AqueousAcid Aqueous Layer: Piperazine·2HCl AcidWash->AqueousAcid BrineWash Wash with Brine (aq) BaseWash->BrineWash AqueousBase Aqueous Layer: Sodium Cinnamate BaseWash->AqueousBase Dry Dry over Na₂SO₄ BrineWash->Dry Concentrate Concentrate Dry->Concentrate Purified Partially Purified This compound Concentrate->Purified

Caption: Liquid-liquid extraction workflow.

Q5: After an acid-base wash, I still have impurities, particularly the 1,4-dicinnamoylpiperazine. What is the best way to remove this?

A5: Since 1,4-dicinnamoylpiperazine is also a neutral amide, it will not be removed by acid-base extraction. For separating structurally similar amides, recrystallization or column chromatography are the methods of choice. [2] Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. [3]The goal is to find a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with hexanes) to find a suitable recrystallization solvent. [2]2. Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Add small portions of the hot solvent until the solid just dissolves. [3]4. Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

If recrystallization is ineffective or if you have multiple impurities, flash column chromatography is a reliable alternative. [4] Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using thin-layer chromatography (TLC). A good system will show good separation between your product and the impurities. A common starting point for amides is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and load it onto the top of the silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

III. References

  • Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Shinshu University.

  • Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). US3573291A - Cinnamylpiperazine preparations. Retrieved from

  • OC-Praktikum. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Cinnamoyl-piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer... Retrieved from [Link]

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Stability issues and degradation of 1-Cinnamoylpiperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Cinnamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a versatile molecule, but like many complex organic structures, it can be susceptible to degradation in solution, leading to inconsistent experimental results and concerns about product purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and manage stability issues. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the most common signs of this compound degradation in my solution?

You may observe several signs, including a decrease in the measured concentration or potency over time, the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS), a change in the solution's color, or the formation of precipitate. These changes indicate that the parent molecule is converting into one or more degradation products.

Q2: What are the primary environmental factors that cause this compound to degrade?

The stability of this compound in solution is primarily influenced by three factors:

  • pH: The amide bond in the molecule is susceptible to hydrolysis under both acidic and basic conditions.

  • Light: The cinnamoyl moiety contains chromophores that can absorb light, particularly UV radiation, leading to photodegradation.

  • Oxidizing Agents: The presence of dissolved oxygen, peroxide impurities, or trace metal ions can lead to oxidative degradation. Temperature acts as an accelerator for all these degradation pathways.

Q3: What is the best way to prepare and store a stock solution to ensure maximum stability?

For maximum stability, prepare stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Store these solutions in small, single-use aliquots in amber glass vials at -20°C or -80°C. This practice minimizes exposure to light, moisture, and repeated freeze-thaw cycles, which can compromise stability.

Q4: What are the likely degradation products I should be looking for?

The primary degradation products depend on the stress condition:

  • Hydrolysis: The amide bond will cleave to yield Cinnamic Acid and Piperazine .

  • Photodegradation: You may observe isomers of the cinnamoyl group or dimers formed via cycloaddition reactions.

  • Oxidation: Potential products include N-oxides of the piperazine ring or oxidation products of the alkene group in the cinnamoyl moiety.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect explanations for common stability problems and offers targeted solutions.

Troubleshooting Workflow

Before diving into specific issues, use this general workflow to diagnose your stability problem.

G start Instability Observed (e.g., Potency Loss, New Peaks) check_ph Is the solution pH extreme (<5 or >8)? start->check_ph check_light Is the solution exposed to light? check_ph->check_light No ph_issue Primary Cause: Hydrolysis check_ph->ph_issue Yes check_oxygen Is the solution exposed to air/oxygen? check_light->check_oxygen No light_issue Primary Cause: Photodegradation check_light->light_issue Yes oxygen_issue Primary Cause: Oxidation check_oxygen->oxygen_issue Yes ph_solution Solution: Buffer to pH 6-8, Lower Temperature ph_issue->ph_solution light_solution Solution: Use Amber Vials, Work in Low Light light_issue->light_solution oxygen_solution Solution: Use Degassed Solvents, Inert Atmosphere oxygen_issue->oxygen_solution

Caption: General troubleshooting workflow for stability issues.

Issue 1: Rapid Potency Loss in Aqueous Buffers (Hydrolytic Degradation)

Question: "I've prepared my this compound in an acidic (pH 4) or basic (pH 9) aqueous buffer, and I'm seeing a rapid loss of the parent compound within hours/days, even at room temperature. What is the cause?"

Scientific Explanation: You are observing classic amide hydrolysis. The amide bond linking the cinnamoyl group to the piperazine ring is the molecule's most significant hydrolytic liability.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic, facilitating a nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond to release cinnamic acid and a protonated piperazine salt.

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This also forms a tetrahedral intermediate which then breaks down, cleaving the amide bond to yield a cinnamate salt and piperazine.

The rate of this degradation is highly dependent on both pH and temperature, with the slowest hydrolysis typically occurring in the near-neutral pH range (6-8).

Troubleshooting and Mitigation Strategies:

  • pH Optimization: The most effective strategy is to adjust the pH of your solution. Whenever possible, maintain your solution in a buffered system between pH 6.0 and 8.0.

  • Temperature Control: Reduce the storage and experimental temperature. Storing solutions at 2-8°C can dramatically slow the hydrolysis rate compared to room temperature. For long-term storage, freezing at -20°C is recommended.

  • Aqueous-Organic Mixtures: If your experimental design permits, consider using a solvent system with a lower water activity, such as a mixture of buffer and an organic solvent (e.g., acetonitrile, ethanol). This reduces the concentration of water available to participate in the hydrolysis reaction.

Issue 2: Degradation in Properly Buffered Solutions (Photodegradation)

Question: "My solution is buffered to pH 7 and kept cool, but I'm still seeing the formation of unknown impurities, especially when working on the benchtop for extended periods. Why?"

Scientific Explanation: This points towards photodegradation. The cinnamoyl group contains both a phenyl ring and an α,β-unsaturated carbonyl system. This conjugated system is a strong chromophore that readily absorbs UV and, to some extent, visible light. The absorbed energy can excite the molecule to a higher energy state, leading to several degradation pathways:

  • Trans-Cis Isomerization: The double bond in the cinnamoyl group can isomerize from the more stable trans configuration to the cis configuration. This may or may not be reversible and can lead to different biological activities or chromatographic retention times.

  • [2+2] Cycloaddition: Two excited molecules can react with each other in a [2+2] cycloaddition reaction to form cyclobutane dimers (truxillic or truxinic acids). This is more common in concentrated solutions or the solid state but can occur in solution.

  • Oxidative Cyclization: In some cases, light can promote oxidative cyclization of cinnamic acid derivatives.

Troubleshooting and Mitigation Strategies:

  • Light Protection (Critical): All solutions containing this compound must be prepared, stored, and handled in a manner that minimizes light exposure.

    • Storage: Use amber glass vials or tubes.

    • Handling: When solutions are out of storage, wrap the containers in aluminum foil. Conduct experimental steps under reduced ambient light where possible.

  • Fresh Preparation: Prepare solutions as close to the time of use as possible to minimize the cumulative light exposure.

  • Photostability Assessment: If the compound will be used in light-exposed conditions, perform a photostability study as outlined in the protocols section to understand its degradation kinetics.

Issue 3: Appearance of Unexpected Peaks with No Obvious Cause (Oxidative Degradation)

Question: "I've controlled for pH and light, but I am still detecting minor, unknown degradation products in my long-term stability samples. What other mechanism could be at play?"

Scientific Explanation: The likely culprit is oxidative degradation. This process can be subtle and is often initiated by factors you may not immediately consider, such as dissolved atmospheric oxygen in your solvent or trace metal ion contaminants.

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of This compound-N-oxide . This is a common metabolic and degradation pathway for many piperazine-containing drugs.

  • Alkene Group Oxidation: The double bond in the cinnamoyl moiety can also be a target for oxidation, potentially leading to the formation of epoxides or cleavage of the double bond.

  • Catalysis: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in your buffer salts or solvent can act as catalysts, significantly accelerating the rate of oxidation by reactive oxygen species.

Troubleshooting and Mitigation Strategies:

  • De-gas Solvents: For maximum stability, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use. This removes dissolved oxygen.

  • Inert Atmosphere: When storing solutions for extended periods, consider flushing the headspace of the vial with nitrogen or argon before sealing.

  • Use High-Purity Reagents: Utilize high-purity buffer salts and freshly opened, HPLC-grade or higher solvents to minimize metal ion contamination.

  • Consider Antioxidants/Chelators: In formulation development, the addition of an antioxidant (e.g., BHT, ascorbic acid) or a chelating agent (e.g., EDTA) might be considered to prevent oxidative degradation, but their compatibility with the intended experiment must be verified.

Part 3: Protocols and Methodologies

This section provides standardized, step-by-step procedures for stability testing and analysis.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active ingredient.

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal 80°C prep->therm photo Photolytic ICH Q1B Light Source prep->photo analyze Analyze Samples by Stability-Indicating HPLC-UV/MS (e.g., at 0, 2, 4, 8, 24 hours) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze identify Identify Degradants & Calculate Mass Balance analyze->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Run a dark control in parallel.

  • Sampling and Analysis: Withdraw aliquots from each condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its major potential degradation products (cinnamic acid and piperazine) and other impurities.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent molecule and cinnamic acid.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic piperazine moiety.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minutesA gradient ensures elution of both the polar piperazine and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or 280 nmThe cinnamoyl group has strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard injection volume.

Part 4: Summary of Stability & Mitigation

The following table summarizes the key degradation pathways and the most effective mitigation strategies.

Degradation PathwayKey Stress FactorPrimary DegradantsMost Effective Mitigation Strategy
Hydrolysis Acidic or Basic pHCinnamic Acid, PiperazineBuffer solution to pH 6.0-8.0; Store at low temperatures.
Photodegradation UV / Visible Lightcis-isomers, DimersStore and handle solutions in amber vials or protect from light.
Oxidation Dissolved O₂, Metal IonsN-Oxides, EpoxidesUse de-gassed, high-purity solvents; Store under inert gas.
Visualizing Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation CAP This compound CA Cinnamic Acid CAP->CA + H₂O (Acid or Base) PZ Piperazine CAP->PZ + H₂O (Acid or Base) CIS cis-Isomer CAP->CIS + Light (hν) DIMER Dimers CAP->DIMER + Light (hν) NOX N-Oxide CAP->NOX + [O]

Technical Support Center: Synthesis of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cinnamoylpiperazine. This resource is tailored for researchers, chemists, and drug development professionals aiming to optimize this common but often challenging amide coupling reaction. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to effectively troubleshoot and enhance your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: My reaction has run to completion according to TLC, but I'm isolating a very low yield of this compound. What are the likely causes?

Answer: Low yield in this amide synthesis is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, or the workup procedure. A systematic evaluation is crucial.

  • Cause A: Ineffective Carboxylic Acid Activation

    The first step in many amide coupling reactions is the activation of the carboxylic acid (cinnamic acid) to make it more susceptible to nucleophilic attack by the amine (piperazine).[1] If this activation is inefficient, the reaction will not proceed effectively.

    • Troubleshooting Steps:

      • Reagent Quality: Carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.[2] Use a fresh bottle or a properly stored reagent. The formation of insoluble N,N'-dicyclohexylurea (DCU) from DCC is a visual indicator that the reagent is active, but its precipitation can sometimes hinder the reaction.[2][3]

      • Activation Mechanism: The reaction of the carbodiimide with the carboxylic acid forms a highly reactive O-acylisourea intermediate.[4][5] This intermediate is prone to hydrolysis, especially in the presence of water. Adding N-hydroxysuccinimide (NHS) can trap this intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine, often improving yields.[2]

      • Alternative Activation: Consider converting cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acyl chloride is highly reactive towards piperazine. This method, often performed under Schotten-Baumann conditions (using an aqueous base), can be very effective but requires careful handling of the reactive acyl chloride.[6][8]

  • Cause B: Suboptimal Stoichiometry and Reagent Purity

    The molar ratio of reactants is critical, especially when using a symmetric diamine like piperazine.

    • Troubleshooting Steps:

      • Preventing Di-substitution: Since piperazine has two reactive secondary amine groups, the formation of the 1,4-dicinnamoylpiperazine byproduct is a major risk.[9][10] To favor mono-acylation, a large excess of piperazine (e.g., 5 to 10 equivalents) should be used. This statistically increases the chance that the activated cinnamic acid will react with an un-substituted piperazine molecule.[10]

      • Slow Addition: Adding the activated cinnamic acid (or cinnamoyl chloride) slowly to the solution of excess piperazine at a reduced temperature (e.g., 0 °C) can further minimize the formation of the di-substituted product.[7][10]

      • Starting Material Purity: Ensure the purity of your cinnamic acid and piperazine. Impurities can interfere with the reaction. Piperazine is hygroscopic and can absorb water and carbon dioxide from the atmosphere; using freshly opened or properly stored material is recommended.

  • Cause C: Unfavorable Reaction Conditions

    Solvent and temperature play a pivotal role in the success of the coupling reaction.

    • Troubleshooting Steps:

      • Solvent Selection: The solvent must be able to dissolve the reactants but should be inert to the reaction conditions. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices for carbodiimide couplings.[2] For Schotten-Baumann reactions, a biphasic system like water/DCM is often used.[8] The solubility of trans-cinnamic acid is generally low in water but good in many organic solvents like ethanol and acetone.[11][12][13]

      • Temperature Control: Carbodiimide activations are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[14] Running the reaction at too high a temperature can lead to reagent decomposition and side reactions.[15]

Issue 2: Significant Impurities in the Final Product

Question: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are these impurities and how can I remove them?

Answer: The presence of multiple byproducts is a classic sign of side reactions or incomplete conversion. Identifying the impurity is the first step toward effective removal.

  • Impurity A: Unreacted Starting Materials

    Residual cinnamic acid or piperazine can contaminate the product.

    • Purification Strategy: An acid-base extraction during the workup is highly effective.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM).

      • Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and remove the basic piperazine and the this compound product into the aqueous layer.

      • Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃) to deprotonate and remove any unreacted cinnamic acid.

      • Basify the acidic aqueous layer containing the product with a strong base (e.g., NaOH) to pH > 12 and extract the deprotonated this compound product back into an organic solvent.

      • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.[16]

  • Impurity B: Carbodiimide-Related Byproducts

    If using DCC or EDC, the corresponding urea byproducts are the main contaminants.

    • Purification Strategy:

      • Dicyclohexylurea (DCU): This byproduct from DCC is largely insoluble in many organic solvents like DCM and ether.[3] Much of it can be removed by simple filtration of the reaction mixture.[2] Cooling the solution can further precipitate the DCU.[3]

      • EDC-Urea Adduct: The urea byproduct from EDC is water-soluble.[16] It can be effectively removed by washing the organic layer with water or dilute acid during the workup.[16]

  • Impurity C: 1,4-Dicinnamoylpiperazine

    This is the di-substituted byproduct.

    • Prevention and Purification:

      • As discussed in Issue 1 , using a large excess of piperazine is the primary method to prevent its formation.[10][17]

      • If formed, it can be challenging to separate from the mono-substituted product due to similar polarities. Column chromatography on silica gel is typically required. A gradient elution, for example with hexane/ethyl acetate, can often resolve the two compounds. Recrystallization may also be effective if a suitable solvent system is found.[18]

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for this synthesis: EDC or DCC?

A1: Both EDC and DCC are effective, but they have different practical considerations.

  • DCC is inexpensive and efficient. Its main drawback is the formation of the DCU byproduct, which is insoluble in most organic solvents and requires filtration.[2] This can sometimes make purification easier on a large scale.

  • EDC is water-soluble, and its urea byproduct is also water-soluble.[2][16] This makes it ideal for reactions where the product is isolated by extraction, as the byproduct is simply washed away. For this reason, EDC is often preferred in modern medicinal chemistry workflows.[19]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting materials and the product (e.g., 50% ethyl acetate in hexanes). Stain with potassium permanganate, which will visualize the cinnamic acid and the product (due to the double bond) but may not stain piperazine as strongly. LC-MS is also an excellent tool to monitor the disappearance of starting materials and the appearance of the product's mass peak.

Q3: My yield is consistently low. Should I use a protected piperazine?

A3: Yes, this is a highly effective strategy for ensuring mono-substitution and often leads to cleaner reactions and higher yields.[10][20] Using mono-Boc-piperazine (N-tert-butoxycarbonylpiperazine) is a common approach. The Boc group protects one of the nitrogens, directing the acylation to the other.[7] The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.

Data & Protocols

Table 1: Reagent Stoichiometry and Its Impact on Selectivity
Cinnamic Acid (eq)Piperazine (eq)Expected OutcomeRecommended For
1.01.1 - 1.5Significant formation of 1,4-dicinnamoylpiperazine byproduct is likely.Not recommended for selective mono-acylation.
1.05.0 - 10.0Favors formation of the desired this compound.[10]Standard protocol for achieving mono-selectivity.
1.01.1 (N-Boc)High selectivity for the protected mono-adduct.[7]When high purity and yield are critical.
Protocol 1: General Synthesis of this compound using EDC
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine (5.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M relative to cinnamic acid). Cool the flask to 0 °C in an ice bath.

  • Activation: In a separate flask, dissolve cinnamic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) to this solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Reaction: Add the activated cinnamic acid solution dropwise to the cold piperazine solution over 30 minutes.

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC until the cinnamic acid spot has been consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary to remove any di-substituted byproduct.

Visualizing the Chemistry

Reaction Mechanism & Side Products

The following diagrams illustrate the key chemical transformations and potential pitfalls in the synthesis.

Reaction_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation cluster_side_reaction Side Reaction CA Cinnamic Acid OAI O-Acylisourea Intermediate CA->OAI + EDC EDC EDC OAI->CA + H₂O (Hydrolysis) Product This compound OAI->Product + Piperazine Urea EDC-Urea Byproduct OAI->Urea Pip Piperazine DiProduct 1,4-Dicinnamoylpiperazine Product->DiProduct + Activated Acid

Caption: Key steps in the EDC-mediated synthesis of this compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagents Purity of Cinnamic Acid & Piperazine? Activity of Coupling Agent? Start->CheckReagents CheckConditions Review Conditions Correct Stoichiometry (Excess Piperazine)? Appropriate Solvent & Temperature? Start->CheckConditions CheckWorkup Analyze Workup Product lost during extraction? Byproducts co-purifying? Start->CheckWorkup Sol_Reagents Solution|{Use fresh, dry reagents|Consider adding NHS or switching to Acyl Chloride} CheckReagents->Sol_Reagents Issues Found Sol_Conditions Solution|{Use 5-10 eq. Piperazine|Slow addition at 0 °C} CheckConditions->Sol_Conditions Issues Found Sol_Workup Solution|{Optimize acid-base extraction|Filter DCU / Wash out EDC-Urea} CheckWorkup->Sol_Workup Issues Found

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link][6]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][1]

  • Malaysian Journal of Analytical Sciences. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link][4]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][5]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link][3]

  • Reddit. (2021). EDCHCl DMAP coupling issues (any advice appreciated)*. Retrieved from [Link][14]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link][13]

  • Wang, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1935. Retrieved from [Link][7]

Sources

Technical Support Center: Purification of 1-Cinnamoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-cinnamoylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve optimal purity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?

A1: The impurity profile is highly dependent on your synthetic route, but typically includes:

  • Unreacted Starting Materials: Cinnamic acid derivatives and the parent piperazine are common.

  • Coupling Reagent Byproducts: If you are using peptide coupling agents (e.g., HATU, HOBt), byproducts from these reagents can persist.[1]

  • Side-Reaction Products: Self-condensation of the cinnamic acid or double acylation of piperazine can occur.

  • cis (Z) Isomer: The trans (E) isomer is usually the thermodynamically favored product, but the presence of the cis (Z) geometric isomer is a frequent challenge, requiring specific separation techniques.

  • Solvents and Water: Residual solvents from the reaction or workup are almost always present in the crude product.

Q2: My final product is a sticky oil or gum instead of a solid. What should I do?

A2: Oiling out is a common problem in recrystallization, often caused by the melting point of the solid being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.

Immediate Steps:

  • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a single crystal can initiate crystallization throughout the bulk of the oil.[3]

  • Lower the Temperature: Gradually cool the solution in an ice bath or refrigerator. Avoid crash-cooling, as this can trap impurities.[3]

If these fail, you may need to reconsider your purification strategy. The oil can be redissolved and purified via column chromatography or you can attempt recrystallization from a different solvent system.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale and actionable protocols to resolve the issue.

Problem Area 1: Low Purification Yield

A common frustration is losing a significant portion of your product during purification. The following workflow can help diagnose the cause.

Low_Yield_Troubleshooting start Low Yield Obtained q1 Was the crude yield also low? start->q1 reaction_issue Problem is likely in the reaction, not purification. Review stoichiometry, reaction time, temperature, and reagent purity. q1->reaction_issue Yes q2 How was the product purified? q1->q2 No, crude was high recrystallization Recrystallization q2->recrystallization Recrystallization chromatography Column Chromatography q2->chromatography Chromatography recryst_q1 Is the compound significantly soluble in the cold recrystallization solvent? recrystallization->recryst_q1 chrom_q1 Is the product streaking or tailing on the column? chromatography->chrom_q1 recryst_sol1 Significant product is being lost to the mother liquor. Solution: Choose a solvent with lower solubility at room temperature or use a solvent/anti-solvent system. recryst_q1->recryst_sol1 Yes recryst_sol2 Check for mechanical losses: - Ensure complete transfer of solids. - Use minimal cold solvent for washing crystals. recryst_q1->recryst_sol2 No chrom_sol1 Product is irreversibly binding or degrading on silica. Solution: Deactivate silica with triethylamine, switch to alumina, or use a different solvent system. chrom_q1->chrom_sol1 Yes chrom_sol2 Product is not eluting. Solution: Increase eluent polarity. Consider a gradient elution. chrom_q1->chrom_sol2 No

Caption: Decision tree for diagnosing the cause of low purification yield.

A3: High losses during recrystallization typically point to an issue with solvent selection or technique.[4] The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at room temperature or below.[3][5]

Causality & Solution:

  • Cause: The chosen solvent has high solvency for your compound even when cold. During filtration, a large amount of your product remains dissolved in the mother liquor.

  • Solution: Perform a systematic solvent screen. Use small test tubes with ~10-20 mg of your crude product to test various solvents. A good solvent will leave the solid mostly insoluble at room temperature but will fully dissolve it upon heating.

SolventPolarity IndexBoiling Point (°C)Notes on Use for Cinnamoylpiperazines
Ethanol5.278Often a good starting point. Can be used in a system with water.
Isopropanol4.382Similar to ethanol, may offer different solubility profiles.[6]
Ethyl Acetate4.477Good for moderately polar compounds.
Toluene2.4111For less polar derivatives. Higher boiling point can be beneficial.
Acetonitrile6.282A polar aprotic option.
Water9.0100Generally used as an anti-solvent with a miscible organic solvent.

Protocol 1: Two-Solvent Recrystallization This technique is excellent when no single solvent has the ideal properties.[2][7]

  • Dissolve your crude compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • While the solution is still hot, add a second solvent (an "anti-solvent," e.g., water) dropwise until you observe persistent cloudiness. The anti-solvent must be miscible with the first solvent, but one in which your compound is insoluble.

  • Add a few more drops of the first solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent mixture.

Problem Area 2: Purity & Separation

Achieving >99% purity is often the goal, but challenging due to closely related impurities.

A4: The double bond in the cinnamoyl moiety is the source of this isomerism. While the trans isomer is more stable, the cis isomer can form, especially under photochemical conditions. These isomers often have very similar polarities, making them difficult to separate.

Strategy 1: Column Chromatography Careful optimization of flash column chromatography can resolve these isomers.

  • Stationary Phase: Standard silica gel is often sufficient.

  • Mobile Phase: A low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is key. The small difference in polarity between isomers requires a solvent system that doesn't move both compounds too quickly. Use a shallow gradient or run the column isocratically for best results. Monitor the fractions carefully by TLC.

Strategy 2: Preparative HPLC For difficult separations, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8]

  • Column: A reversed-phase column (e.g., C18) is typically used for these moderately polar compounds.[9] Chiral columns may also be effective in separating certain positional isomers or enantiomers if a chiral center is present.[8][9]

  • Mobile Phase: A mixture of water (often with a modifier like 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol is standard. Running a slow, shallow gradient is crucial for resolving closely eluting peaks. The separation of positional isomers of similar compounds has been successfully achieved using buffered mobile phases.[9]

Purification_Workflow crude Crude Product analysis1 Initial Analysis (TLC, LCMS, ¹H NMR) crude->analysis1 decision1 Purity > 95%? analysis1->decision1 recryst Recrystallization decision1->recryst Yes chrom Column Chromatography decision1->chrom No analysis2 Purity Analysis (TLC, LCMS, ¹H NMR) recryst->analysis2 chrom->analysis2 decision2 Purity Goal Met? analysis2->decision2 final_product Pure Product (>99%) decision2->final_product Yes further_purification Consider Preparative HPLC or re-purification decision2->further_purification No

Caption: A general workflow for the purification and analysis of synthetic compounds.

A5: A broad melting point range is a classic sign of an impure substance.[3] Even small amounts of impurities can disrupt the crystal lattice, causing the substance to melt over a wider and lower temperature range than the pure compound.

Possible Causes Not Visible in NMR:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. If your sample is a mixture of polymorphs, it can exhibit a broad melting range. The choice of crystallization solvent and cooling rate can influence which polymorph is formed.[6]

  • Inorganic Salts: Byproducts like salts (e.g., NaCl, ammonium salts) are often invisible in standard ¹H NMR but will significantly impact melting point.

  • Residual Solvents: While often visible in NMR, very high boiling point solvents (like DMF or DMSO) can be difficult to remove and may not be immediately obvious. Drying the sample under high vacuum at an elevated temperature is crucial.

Solution:

  • Re-purify: Perform another recrystallization from a different solvent system to ensure the removal of any trapped impurities or to favor the formation of a single, stable polymorph.

  • Wash: If inorganic salts are suspected, suspend the solid in water, stir, and filter. This will dissolve the salts without dissolving your likely water-insoluble product. Then, dry the product thoroughly.

  • Drying: Ensure the product is completely dry. Place it under high vacuum for several hours, potentially with gentle heating (if the compound is stable), to remove all residual solvents.

References
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13, 674. [Link]

  • Recrystallization, filtration and melting point. University of Toronto Scarborough. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • RECRYSTALLIZATION. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

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Technical Support Center: Enhancing Cell Permeability of 1-Cinnamoylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cinnamoylpiperazine analogs. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: poor cell permeability. By understanding the underlying physicochemical principles and employing targeted experimental strategies, you can significantly improve the therapeutic potential of your compounds.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the permeability challenges of this class of compounds.

Q1: Why do many this compound analogs exhibit poor cell permeability?

A: The permeability of a molecule is governed by a delicate balance of several physicochemical properties.[1][2] this compound analogs often possess characteristics that hinder their ability to efficiently cross the lipid bilayer of cell membranes. These can include:

  • High Polarity: The piperazine ring, especially when protonated at physiological pH, and other polar functional groups contribute to a high polar surface area (PSA). Molecules with a large PSA tend to have difficulty partitioning into the hydrophobic core of the cell membrane.[3]

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the structure increases the energy required to shed the surrounding water molecules (desolvation) before entering the lipid membrane.[4][5]

  • Molecular Weight and Size: While not always a strict rule, larger molecules can face steric hindrance when trying to diffuse across the membrane.[1][6]

  • Potential for Efflux: The piperazine moiety can be recognized by efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing net intracellular accumulation.[7][8][9]

Q2: What is "Lipinski's Rule of 5" and how does it apply to my analogs?

A: Lipinski's Rule of 5 is an empirical guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability, which is closely linked to cell permeability.[3] It states that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight over 500 Daltons.

  • A calculated octanol-water partition coefficient (logP) greater than 5.

While a useful starting point, it's important to remember that this is a guideline, not an absolute rule. Many successful drugs violate one or more of these parameters. However, if your this compound analogs consistently fall outside these ranges, it's a strong indicator that permeability may be a significant hurdle.

Q3: What are the primary in vitro assays I should be using to assess permeability?

A: A tiered approach using a combination of assays is most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[10][11][12][13] It's an excellent primary screen to quickly rank compounds based on their intrinsic ability to cross a lipid barrier, free from the complexities of active transport.[10][12]

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[14][15][16][17] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport, including efflux.[14][16]

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: Often transfected to overexpress specific transporters like P-gp (MDCK-MDR1), this assay is particularly useful for investigating efflux liability and predicting blood-brain barrier penetration.[18][19][20][21][22]

Troubleshooting Guide: Low Permeability in Experimental Assays

This section provides a structured approach to diagnosing and addressing poor permeability based on experimental outcomes.

Scenario 1: Low Permeability in PAMPA
  • Observation: Your this compound analog shows a low apparent permeability coefficient (Papp) in the PAMPA assay.

  • Diagnosis: This strongly suggests that the issue lies with the fundamental physicochemical properties of the molecule, hindering its ability to passively diffuse across a lipid membrane.[10][12]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

  • Actionable Solutions:

    • Modify Lipophilicity: While it may seem counterintuitive, excessively high lipophilicity can lead to poor permeability due to low solubility in the aqueous layers adjacent to the membrane.[] Aim for a calculated logP (cLogP) in the optimal range of 1-3.[24]

      • Strategy: Introduce small, polar functional groups or shorten lipophilic alkyl chains.

    • Reduce Hydrogen Bonding Potential: The energy penalty for desolvating a molecule with many hydrogen bond donors/acceptors can prevent it from entering the lipid membrane.[4]

      • Strategy 1: Prodrug Approach: Mask polar groups like carboxylic acids or hydroxyls with lipophilic esters.[25][26][27] These esters can be cleaved by intracellular enzymes to release the active drug.[27]

      • Strategy 2: Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond, effectively "hiding" the polar groups from the aqueous environment and reducing the energy of desolvation.[4]

    • Data-Driven Comparison:

PropertyProblematic RangeTarget RangeRationale
cLogP > 5 or < 01 - 3Balances aqueous solubility and membrane partitioning.[][24][28]
Polar Surface Area (PSA) > 140 Ų< 90 ŲReduces the desolvation energy penalty.[3]
H-Bond Donors/Acceptors > 5 / > 10≤ 3 / ≤ 7Minimizes strong interactions with water that hinder membrane entry.[4]
Scenario 2: Good Permeability in PAMPA, but Low Permeability in Caco-2/MDCK Assays
  • Observation: The compound readily crosses an artificial membrane but fails to effectively permeate a cell monolayer.

  • Diagnosis: This classic profile points towards active efflux, where transporters like P-glycoprotein (P-gp) are actively pumping your compound out of the cells.[8][9][29] The piperazine scaffold is a known substrate for some efflux transporters.[7]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected active efflux.

  • Actionable Solutions:

    • Confirm Efflux with Inhibitors: Perform a bi-directional Caco-2 or MDCK-MDR1 assay in the presence and absence of a known P-gp inhibitor like verapamil. A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio (ER = Papp B-A / Papp A-B) in the presence of the inhibitor confirms P-gp mediated efflux.[18][19]

    • Structural Modification to Evade Efflux:

      • Reduce Basicity: The basicity of the piperazine nitrogen can be a key factor in transporter recognition.[30] Consider N-alkylation or substitution with electron-withdrawing groups to lower the pKa.

      • Add Bulky Groups: Introducing sterically hindering groups near the piperazine nitrogen can disrupt the binding interaction with the efflux transporter.

      • Increase Rigidity: Reducing the number of rotatable bonds can sometimes help evade transporter recognition by locking the molecule into a conformation that is not favorable for binding.[3]

    • Formulation Strategies:

      • Use of Excipients: Certain formulation excipients, such as some surfactants and polymers, can inhibit efflux transporters.[2]

      • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can sometimes bypass efflux mechanisms.[31][32]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor Plate: Dissolve this compound analogs in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Coat Filter Plate: Coat the wells of a 96-well hydrophobic PVDF filter plate with 5 µL of a synthetic lipid solution (e.g., 1% lecithin in dodecane).[11]

  • Assemble PAMPA Sandwich: Add 300 µL of buffer to the acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate.

  • Add Compound: Add 200 µL of the compound solution from step 1 to the donor wells of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, well surface area, and initial concentration.[10]

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm².

  • Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (typically 1-10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Take samples from the apical chamber at the same time points.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[18] An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux.[18]

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Institutes of Health. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). National Institutes of Health. [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). MDPI. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.). Semantic Scholar. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. (2022). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Bienta. [Link]

  • A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. (n.d.). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]

  • Analysis on Parallel Artificial Membrane Permeation Assay. (2023). Labinsights. [Link]

  • What are the physicochemical properties affecting drug distribution?. (2025). Patsnap Synapse. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. [Link]

  • The influence of lipophilicity in drug discovery and design. (2025). ResearchGate. [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). National Institutes of Health. [Link]

  • PAMPA – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). National Institutes of Health. [Link]

  • Hydrogen Bond Contribution to Drug Bioavailability: Cheminformatics Approach. (2018). Biomedical Chemistry: Research and Methods. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). National Institutes of Health. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020). PubMed. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). ResearchGate. [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017). Emery Pharma. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. (2025). ResearchGate. [Link]

  • Physicochemical factors affecting permeability. (n.d.). ResearchGate. [Link]

  • MDCK-WT/MDR1 Permeability. (n.d.). Sygnature Discovery. [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). Medium. [Link]

  • Designing Cell-Permeable Macrocyclic Peptides. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). National Institutes of Health. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and. (2025). 每日生物评论. [Link]

  • The impact of efflux transporters in the brain on the development of drugs for CNS disorders. (n.d.). PubMed. [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). EBM Consult. [Link]

  • How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. (2023). National Institutes of Health. [Link]

  • The Whole Is Bigger than the Sum of Its Parts: Drug Transport in the Context of Two Membranes with Active Efflux. (2021). ACS Publications. [Link]

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Navigating the Challenges of 1-Cinnamoylpiperazine Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for preventing the precipitation of 1-Cinnamoylpiperazine in aqueous buffer systems. Our goal is to equip you with the scientific understanding and practical methodologies to maintain the solubility and stability of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, a derivative of piperazine, is a weakly basic and moderately hydrophobic compound. Its precipitation from aqueous buffers is primarily due to its limited intrinsic water solubility, which is a common challenge for many organic molecules with significant hydrocarbon content. The precipitation is often triggered by a change in the solution's pH that shifts the equilibrium from the more soluble, protonated form of the molecule to the less soluble, neutral form.

The piperazine moiety in this compound contains two nitrogen atoms, one of which is acylated with the cinnamoyl group. The presence of the electron-withdrawing cinnamoyl group reduces the basicity of the adjacent nitrogen atom. However, the terminal nitrogen of the piperazine ring remains basic and can be protonated in acidic to neutral conditions.

Troubleshooting Guide: Preventing this compound Precipitation

This section provides a systematic approach to addressing the precipitation of this compound. The strategies are presented in a step-by-step manner, starting with the most straightforward and commonly effective methods.

Strategy 1: pH Adjustment and Buffer Selection

The solubility of this compound is highly dependent on the pH of the aqueous solution. As a weak base, its solubility increases significantly in acidic conditions where the terminal piperazine nitrogen is protonated, forming a more polar and thus more water-soluble salt.

Understanding the Role of pKa:

This means that at a pH below this range, the compound will be predominantly in its protonated, more soluble form. A general rule of thumb is to maintain the pH of the solution at least 1-2 units below the pKa of the basic functional group to ensure a high degree of ionization and, consequently, higher solubility.

dot

pKa_Equilibrium cluster_less_soluble Less Soluble cluster_more_soluble More Soluble Neutral This compound (Free Base) Protonated Protonated this compound (Salt Form) Neutral->Protonated + H+ (Acidic pH) Protonated->Neutral - H+ (Basic pH)

Caption: pH-dependent equilibrium of this compound.

Recommended Buffer Systems:

Based on the estimated pKa, the following buffer systems are recommended for maintaining the solubility of this compound:

Buffer SystemRecommended pH RangeRationale
Phosphate Buffer 6.0 - 7.0Provides good buffering capacity in the physiological range and is generally well-tolerated in biological assays. A pH of 6.5 is a good starting point.
Citrate Buffer 4.0 - 6.0Useful for achieving lower pH values, which can significantly enhance solubility. However, be mindful of potential interactions with your experimental system.
Acetate Buffer 4.0 - 5.5Another option for acidic conditions. Ensure compatibility with your assay.

Experimental Protocol: Preparing a Buffered Solution of this compound

  • Prepare the Buffer: Prepare a 50 mM stock solution of your chosen buffer (e.g., phosphate buffer, pH 6.5).

  • Initial Dissolution (Stock Solution): Due to its hydrophobicity, it is often necessary to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice.

  • Dilution into Buffer: Slowly add the this compound stock solution to the vigorously stirring aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (ideally <1% v/v) to avoid affecting your experiment.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, consider further optimization as described in the following sections.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient to prevent precipitation, the use of co-solvents can be a highly effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range (% v/v)Considerations
Ethanol 5 - 20%Generally well-tolerated in many biological systems.
Propylene Glycol 5 - 30%A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) 10 - 40%Effective for highly hydrophobic compounds.
Dimethyl Sulfoxide (DMSO) < 5% (ideally < 1%)Potent solvent, but can have effects on biological systems at higher concentrations.

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your chosen buffer (e.g., phosphate buffer, pH 6.5) containing different concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% ethanol).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in the pure co-solvent you are testing.

  • Addition to Co-solvent/Buffer Mixtures: Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures to achieve your desired final concentration of this compound.

  • Equilibration and Observation: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature. Visually inspect for precipitation over time.

dot

CoSolventWorkflow A Prepare Buffer (e.g., pH 6.5 Phosphate) B Prepare Co-solvent/Buffer Mixtures (e.g., 5%, 10%, 15%, 20% Ethanol) A->B D Add Stock to Co-solvent/Buffer Mixtures B->D C Prepare Concentrated Stock of This compound in Pure Co-solvent C->D E Equilibrate and Observe for Precipitation D->E F Identify Optimal Co-solvent Concentration E->F

Caption: Workflow for co-solvent screening.

Strategy 3: Salt Formation

For compounds with ionizable groups, forming a salt can significantly improve aqueous solubility and dissolution rate.[3] Since this compound has a basic piperazine nitrogen, it can form salts with various acids. While preparing a stable, isolated salt form is a more involved process typically undertaken in later-stage drug development, an in situ salt formation approach can be beneficial in a research setting.

This is essentially an extension of the pH adjustment strategy, where a specific acid is used to protonate the this compound, and the resulting salt is maintained in solution. Common pharmaceutically acceptable acids for this purpose include hydrochloric acid, sulfuric acid, citric acid, and tartaric acid. The choice of acid can sometimes influence the final solubility.

Strategy 4: Consideration of Compound Stability

It is important to consider the chemical stability of this compound under the chosen buffer conditions, especially at pH extremes and elevated temperatures. The amide bond in the molecule can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to the formation of cinnamic acid and piperazine.[4][5][6][7]

Recommendations for Stability:

  • pH: For routine experiments, it is advisable to work in a pH range of 4-8 to minimize the risk of hydrolysis.

  • Temperature: Avoid prolonged heating of aqueous solutions of this compound. If warming is necessary to aid dissolution, do so gently and for the shortest possible time.

  • Storage: Store stock solutions and buffered solutions at low temperatures (2-8 °C or -20 °C) and protect them from light to minimize degradation.

Advanced Troubleshooting

Q2: I've tried adjusting the pH and using co-solvents, but I still see some precipitation over time. What else can I do?

A2: If precipitation persists, you may be dealing with a supersaturated solution that is kinetically, but not thermodynamically, stable. Here are some advanced strategies to consider:

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to stabilize the compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a stock solution, while thermodynamic solubility is the true equilibrium solubility.[1] If your experimental needs can be met with a kinetically soluble solution for a short period, this may be acceptable. However, for longer-term experiments, achieving thermodynamic solubility is crucial.

Experimental Protocols: Determining Aqueous Solubility

For a more rigorous approach, it is recommended to experimentally determine the solubility of this compound under your specific conditions. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a known volume of your chosen aqueous buffer in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.

This protocol is consistent with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on solubility measurements.[1][3][9]

By systematically applying these strategies and understanding the underlying physicochemical principles, researchers can effectively prevent the precipitation of this compound and ensure the reliability and reproducibility of their experimental results.

References

  • Chemguide. The hydrolysis of amides. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. 2023 Jan 25. Available from: [Link]

  • Butler JM, Dressman JB. The developability classification system: application of biopharmaceutics concepts to formulation development. J Pharm Sci. 2010;99(12):4940-54.
  • University of Regina. On the hydrolysis mechanisms of amides and peptides. 2018 May 15. Available from: [Link]

  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. 2021 Mar 5. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. 2023 Jan 22. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Taylor & Francis. Piperazines – Knowledge and References. Available from: [Link]

  • PubChem. 1-Benzoylpiperazine. Available from: [Link]

  • PubChem. 1-Acetylpiperazine. Available from: [Link]

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Technical Support Center: Optimizing Crystallization of 1-Cinnamoylpiperazine for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Cinnamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound and provides step-by-step guidance to resolve them.

Issue 1: No Crystals Formed After an Extended Period

Potential Causes and Solutions:

  • Sub-optimal Solvent Choice: The ideal crystallization solvent is one in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature.[1] If the compound is too soluble, it will not precipitate upon cooling. Conversely, in a very poor solvent, it may crash out as an amorphous solid.[1]

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. Based on the piperazine moiety, solvents like ethanol, isopropanol, and ethyl acetate are good starting points.[1] Consider using solvent mixtures, such as a "good" solvent where the compound is highly soluble (e.g., methanol, acetone) and a "poor" solvent or "anti-solvent" where it is sparingly soluble (e.g., water, hexane).[1][2]

  • Insufficient Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.

    • Solution: Increase the concentration of this compound in the initial solution. If using a cooling crystallization method, ensure the initial dissolution temperature is sufficiently high to dissolve a significant amount of the compound. For anti-solvent methods, slowly add the anti-solvent until persistent turbidity is observed before gentle heating to redissolve, followed by slow cooling.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.[1] Spontaneous nucleation may not always occur.

    • Solution: Induce nucleation by scratching the inside of the crystallization vessel with a glass rod.[1] If you have previously obtained crystals, adding a tiny "seed crystal" can provide a template for further growth.[3] Ensure your crystallization vessel is clean, as dust and other particulates can act as unwanted nucleation sites, leading to many small crystals instead of a few large ones.[3]

Issue 2: Oiling Out or Formation of an Amorphous Precipitate

This common issue arises when the level of supersaturation is too high, causing the compound to separate from the solution as a liquid (oiling out) or a non-crystalline solid before it has time to form an ordered crystal lattice.[1]

Potential Causes and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation.

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or freezer. Insulating the crystallization vessel can also help to slow the cooling process.[1]

  • Inappropriate Solvent System: The chosen solvent may not be conducive to ordered crystal growth for this compound.

    • Solution: Experiment with different solvent systems. Sometimes, a slightly "better" solvent can slow down the precipitation process and favor crystal formation over oiling out. Vapor diffusion is a highly successful method where a volatile anti-solvent slowly diffuses into a solution of the compound in a less volatile solvent, promoting slow and controlled crystal growth.[4][5]

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation and promote the formation of oils or amorphous solids.[6][7]

    • Solution: Ensure the purity of your this compound is high, ideally >95%.[8] If necessary, purify the material using techniques like column chromatography before attempting crystallization.[1]

Issue 3: Formation of Small, Needle-like, or Poorly-Defined Crystals

While you have successfully obtained crystals, their quality may be insufficient for single-crystal X-ray diffraction, which requires well-ordered, single crystals of an appropriate size (typically >0.1 mm in all dimensions).

Potential Causes and Solutions:

  • Too Many Nucleation Events: The formation of numerous small crystals often indicates that too many nucleation sites were available.[3]

    • Solution: Filter the hot, saturated solution through a syringe filter to remove any dust or particulate matter before allowing it to cool.[4] Avoid excessive scratching to induce nucleation.

  • Rapid Crystal Growth: Fast crystal growth often leads to smaller and less ordered crystals.

    • Solution: Employ techniques that promote slow crystal growth. Slow cooling, slow evaporation of the solvent, and vapor diffusion are all effective methods.[4][9] Using a slightly more viscous solvent can also slow down diffusion and lead to larger crystals.

  • Solvent Choice: The solvent can influence the crystal habit (the external shape of the crystal).

    • Solution: Experiment with different solvents or solvent mixtures. The interactions between the solvent and the growing crystal faces can significantly impact the final crystal morphology.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of this compound for X-ray analysis.

Q1: What is the best starting point for a solvent screen for this compound?

A1: A good starting point is to test a range of solvents with varying polarities. Given the structure of this compound (C13H16N2O)[11][12][13], which contains both polar (piperazine ring, amide group) and non-polar (cinnamoyl group) functionalities, a systematic approach is recommended.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving at elevated temperatures and reduced solubility upon cooling.
Ketones AcetoneOften a good solvent for compounds with amide functionalities.[2]
Esters Ethyl AcetateIntermediate polarity, can be a good single solvent or part of a binary system.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but be aware of potential peroxide formation.
Aromatic TolueneMay interact with the phenyl ring of the cinnamoyl group.
Halogenated Dichloromethane, ChloroformOften good solvents, but their volatility can lead to rapid evaporation.
Anti-solvents Hexane, Heptane, WaterTo be used in combination with a "good" solvent to induce precipitation.

Q2: How pure does my this compound sample need to be for successful crystallization?

A2: The purer, the better. Impurities can inhibit crystal growth, affect the crystal habit, or even be incorporated into the crystal lattice, leading to poor diffraction quality.[6][14] A purity of at least 95% is recommended as a starting point, with higher purity significantly increasing the chances of obtaining high-quality crystals.[8]

Q3: I have tried several solvents and still only get a powder. What other techniques can I try?

A3: If single-solvent and cooling crystallization methods are unsuccessful, consider more advanced techniques:

  • Vapor Diffusion: This is a very successful method for growing high-quality single crystals.[4] Dissolve your compound in a small amount of a relatively non-volatile solvent (e.g., THF, chloroform, methanol) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., pentane, diethyl ether, hexane).[4] The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

  • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a less dense, miscible anti-solvent in a narrow tube.[3] Crystals will slowly form at the interface between the two liquids.

  • Sublimation: If this compound is sufficiently volatile and thermally stable, sublimation can yield very pure, solvent-free crystals.[15] This involves heating the solid under vacuum and collecting the crystals that form on a cooled surface.

Q4: How can I improve the size and quality of my existing crystals?

A4: To improve crystal size and quality, the key is to slow down the crystallization process.

  • Reduce the rate of supersaturation: This can be achieved by slower cooling, slower evaporation of the solvent, or a slower rate of anti-solvent addition.

  • Minimize nucleation events: Ensure your glassware is scrupulously clean and filter your solution before setting up the crystallization.

  • Use a seed crystal: Introduce a single, well-formed crystal into a slightly supersaturated solution to encourage the growth of one large crystal rather than many small ones.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: Purified this compound (>95%) solubility_test Solubility Test: Small scale (~5-10 mg) in various solvents start->solubility_test classify_solvents Classify Solvents: 1. Good Solvents (Soluble at RT) 2. Moderate Solvents (Soluble when heated) 3. Poor Solvents (Insoluble) solubility_test->classify_solvents single_solvent Single Solvent Crystallization: Use Moderate Solvents classify_solvents->single_solvent Path 1 binary_system Binary Solvent System: Good Solvent + Poor Solvent (Anti-solvent) classify_solvents->binary_system Path 2 slow_cooling Slow Cooling Method single_solvent->slow_cooling slow_evaporation Slow Evaporation Method single_solvent->slow_evaporation analyze_crystals Analyze Crystals: Optical Microscopy for size, shape, and quality slow_cooling->analyze_crystals slow_evaporation->analyze_crystals vapor_diffusion Vapor Diffusion Method binary_system->vapor_diffusion layering Liquid-Liquid Diffusion (Layering) binary_system->layering vapor_diffusion->analyze_crystals layering->analyze_crystals analyze_crystals->classify_solvents Unsuitable Crystals, Re-evaluate xray_diffraction X-ray Diffraction analyze_crystals->xray_diffraction Suitable Crystals end End: High-Quality Crystal Structure xray_diffraction->end

Caption: A workflow diagram for systematic solvent screening to optimize the crystallization of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Initial Crystallization Attempt outcome No Crystals Oiled Out / Amorphous Solid Poor Quality Crystals start->outcome no_crystals_q Is the compound soluble? outcome:f0->no_crystals_q oiled_out_q How fast was the cooling? outcome:f1->oiled_out_q poor_crystals_q How many crystals formed? outcome:f2->poor_crystals_q no_crystals_sol_1 Increase concentration or try a poorer solvent. no_crystals_q->no_crystals_sol_1 Yes, too soluble no_crystals_sol_2 Induce nucleation: - Scratch glass - Add seed crystal no_crystals_q->no_crystals_sol_2 No, not precipitating success High-Quality Single Crystals for X-ray Diffraction no_crystals_sol_1->success no_crystals_sol_2->success oiled_out_sol_1 Slow down the cooling rate. Use insulation. oiled_out_q->oiled_out_sol_1 Rapid oiled_out_sol_2 Change solvent system. Try vapor diffusion. oiled_out_q->oiled_out_sol_2 Slow oiled_out_sol_1->success oiled_out_sol_3 Increase purity of starting material. oiled_out_sol_2->oiled_out_sol_3 oiled_out_sol_3->success poor_crystals_sol_1 Too many? Filter hot solution to remove nucleation sites. poor_crystals_q->poor_crystals_sol_1 Many small crystals poor_crystals_sol_2 Too small? Slow down crystal growth (slower cooling/evaporation). poor_crystals_q->poor_crystals_sol_2 Few, but small/poorly formed poor_crystals_sol_1->success poor_crystals_sol_2->success

Caption: A troubleshooting decision tree for common crystallization problems encountered with this compound.

References
  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
  • DR-NTU. (n.d.). Single-crystal growth of organic semiconductors.
  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews.
  • (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice.
  • Google Patents. (n.d.). US3573291A - Cinnamylpiperazine preparations.
  • ResearchGate. (2015, July 3). How do I grow and check whether the crystals I got are diffractable?.
  • PubChemLite. (n.d.). This compound (C13H16N2O).
  • ECHEMI. (n.d.). 84935-37-5, 1-CINNAMOYL-PIPERAZINE Formula.
  • National Institutes of Health. (n.d.). This compound | C13H16N2O | CID 5702792 - PubChem.
  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Alfa Chemistry. (n.d.). CAS 84935-37-5 1-Cinnamoyl-piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-Cinnamoyl-piperazine | CAS 55486-27-6 | SCBT.
  • Oakwood Chemical. (n.d.). 1-Cinnamoyl-piperazine.
  • ChemicalBook. (n.d.). 84935-37-5(1-CINNAMOYL-PIPERAZINE) Product Description.
  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • ChemicalBook. (n.d.). 1-CINNAMOYL-PIPERAZINE | 55486-27-6.
  • ChemicalBook. (2023, July 13). 1-CINNAMOYL-PIPERAZINE | 55486-27-6.
  • BOC Sciences. (n.d.). CAS 55486-27-6 this compound.

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Technical Support Center: Navigating 1-Cinnamoylpiperazine-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Cinnamoylpiperazine and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to cytotoxicity in cell culture experiments. Our goal is to equip you with the knowledge to not only identify the root causes of unexpected cell death but also to proactively mitigate these effects, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: I'm observing significantly higher cytotoxicity than expected with this compound. What are the primary factors I should investigate?

A1: High cytotoxicity can stem from several sources. The most common culprits are issues with compound solubility, the final concentration of the solvent (like DMSO), and the health and density of your cells. It's crucial to ensure your compound is fully dissolved in the culture medium, as precipitates can cause mechanical stress and uneven drug exposure to the cells.[1] Additionally, the final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced toxicity.[1] Always start with a healthy, logarithmically growing cell population at an optimal seeding density.[1]

Q2: Could the observed cytotoxicity be related to the mechanism of action of this compound itself?

A2: Yes, it's highly likely. Many cinnamoyl and arylpiperazine derivatives exert their effects by inducing apoptosis, or programmed cell death.[2][3][4] This process is often mediated by the activation of caspases, a family of proteases that dismantle the cell in a controlled manner.[5][6][7][8] It is also possible that the compound is inducing oxidative stress, leading to an overproduction of reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.[9][10][11][12]

Q3: How can I differentiate between apoptosis and necrosis in my cell cultures treated with this compound?

A3: Differentiating between these two modes of cell death is critical for understanding the compound's mechanism. Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while necrosis is a more chaotic process resulting from acute injury and leads to cell swelling and lysis. You can use specific assays to distinguish them. For example, Annexin V staining will identify apoptotic cells by binding to phosphatidylserine on the outer leaflet of the cell membrane. Propidium iodide (PI) can be used concurrently; it is a fluorescent molecule that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[13]

Q4: Are there formulation strategies I can employ to reduce the cytotoxicity of this hydrophobic compound?

A4: Absolutely. For hydrophobic compounds like this compound, improving solubility is key.[14][15] You can explore the use of solubilizing agents or drug delivery systems like liposomes or nanoparticles.[16] Another approach is creating amorphous solid dispersions, which can enhance the solubility and dissolution rate of poorly soluble drugs.[14][17] These strategies can lead to a more uniform exposure of the cells to the compound and potentially reduce off-target cytotoxic effects.

Troubleshooting Guide: A Deeper Dive

Issue 1: Inconsistent Results and High Variability Between Replicates

High variability can undermine the validity of your entire experiment. Here’s a systematic approach to troubleshooting this common issue.

Potential Causes & Solutions:

  • Uneven Compound Distribution:

    • Causality: this compound, being hydrophobic, may not be uniformly dissolved in your aqueous cell culture medium. This leads to concentration gradients across your plate.

    • Solution: Ensure thorough mixing of your compound stock solution into the media before adding it to the cells.[1] A brief vortex or sonication of the stock solution before dilution can also be beneficial.

  • Edge Effects:

    • Causality: The outer wells of a microplate are more susceptible to evaporation, leading to increased concentrations of your compound and media components.[18]

    • Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[18][19]

  • Cell Seeding Inconsistency:

    • Causality: A non-uniform cell number across wells will naturally lead to variable responses to the compound.

    • Solution: Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute the cells evenly.

Parameter Recommendation Rationale
Solvent Concentration Keep final DMSO concentration <0.5%High concentrations of DMSO are cytotoxic to most cell lines.[1]
Cell Confluency 70-80% at time of treatmentOver-confluent or sparse cultures can respond differently to cytotoxic agents.[20][21]
Incubation Time Optimize through a time-course experimentThe cytotoxic effect may be time-dependent.[22]
Issue 2: High Background Signal in Cytotoxicity Assays

A high background signal can mask the true effect of your compound. Let's break down the potential reasons.

Potential Causes & Solutions:

  • Media Interference:

    • Causality: Phenol red, a common pH indicator in cell culture media, can interfere with the absorbance readings of colorimetric assays like the MTT assay.[1]

    • Solution: Switch to a phenol red-free medium during the assay incubation period.[1]

  • Microbial Contamination:

    • Causality: Bacteria or yeast can metabolize the assay reagents, leading to a false-positive signal.[1][23]

    • Solution: Regularly check your cultures for signs of contamination. Maintain strict aseptic techniques.[20][21]

  • Serum Interference:

    • Causality: Components in fetal bovine serum (FBS) can sometimes react with assay reagents.

    • Solution: Consider using a serum-free medium during the final assay incubation step.[1]

Visualizing the Pathways and Protocols

To better understand the cellular processes at play and the experimental steps involved, the following diagrams provide a visual representation.

Potential Mechanism: Caspase-Dependent Apoptosis

This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[6][24][25]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activation This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Forms Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Forms Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Activation Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Caspase-dependent apoptosis pathways.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay is a common colorimetric method for assessing cell viability.[13][19][26]

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Standard MTT assay workflow.

Protocol: A Step-by-Step Guide to a Reliable Cytotoxicity Assay

This protocol outlines a standard MTT assay. Remember to optimize cell seeding density and incubation times for your specific cell line.[18]

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Plate the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the compound.

    • Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

    • Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[27]

References

  • Schematic overview of three p
  • Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of toxicology, 2012, 645460.
  • Apoptosis Caspase P
  • Schematic overview of three pathways of caspase-dependent apoptosis.
  • Drug-Induced Oxidative Stress and Toxicity. PMC - PubMed Central.
  • Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars Portal.
  • Drug-induced oxidative stress as a mechanism of toxicity.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Taylor & Francis Online.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Caspase-dependent apoptosis. Activation of caspase 3 and...
  • Apoptosis Dependent and Independent Functions of Caspases.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Cell Culture: Safety Practices and Solutions. Esco Lifesciences.
  • Cell Culture: Safety Practices and Solutions. G-M-I, Inc.
  • A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions. PubMed.
  • Measuring Cell Viability / Cytotoxicity. Dojindo.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Update on in vitro cytotoxicity assays for drug development.
  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moder
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research.
  • Formulation strategies to help de-risking drug development. SEQENS.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH.
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibr
  • Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
  • Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Gener
  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. PubMed.
  • This compound. PubChem - NIH.
  • In Vitro Cytotoxicity Assays: Applic
  • Rethinking solubility and stability in cell culture media with next gener
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • 1-Cinnamoyl-piperazine. Santa Cruz Biotechnology.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. NIH.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prost
  • Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. PubMed.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • Cell culture media impact on drug product solution stability. PubMed.
  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. RSC Publishing.
  • Curcumin Analogs Containing Pyrazole-Pyridine Hybrids as Novel Anticancer Agents: Synthesis, Cytotoxicity, Apoptosis Induction, and Molecular Modeling. PubMed.

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Technical Support Center: 1-Cinnamoylpiperazine Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cinnamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experimentation. Our approach is rooted in first principles, explaining the causality behind experimental phenomena to empower you to develop robust, reproducible workflows.

Section 1: Synthesis, Purification, and Characterization Issues

Inconsistencies in experimental results often originate from the quality of the starting material. Ensuring the identity, purity, and integrity of your this compound is the foundational step for reproducible science.

FAQ 1: My synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely side products?

Answer:

This is a common issue in the synthesis of monosubstituted piperazines. The primary challenge arises from the two reactive secondary amine groups on the piperazine ring, which can lead to undesired side products.

Causality of Side Products:

The reaction of piperazine with cinnamoyl chloride can proceed down several pathways. While the goal is monosubstitution, the monosubstituted product (this compound) still possesses a reactive secondary amine, making it susceptible to a second acylation.

  • Primary Side Product: The most common impurity is the disubstituted product, 1,4-dicinnamoylpiperazine . This occurs when a second molecule of cinnamoyl chloride reacts with the remaining secondary amine of your desired product.

  • Unreacted Starting Materials: You may also have unreacted piperazine or cinnamoyl chloride (which may hydrolyze to cinnamic acid during workup) present in your crude product.

  • Alternative Synthesis Strategy: A widely used method to favor monosubstitution involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate). This effectively "protects" one of the nitrogen atoms through protonation, directing the reaction towards the desired monosubstituted product.

Troubleshooting Workflow:

  • Reaction Stoichiometry: Carefully control the stoichiometry. Use a slight excess of piperazine relative to cinnamoyl chloride to favor the monosubstituted product. A 2:1 or greater molar ratio of piperazine to acyl chloride is a good starting point.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and add the cinnamoyl chloride dropwise. This helps to control the reaction rate and reduce the likelihood of disubstitution.

  • Purification: The resulting mixture can typically be separated using column chromatography on silica gel. The polarity difference between the monosubstituted product (more polar due to the free amine) and the disubstituted product (less polar) allows for effective separation.

Diagram: Synthesis and Side Product Formation

G Piperazine Piperazine DesiredProduct This compound (Desired Product) Piperazine->DesiredProduct Monosubstitution CinnamoylCl Cinnamoyl Chloride (1 equivalent) CinnamoylCl->DesiredProduct SideProduct 1,4-Dicinnamoylpiperazine (Side Product) DesiredProduct->SideProduct Disubstitution CinnamoylCl2 Cinnamoyl Chloride (Excess or Poor Control) CinnamoylCl2->SideProduct

Caption: Synthetic pathway for this compound and common side product.

FAQ 2: My NMR and Mass Spec data for this compound seem correct, but my HPLC analysis shows a broad peak or multiple small peaks. What's happening?

Answer:

This discrepancy often points to issues with compound stability, the presence of isomers, or suboptimal analytical methods.

Potential Causes and Solutions:

  • Geometric Isomers: this compound contains a double bond in the cinnamoyl moiety, which can exist as E (trans) or Z (cis) isomers. The IUPAC name specifies the (E)-isomer as the most stable and common form. However, exposure to UV light or certain catalytic conditions could potentially cause isomerization, leading to a secondary peak on HPLC.

  • On-Column Degradation: The piperazine ring can be susceptible to degradation, especially under harsh analytical conditions. If your mobile phase is too acidic or basic, or if the analysis is run at elevated temperatures, you might be observing degradation products.

  • Purity Confirmation: While NMR and MS are powerful tools, HPLC provides a higher-resolution assessment of purity. Small impurities, which might be indistinguishable from the baseline in an NMR spectrum, can be readily detected by HPLC.

Recommended Analytical Protocol:

A robust analytical method is crucial for confirming purity. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar organic molecules.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or TFA)A common gradient elution (e.g., 10% to 90% Acetonitrile over 15-20 minutes) is effective for separating the main compound from potential impurities. The acid improves peak shape.
Detection UV at ~280 nmThe cinnamoyl group has a strong chromophore, making UV detection highly sensitive.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.

Step-by-Step Purity Verification:

  • Dissolve Sample: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL.

  • Run HPLC: Inject the sample and run your validated HPLC method.

  • Analyze Chromatogram: A pure sample should yield a single, sharp peak. The presence of other peaks indicates impurities.

  • LC-MS Analysis: If impurities are detected, utilizing LC-MS can help identify them by providing the mass of the components in each peak.

Section 2: Handling, Storage, and Stability Problems

The integrity of your compound during storage and handling is critical. Degradation can lead to a decrease in the effective concentration of the active molecule and the introduction of confounding variables into your experiments.

FAQ 3: I've stored my this compound as a solid at 4°C, but I'm seeing a decline in activity over time. Is it degrading?

Answer:

Yes, degradation is a significant possibility. While storing the solid at low temperatures is good practice, several factors can contribute to its degradation over time. The piperazine moiety, in particular, can be susceptible to environmental factors.

Mechanisms of Degradation:

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially in the presence of moisture. This would break the molecule down into piperazine and cinnamic acid.

  • Thermal Degradation: While less of a concern at 4°C, piperazine derivatives can undergo thermal degradation. The primary mechanism often involves nucleophilic substitution reactions that can lead to ring-opening.

Best Practices for Storage and Handling:

Condition Recommendation Scientific Rationale
Solid Compound Store in a tightly sealed, amber glass vial at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen, moisture, and light, which can promote oxidative, hydrolytic, and photolytic degradation.
Stock Solutions Prepare fresh stock solutions in an anhydrous, high-purity solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C.Avoids repeated freeze-thaw cycles which can accelerate degradation. DMSO is hygroscopic, so proper handling of the solvent is also crucial.
Working Solutions Prepare fresh from a frozen aliquot for each experiment. Do not store aqueous working solutions for extended periods.The compound is likely less stable in aqueous buffers, especially at non-neutral pH, increasing the risk of hydrolysis.
FAQ 4: My this compound stock solution in DMSO looks cloudy, or I see precipitate in my aqueous assay buffer. How do I address this solubility issue?

Answer:

This is a classic problem for many organic compounds in biological assays and a major source of inconsistent results. Poor solubility means the actual concentration of the compound in your assay is unknown and lower than intended.

Causality of Poor Solubility:

This compound is a moderately hydrophobic molecule. While soluble in organic solvents like DMSO, its solubility in aqueous buffers is expected to be limited. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Diagram: Solubility Troubleshooting Workflow

G Start Precipitate Observed in Aqueous Buffer? CheckDMSO Is DMSO Stock Clear? Start->CheckDMSO WarmStock Gently warm stock (37°C) and sonicate. CheckDMSO->WarmStock No ReduceConc Lower the final assay concentration. CheckDMSO->ReduceConc Yes RemakeStock Stock may be degraded or contaminated. Prepare fresh stock. WarmStock->RemakeStock Still Cloudy WarmStock->ReduceConc Becomes Clear RemakeStock->Start IncreaseDMSO Increase final % DMSO (check assay tolerance). ReduceConc->IncreaseDMSO UseSurfactant Add a biocompatible surfactant (e.g., Tween-20 at 0.01%). IncreaseDMSO->UseSurfactant Success Solution is Clear. Proceed with Experiment. UseSurfactant->Success

Caption: Decision tree for addressing compound solubility issues in assays.

Protocol for Preparing Working Solutions:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or sonication can help.

  • Perform Serial Dilutions: Make intermediate dilutions of your stock solution in 100% DMSO.

  • Final Dilution into Buffer: For the final step, add a small volume of the appropriate DMSO dilution to your aqueous assay buffer (not the other way around). Pipette directly into the liquid and mix immediately and vigorously. The final DMSO concentration in your assay should be kept as low as possible (typically <0.5%) and be consistent across all wells, including controls.

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation or cloudiness before adding them to your cells or assay components.

Section 3: Inconsistent Results in Biological Assays

When the compound itself is verified as pure and stable, the focus shifts to the experimental setup.

FAQ 5: I'm getting a variable dose-response curve with this compound in my cell-based assay. Why is it not consistent?

Answer:

Assuming compound purity and solubility have been addressed, variability in biological assays often stems from subtle inconsistencies in protocol execution or reagent handling.

Troubleshooting Checklist for Biological Assays:

  • Reagent Equilibration: Ensure all buffers, media, and reagents (except enzymes, which should be kept on ice) are equilibrated to the assay temperature before use. Temperature fluctuations can affect enzyme kinetics and cell metabolism.

  • Pipetting Technique: Inconsistent pipetting is a major source of error. When preparing serial dilutions or adding reagents to a multi-well plate, ensure you are using calibrated pipettes and consistent technique (e.g., pipette down the side of the well to avoid bubbles).

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells will respond differently to treatment.

  • Vehicle Control: Every experiment must include a vehicle control (e.g., cells treated with the same final concentration of DMSO used for the highest drug concentration). This is the baseline to which you compare your treatment groups.

  • Run a Positive Control: Include a known inhibitor or activator for the pathway you are studying. This helps confirm that the assay itself is working as expected.

  • Check for Assay Interference: Could this compound be interfering with your assay readout? For example, in fluorescence-based assays, some compounds can be autofluorescent. Run a control well with the compound in assay buffer without cells/enzymes to check for background signal.

Diagram: General Troubleshooting Workflow

G Start Inconsistent Experimental Results CheckPurity Step 1: Verify Compound Purity (HPLC, NMR, MS) Start->CheckPurity CheckHandling Step 2: Review Storage & Handling Protocol CheckPurity->CheckHandling Purity OK Synthesis Re-synthesize or Re-purify Compound CheckPurity->Synthesis Purity Issue CheckSolubility Step 3: Confirm Solubility in Assay Buffer CheckHandling->CheckSolubility Handling OK Storage Implement Best Practices: - Aliquot & Freeze (-80°C) - Use Inert Gas CheckHandling->Storage Handling Issue CheckAssay Step 4: Troubleshoot Biological Assay Protocol CheckSolubility->CheckAssay Solubility OK Solubilize Optimize Solubilization: - Fresh Dilutions - Vigorous Mixing CheckSolubility->Solubilize Solubility Issue AssayOptimize Optimize Assay: - Check Controls - Verify Cell Health - Consistent Pipetting CheckAssay->AssayOptimize Assay Issue Success Reproducible Results CheckAssay->Success Assay OK Synthesis->CheckPurity Storage->CheckHandling Solubilize->CheckSolubility AssayOptimize->CheckAssay

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

References

  • The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. (2025). Google AI Search Grounding API.
  • Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. Benchchem.
  • Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. ResearchGate.
  • Troubleshooting. BioAssay Systems.
  • 1-Cinnamoyl-piperazine. Oakwood Chemical.
  • This compound | C13H16N2O. PubChem - NIH.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • Piperazine synthesis. Organic Chemistry Portal.
  • 1-Cinnamoyl-piperazine | CAS 55486-27-6. Santa Cruz Biotechnology.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: 1-Cinnamoylpiperazine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 1-cinnamoylpiperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust, reproducible, and safe scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Scaling this synthesis, a classic Schotten-Baumann acylation, introduces several critical challenges that are often negligible at the bench scale.[1] The core issues revolve around:

  • Stoichiometry Control & Side Reactions: The primary challenge is managing the reaction between the two reactive sites on piperazine. The formation of the undesired N,N'-dicinnamoylpiperazine byproduct becomes a significant yield-reducing factor if stoichiometry is not precisely controlled.

  • Exothermicity and Heat Management: The acylation reaction is highly exothermic.[2] In larger volumes, inefficient heat dissipation can lead to temperature gradients, promoting side reactions like the hydrolysis of cinnamoyl chloride and reducing product purity.[1]

  • Mass Transfer Limitations: This reaction is typically run in a biphasic system (e.g., an organic solvent and water).[3] Effective mixing is crucial for transferring the deprotonated piperazine from the aqueous phase to the organic phase to react with the cinnamoyl chloride. What works with a small stir bar will not suffice in a large reactor, leading to poor mass transfer and inconsistent results.[1][2]

  • Reagent Handling and Stability: Cinnamoyl chloride is highly sensitive to moisture and will readily hydrolyze to cinnamic acid.[4] Handling large quantities requires stringent control over the reaction environment.

  • Product Isolation and Purification: Isolating pure mono-acylated product from unreacted piperazine, the di-acylated byproduct, and hydrolysis products can be complex at scale. Solubility profiles and the potential for piperazine hydrochloride precipitation must be managed.[5]

Q2: How can I effectively prevent the formation of the N,N'-dicinnamoylpiperazine byproduct?

The formation of the di-acylated byproduct is a classic problem when working with symmetric diamines like piperazine. The key is to manipulate the reaction conditions to statistically favor mono-acylation.

The most effective strategy is to use a significant excess of piperazine relative to cinnamoyl chloride (typically 3-5 equivalents). By ensuring cinnamoyl chloride is the limiting reagent and is always in a piperazine-rich environment, the probability of a second acylation on the already-formed product is drastically reduced.

Furthermore, the mode of addition is critical. The cinnamoyl chloride solution should be added slowly and controllably to the vigorously stirred piperazine solution.[6] This "inverse addition" maintains a low concentration of the acylating agent, further suppressing the second reaction. A rapid or bulk addition of cinnamoyl chloride will create localized areas of high concentration, inevitably leading to di-acylation.

Q3: My reaction is generating a significant amount of cinnamic acid. What is the cause and how can I fix it?

The presence of cinnamic acid is a direct result of the hydrolysis of cinnamoyl chloride.[4][7] This competing reaction is a major concern in Schotten-Baumann conditions which utilize an aqueous phase.[2][8]

Primary Causes:

  • Moisture Contamination: Cinnamoyl chloride is extremely reactive with water. Ensure all solvents are dry and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slow Amidation Kinetics: If the primary reaction between piperazine and cinnamoyl chloride is too slow, hydrolysis has more time to occur. This can be due to poor mixing or insufficient temperature.

  • High pH in Aqueous Phase: While a base is necessary to neutralize the HCl byproduct, an excessively high concentration of hydroxide ions in the aqueous phase can accelerate the hydrolysis of the acyl chloride at the interface.[8]

Solutions:

  • Inert Atmosphere & Dry Solvents: Purge the reactor with nitrogen and use anhydrous solvents for the organic phase.

  • Vigorous Agitation: Ensure high-efficiency stirring to maximize the interfacial surface area and promote the desired amidation over hydrolysis.[9]

  • Controlled Temperature: While the reaction is exothermic, running it at sub-ambient temperatures (e.g., 0-5 °C) can slow the rate of hydrolysis more significantly than the rate of amidation.

  • pH Control: Maintain a moderately basic pH (9-11). Avoid large excesses of strong base. The base's primary role is to scavenge the HCl produced, keeping the piperazine nucleophilic.

Troubleshooting Guide

This section addresses specific experimental observations with probable causes and actionable solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low Overall Yield (<70%) 1. Significant hydrolysis of cinnamoyl chloride.[7][8] 2. Inefficient mixing/mass transfer in the biphasic system.[2] 3. Protonation of piperazine by HCl byproduct, rendering it non-nucleophilic.[8]1. Add cinnamoyl chloride slowly at 0-5 °C under a nitrogen atmosphere. 2. Increase agitation speed; ensure the reactor impeller is appropriate for efficient phase mixing. 3. Ensure at least two equivalents of base are used per equivalent of cinnamoyl chloride to neutralize the generated HCl and deprotonate the second piperazine nitrogen.
Thick, un-stirrable white slurry forms during reaction. Formation of piperazine dihydrochloride salt, which has low solubility in many organic solvents.[10] This happens if the base is insufficient to neutralize the generated HCl.1. Ensure adequate base (e.g., NaOH, KOH) is present in the aqueous phase from the start. 2. If using a non-aqueous system with an organic base (e.g., triethylamine), ensure at least 2 equivalents are used. Add more base if the slurry persists.
Product is oily or fails to crystallize during workup. The product may be contaminated with the di-acylated byproduct or residual starting materials, which can act as crystallization inhibitors.1. Perform an additional aqueous acid wash (e.g., dilute HCl) to remove any remaining piperazine. 2. Purify the crude product via column chromatography (Silica gel, eluting with a gradient of Dichloromethane/Methanol) to separate mono- and di-acylated products.
Reaction temperature spikes uncontrollably during addition. 1. Addition rate of cinnamoyl chloride is too fast for the reactor's cooling capacity. 2. Inadequate cooling or heat transfer.[1]1. Reduce the addition rate immediately. Use a syringe pump or addition funnel for precise control. 2. Ensure the reactor's cooling jacket is functioning optimally and set to a lower temperature to anticipate the exotherm. For very large scales, consider a semi-batch process where reagents are added portion-wise.

Experimental Protocols & Methodologies

Optimized Scale-Up Protocol for this compound

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.

Reagents & Materials:

ReagentM.W. ( g/mol )Amount (moles)Amount (mass/vol)Notes
Piperazine (anhydrous)86.144.0344.6 gCorrosive, handle with care.[11] Use a significant excess.
Cinnamoyl chloride166.601.0166.6 gMoisture-sensitive, corrosive.[4][12]
Sodium Hydroxide40.002.288.0 g
Dichloromethane (DCM)--2.0 LAnhydrous grade recommended.
Deionized Water--2.0 L

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation prep_aq Prepare Aqueous Phase: Dissolve Piperazine & NaOH in Water charge Charge Aqueous Phase to Reactor prep_aq->charge prep_org Prepare Organic Phase: Dissolve Cinnamoyl Chloride in DCM addition Slowly Add Organic Phase (over 2-3 hours) with Vigorous Stirring prep_org->addition Controlled Addition cool Cool Reactor to 0-5°C charge->cool cool->addition react Stir for 1 hour at 0-5°C Post-Addition addition->react warm Warm to Room Temperature react->warm sep Separate Organic & Aqueous Layers warm->sep wash Wash Organic Layer: 1. Dilute HCl (to remove excess piperazine) 2. Brine sep->wash dry Dry Organic Layer (Na2SO4) wash->dry conc Concentrate in Vacuo dry->conc cryst Recrystallize from Ethanol/Water conc->cryst G Piperazine Piperazine Product This compound (Desired Product) Piperazine->Product + Cinnamoyl Chloride (Path A) CinnCl Cinnamoyl Chloride Hydrolysis_Product Cinnamic Acid (Hydrolysis Product) CinnCl->Hydrolysis_Product + H₂O/OH⁻ (Path C - Undesired) H2O Water/OH⁻ Byproduct N,N'-Dicinnamoylpiperazine (Di-acylation Byproduct) Product->Byproduct + Cinnamoyl Chloride (Path B - Undesired)

Caption: Competing reaction pathways in the synthesis.

  • Path A (Desired): The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of cinnamoyl chloride to form the desired mono-acylated product.

  • Path B (Undesired): The remaining secondary amine on the this compound product can act as a nucleophile and react with another molecule of cinnamoyl chloride, leading to the di-acylated byproduct. [6]This is minimized by using an excess of piperazine.

  • Path C (Undesired): Cinnamoyl chloride reacts with water or hydroxide ions, leading to the formation of cinnamic acid. [2][7]This is controlled by maintaining a low temperature and ensuring efficient mixing to favor Path A.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • Cinnamoyl chloride 102-92-1 wiki. Guidechem.
  • Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. Benchchem.
  • Piperazine Safety Data Sheet. Fisher Scientific.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM) Safety Data Sheet. Cayman Chemical.
  • Cinnamoyl chloride Safety Data Sheet. Sigma-Aldrich.
  • Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts.
  • Cinnamoyl chloride Safety Data Sheet. Fisher Scientific.
  • Physical characteristics and appearance of cinnamoyl chloride. Benchchem.
  • Schotten–Baumann reaction. Wikipedia.
  • Cinnamoyl chloride for synthesis. Sigma-Aldrich.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase. SciSpace.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
  • Cinnamoyl chloride CAS 17082-09-6. Merck Millipore.
  • Solid liquid solubility of piperazine. SINTEF.
  • Piperazine. Wikipedia.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org.
  • Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. ResearchGate.
  • 1-(1-Phenylethyl)piperazine hydrochloride. TargetMol.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1-Cinnamoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cinnamoylpiperazine derivatives. This guide is designed to provide expert insights and practical solutions to common challenges related to the metabolic stability of this important chemical scaffold. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve experimental issues, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the metabolism of this compound derivatives.

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: Based on the known metabolism of piperazine-containing compounds and related structures, this compound derivatives are susceptible to both Phase I and Phase II metabolism.[1][2]

  • Phase I Metabolism: These are initial modification reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[3][4] The most common Phase I reactions for this scaffold include:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the cinnamoyl phenyl ring. This is a very common metabolic route for aromatic systems.[5]

    • Piperazine Ring Oxidation: Hydroxylation at carbon atoms within the piperazine ring.

    • N-Dealkylation: If the second nitrogen of the piperazine ring is substituted (e.g., with a methyl or ethyl group), removal of this alkyl group is a likely metabolic pathway.[6]

    • Alkene Epoxidation/Hydroxylation: The double bond in the cinnamoyl linker can be oxidized to form an epoxide, which may then be hydrolyzed to a diol.

    • Amide Hydrolysis: Cleavage of the amide bond linking the cinnamoyl group and the piperazine ring, though this is often a slower process compared to CYP-mediated oxidation.

  • Phase II Metabolism: Following Phase I reactions, the newly introduced polar groups (like hydroxyls) can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.[1] The most common conjugation reaction is:

    • Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8]

The diagram below illustrates these potential metabolic "hotspots."

cluster_0 Predicted Metabolic Pathways of this compound cluster_1 Phase I Metabolism (CYP450s) cluster_2 Phase II Metabolism (UGTs, SULTs) Parent This compound Derivative P1_Aromatic Aromatic Hydroxylation (Phenyl Ring) Parent->P1_Aromatic CYP450 Enzymes P1_Piperazine Piperazine Ring Oxidation Parent->P1_Piperazine CYP450 Enzymes P1_Alkene Alkene Epoxidation/ Hydroxylation Parent->P1_Alkene CYP450 Enzymes P1_Ndealk N-Dealkylation (if substituted) Parent->P1_Ndealk CYP450 Enzymes P2_Conj Glucuronidation/ Sulfation of Hydroxylated Metabolites P1_Aromatic->P2_Conj Phase I Metabolites P1_Piperazine->P2_Conj Phase I Metabolites P1_Alkene->P2_Conj Phase I Metabolites Excretion Enhanced Excretion P2_Conj->Excretion

Caption: Predicted metabolic pathways for this compound derivatives.

Q2: Which in vitro assay should I use: liver microsomes or hepatocytes?

A2: The choice between liver microsomes and hepatocytes depends on the specific questions you are trying to answer. Both are valuable tools for assessing metabolic stability.[7][9]

FeatureLiver MicrosomesHepatocytes (Suspension/Plated)
System Complexity Subcellular fraction (endoplasmic reticulum)[10]Intact, whole liver cells[11]
Enzymes Present Primarily Phase I (CYP450s, FMOs) and some Phase II (UGTs)[7]Full complement of Phase I and Phase II enzymes, cofactors, and transporters[11][12]
Cellular Processes No active transport; direct access to enzymesIncludes active transport across the cell membrane, mimicking in vivo conditions more closely[11]
Primary Use Case High-throughput screening for Phase I metabolic lability; determining intrinsic clearance (CLint) related to oxidative metabolism[13][14]"Gold standard" for in vitro metabolism; assessing combined Phase I/II metabolism, low clearance compounds, and metabolite profiling[7][15]
Throughput HighModerate to High
Cost LowerHigher

Recommendation: Start with a liver microsomal stability assay for initial screening due to its high throughput and cost-effectiveness.[13] If a compound shows high stability in microsomes but is suspected of undergoing Phase II metabolism or has transport-related clearance, proceed with a hepatocyte stability assay for a more comprehensive assessment.[11]

Q3: What is intrinsic clearance (CLint), and how does it relate to metabolic stability?

A3: Intrinsic clearance (CLint) is a measure of the inherent ability of the liver (or a liver-derived system like microsomes or hepatocytes) to metabolize a drug.[16][17] It is independent of other physiological factors like blood flow. It is expressed in units of µL/min/mg microsomal protein or µL/min/million cells for hepatocytes.[18] A higher CLint value indicates faster metabolism and lower metabolic stability, while a lower CLint value suggests slower metabolism and higher stability.[14] This parameter is critical for predicting in vivo hepatic clearance, bioavailability, and half-life.[17]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q4: My this compound derivative shows very high clearance in the human liver microsomal (HLM) assay (e.g., half-life < 5 minutes). What are my next steps?

A4: Rapid clearance in HLMs is a common challenge and points to significant metabolic lability, likely due to Phase I oxidation.[5][19]

Step 1: Confirm the Result

  • Check Controls: Ensure your positive control compounds (e.g., high-clearance verapamil, low-clearance warfarin) performed as expected.

  • -NADPH Control: Run the incubation without the necessary cofactor, NADPH.[10] If the compound is still rapidly depleted, the loss may be due to chemical instability in the buffer or non-specific binding, not metabolism.

  • Re-run at Lower Concentration: High compound concentrations can saturate metabolic enzymes. Re-testing at a lower concentration (e.g., 0.1-0.5 µM) can provide a more accurate CLint value.

Step 2: Identify the Metabolic "Hotspot"

  • Metabolite Identification: This is the most critical step. Use a high-resolution LC-MS/MS system to analyze the incubation samples.[20][21] Look for new peaks corresponding to predicted metabolites (e.g., parent mass +16 Da for hydroxylation).[22] The most abundant metabolite(s) will reveal the primary site of metabolic attack.

  • Computational Modeling: In silico programs can predict sites of metabolism and help guide your search for metabolites.

Step 3: Strategize Structural Modifications Once the "hotspot" is identified, you can design new analogs to block this metabolic route.[23][24]

  • If Aromatic Hydroxylation: Introduce an electron-withdrawing group (e.g., fluorine, chlorine) onto the cinnamoyl phenyl ring to deactivate it towards oxidation.[25]

  • If Piperazine Oxidation: Introduce steric bulk near the susceptible position on the piperazine ring.[26]

  • If Alkene Oxidation: Consider creating bioisosteres where the double bond is replaced with a more stable linker, if pharmacologically permissible.[27]

The following decision tree outlines this troubleshooting process.

Start High Clearance Observed in HLM Assay Check_Controls Confirm Result: - Check positive/negative controls - Run -NADPH incubation Start->Check_Controls Is_Metabolic Is loss NADPH-dependent? Check_Controls->Is_Metabolic Instability Investigate Chemical Instability or Non-Specific Binding Is_Metabolic->Instability No Metabolite_ID Perform Metabolite Identification (LC-MS/MS) Is_Metabolic->Metabolite_ID Yes Identify_Hotspot Identify Primary Metabolic Hotspot(s) Metabolite_ID->Identify_Hotspot Strategize Design Analogs to Block Metabolic Site (e.g., fluorination, steric hindrance) Identify_Hotspot->Strategize

Caption: Decision tree for troubleshooting high microsomal clearance.

Q5: My compound is stable in liver microsomes but shows moderate to high clearance in hepatocytes. Why the discrepancy?

A5: This is a classic ADME scenario and strongly suggests that metabolic pathways other than those dominant in microsomes are responsible for the clearance.

  • Cause 1: Phase II Metabolism: Hepatocytes contain a full suite of Phase II enzymes.[11] Your compound may be rapidly conjugated (e.g., via glucuronidation) without needing prior Phase I oxidation, or a minor Phase I metabolite formed is then very rapidly conjugated. Analyze your hepatocyte incubation samples for metabolites with a mass shift corresponding to glucuronic acid (+176 Da).

  • Cause 2: Non-CYP Phase I Enzymes: Hepatocytes contain other oxidative enzymes not present or fully active in microsomes, such as aldehyde oxidase (AO).

  • Cause 3: Active Uptake: The compound may be actively transported into the hepatocytes by uptake transporters, increasing its intracellular concentration and making it more accessible to metabolic enzymes. The cell membrane is not a barrier in microsomal assays.[11]

Troubleshooting Steps:

  • Metabolite Profiling in Hepatocytes: Perform metabolite identification on the hepatocyte samples to look for Phase II conjugates.[15]

  • Enzyme Inhibition Studies: Use specific inhibitors in your hepatocyte assay to probe which enzyme classes are responsible for the clearance.

  • Cross-Species Comparison: Compare stability in human, rat, and mouse hepatocytes.[28] Significant differences can point towards the involvement of specific enzymes that have different expression levels across species.

Q6: I am having trouble with the LC-MS/MS bioanalysis. The signal for my compound is inconsistent or disappears over time in the processed samples. What could be wrong?

A6: Bioanalytical issues can often be mistaken for poor metabolic stability. Inconsistency points towards issues with the compound's stability in the analytical matrix or flawed methodology.[29]

  • Cause 1: Post-Quench Instability: The compound might be unstable in the acetonitrile/methanol solution used to stop the reaction, especially if the final solution is acidic or basic. Some metabolites, particularly acyl-glucuronides, can be unstable and revert to the parent drug.[30][31]

  • Cause 2: Adsorption: Piperazine-containing compounds are often basic and can adsorb to plasticware (pipette tips, vials) or the HPLC column, leading to poor recovery and peak shape.

  • Cause 3: Matrix Effects: Components from the microsomal or hepatocyte incubations can suppress or enhance the ionization of your compound in the mass spectrometer source, leading to inaccurate quantification.

Troubleshooting Steps:

  • Matrix Stability Test: Incubate your compound in a quenched (terminated) matrix solution at room temperature and analyze samples over several hours to see if the signal declines.

  • Optimize LC Method: Use a column designed for basic compounds. Sometimes, adding a small amount of a modifier like triethylamine to the mobile phase can improve peak shape for basic analytes.[32]

  • Internal Standard: Use a stable, isotopically labeled version of your compound as an internal standard if available. If not, use a structural analog with similar chromatographic and ionization properties to correct for matrix effects and recovery issues.

  • Sample Preparation: Consider a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a standardized workflow to determine the intrinsic clearance (CLint) of a this compound derivative.

  • Preparation:

    • Prepare a 1 M stock solution of your test compound in DMSO. Serially dilute to create working solutions.

    • Thaw pooled human liver microsomes (HLMs) on ice.[19]

    • Prepare a 2X concentrated NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (100 mM, pH 7.4).

    • Prepare a 2X concentrated HLM solution (e.g., 1.0 mg/mL) in the same phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the 2X HLM solution at 37°C for 5-10 minutes.

    • Add your test compound to the HLM solution to achieve a final concentration of 1 µM (ensure the final DMSO concentration is <0.5%).

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH solution. The final microsomal protein concentration should be 0.5 mg/mL.[10]

    • For the negative control (-NADPH), add buffer instead of the NADPH solution.

  • Sampling & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[14]

    • Immediately terminate the reaction by adding it to a collection plate containing 2-3 volumes of cold acetonitrile with an internal standard (e.g., 100 nM labetalol).[19]

  • Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[33]

    • Analyze the disappearance of the parent compound over time by monitoring its peak area relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percent remaining compound versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[19]

cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents: HLMs, NADPH, Buffer, Test Compound B Pre-warm HLMs & Add Compound A->B C Initiate Reaction with NADPH (37°C) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench with Cold Acetonitrile + IS D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for an in vitro microsomal stability assay.

Protocol 2: In Vitro Metabolic Stability in Suspension Hepatocytes

This protocol outlines the use of cryopreserved hepatocytes to assess metabolic clearance.

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams' Medium E).[34]

    • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 1.0 x 10^6 viable cells/mL) in the incubation medium.[34]

    • Prepare test compound working solutions in the incubation medium.

  • Incubation:

    • Place the hepatocyte suspension in a shaking incubator (37°C, 5% CO2) to equilibrate for 15-30 minutes.

    • Initiate the assay by adding the test compound to the hepatocyte suspension to a final concentration of 1 µM. The final cell density should be 0.5-1.0 x 10^6 viable cells/mL.[33]

  • Sampling & Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[33]

    • Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis & Data Calculation:

    • Follow steps 4 and 5 from the microsomal protocol.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions).[15]

References
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Validation & Comparative

A Comparative Guide to 1-Cinnamoylpiperazine and Other Piperazine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-Cinnamoylpiperazine against other well-characterized piperazine derivatives for professionals in CNS research and drug development. We will delve into the established pharmacology of benchmark piperazines and present a detailed experimental framework for the characterization of novel compounds like this compound, emphasizing the causal logic behind each methodological step.

The Piperazine Scaffold: A Cornerstone of CNS-Active Compounds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential scaffold in medicinal chemistry.[1][2] Its structural properties allow for modification at the 1- and 4-positions, enabling the fine-tuning of pharmacological activity. This versatility has led to its incorporation into a wide array of successful CNS drugs, from antipsychotics like clozapine to anxiolytics such as buspirone.[3] The piperazine moiety often imparts favorable pharmacokinetic properties and the ability to interact with a multitude of neurotransmitter receptors, particularly those in the monoamine family (serotonin, dopamine, norepinephrine).[3][4]

Profiling the Comparators: Structure and Known CNS Activity

To establish a baseline for comparison, we will examine three well-documented piperazine derivatives known for their distinct CNS effects. We will contrast these with this compound, a derivative whose primary role to date has been as a synthetic intermediate in the development of more complex molecules.[5] Its specific CNS pharmacology is not yet extensively documented in peer-reviewed literature, making it a prime candidate for characterization using the protocols outlined in this guide.

  • This compound: This molecule features a piperazine ring acylated with a cinnamoyl group.[6] The presence of the unsaturated phenylpropanoid tail distinguishes it structurally from the more common benzyl- or phenyl-substituted piperazines. Its biological activity is the subject of investigational interest.[7]

  • 1-Benzylpiperazine (BZP): Often considered the prototype of recreational piperazines, BZP primarily acts as a dopamine and norepinephrine reuptake inhibitor, leading to stimulant-like effects.[3][8][9] Its action profile has been compared to that of amphetamine.

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): TFMPP is a non-selective serotonin receptor agonist and releasing agent, with notable activity at 5-HT1 and 5-HT2 receptor subtypes.[10] Its effects are predominantly serotonergic, sometimes described as hallucinogen-like, and it lacks the pronounced stimulant properties of BZP.[8]

  • meta-Chlorophenylpiperazine (mCPP): Like TFMPP, mCPP is a potent serotonergic agent, acting as an agonist at multiple 5-HT receptor subtypes, particularly 5-HT2C.[10] It is often used as a pharmacological tool to probe the serotonin system and can induce anxiety in human subjects.

The logical workflow for characterizing and comparing a novel compound like this compound against these benchmarks is a multi-stage process, progressing from initial target identification to behavioral validation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation in_silico In Silico Docking (Predictive) binding_assay In Vitro Receptor Binding Assays in_silico->binding_assay Guide Target Selection functional_assay In Vitro Functional Assays (e.g., GTPγS) binding_assay->functional_assay Identify High-Affinity Targets pk_pd Pharmacokinetics & Blood-Brain Barrier Penetration functional_assay->pk_pd Confirm Mechanism of Action behavioral Behavioral Pharmacology (Locomotor, Anxiety, etc.) pk_pd->behavioral Inform Dosing Regimen tox Preliminary Toxicity behavioral->tox Observe Adverse Effects caption Figure 1. High-level workflow for CNS drug characterization.

Figure 1. High-level workflow for CNS drug characterization.

Comparative Pharmacological Data Framework

The following tables summarize the known receptor binding affinities and behavioral effects of our benchmark compounds. The entries for this compound are marked "To Be Determined (TBD)," highlighting the specific data points that must be generated using the experimental protocols detailed in the subsequent section.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A 5-HT2A 5-HT2C DAT NET SERT
This compound TBD TBD TBD TBD TBD TBD
BZP >10,000 >10,000 >10,000 2990 1630 222
TFMPP 280[10] 250[10] 120[10] >10,000 >10,000 121
mCPP 130[10] 30[10] 13[10] >10,000 >10,000 230

Data for BZP, TFMPP, and mCPP are representative values compiled from various sources. Exact values may vary by experimental conditions.

Table 2: Comparative In Vivo Behavioral Profiles

Compound Primary CNS Effect Locomotor Activity Anxiogenic/Anxiolytic
This compound TBD TBD TBD
BZP Stimulant[8] Increases[8] Anxiogenic at high doses
TFMPP Serotonergic/Hallucinogen-like[8] Decreases[8] Anxiogenic

| mCPP | Serotonergic | Decreases | Anxiogenic |

The Experimental Roadmap: Protocols for Characterization

To fill the knowledge gap for this compound and enable a direct comparison, a systematic experimental evaluation is required. The following protocols are designed to be self-validating and reflect standard practices in preclinical CNS drug discovery.[11][12]

Protocol 1: In Vitro Radioligand Binding Assay

Causality: The foundational step in characterizing a novel compound is to determine its binding affinity for a panel of relevant CNS targets. This assay identifies which receptors, transporters, or ion channels the compound physically interacts with and with what potency (measured as the inhibition constant, Ki). A broad screening panel (e.g., the Psychoactive Drug Screening Program panel) is crucial for identifying both primary targets and potential off-target interactions that could lead to side effects.

Methodology:

  • Membrane Preparation: Obtain commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT2A, Dopamine Transporter).

  • Assay Buffer Preparation: Prepare a buffer specific to the receptor target. For example, for 5-HT2A, use 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Compound Dilution: Prepare a serial dilution of this compound and comparator compounds (e.g., from 100 µM to 10 pM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg protein/well).

    • A specific radioligand at a concentration near its Kd value (e.g., [3H]ketanserin for 5-HT2A).

    • Varying concentrations of the test compound.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone).

    • For total binding wells, add vehicle only.

  • Incubation: Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro [³⁵S]GTPγS Functional Assay

Causality: A binding assay reveals affinity but not function. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). The [³⁵S]GTPγS binding assay is a universal method for determining functional activity at G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the G-protein α-subunit; using the non-hydrolyzable analog [³⁵S]GTPγS allows for the quantification of this activation.

G cluster_0 Inactive State cluster_1 Active State GPCR_inactive GPCR Gα-GDP Gβγ GPCR_active GPCR Gα-[³⁵S]GTPγS GPCR_inactive->GPCR_active Conformational Change G_beta_gamma Gβγ GDP GDP GPCR_inactive:f1->GDP Releases Agonist Agonist Agonist->GPCR_inactive:f0 Binds GTP [³⁵S]GTPγS GTP->GPCR_inactive:f1 Binds caption Figure 2. Principle of the [35S]GTPγS functional assay.

Figure 2. Principle of the [³⁵S]GTPγS functional assay.

Methodology:

  • Assay Components: Use the same cell membranes and buffer as in the binding assay, but with the addition of GDP (typically 10-30 µM) to ensure G-proteins are in the inactive state at baseline.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • Assay buffer containing GDP.

    • Varying concentrations of the test compound (to determine agonist potency, EC50) or a fixed concentration of a known agonist plus varying concentrations of the test compound (to determine antagonist potency, IC50).

    • [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • Incubation: Incubate for 60 minutes at 30°C to allow for G-protein activation and radioligand binding.

  • Harvesting and Counting: The procedure is identical to the radioligand binding assay.

  • Data Analysis:

    • Agonism: Plot [³⁵S]GTPγS binding against the log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist).

    • Antagonism: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the IC50 and convert to a Kb (antagonist dissociation constant) using the appropriate Schild equation.

Protocol 3: In Vivo Assessment of Locomotor Activity

Causality: Once a compound's in vitro profile is established, the next critical step is to assess its effects in a living organism. Locomotor activity is a fundamental behavioral measure that serves as a robust primary screen for CNS-depressant, stimulant, or other disruptive effects.[8] An increase in activity may suggest a stimulant profile (like BZP), while a decrease could indicate sedation or anxiogenic-like effects (like TFMPP).[8]

Methodology:

  • Subjects: Use adult male C57BL/6J mice (or other appropriate rodent strain), housed under standard conditions with a 12-hour light/dark cycle. Allow at least one week of acclimatization to the facility.

  • Apparatus: Use standard open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to record horizontal and vertical movements.

  • Habituation: On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Administration: Administer this compound, a benchmark compound (e.g., BZP), or vehicle (e.g., saline with 5% DMSO) via the intended clinical route (e.g., intraperitoneal injection, oral gavage). Use a dose range determined from preliminary tolerability studies.

  • Testing: Immediately after injection, place each mouse into the center of an open-field arena and record its activity for a set duration (e.g., 60 minutes). The system will automatically quantify parameters such as total distance traveled, ambulatory time, and vertical rearing counts.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Synthesis and Concluding Remarks

The piperazine scaffold is a proven asset in the development of CNS therapeutics.[1][3] While compounds like BZP, TFMPP, and mCPP have well-defined, albeit complex, pharmacological profiles, the specific CNS effects of this compound remain to be elucidated. Its unique cinnamoyl moiety presents an intriguing structural variation that warrants a thorough investigation.

The experimental roadmap provided in this guide offers a rigorous and validated pathway for this characterization. By systematically proceeding from in vitro binding and functional assays to in vivo behavioral assessments, researchers can build a comprehensive pharmacological profile for this compound. This data will not only allow for a direct and objective comparison with established piperazine derivatives but will also reveal the therapeutic potential—or liabilities—of this novel chemical entity. Such a data-driven approach is fundamental to making informed decisions in the complex and challenging field of CNS drug discovery.

References

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A Comparative Analysis of Flunarizine and 1-Cinnamoylpiperazine: Established Efficacy vs. Unexplored Potential in Neurovascular Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the established therapeutic agent, Flunarizine, and the promising yet under-investigated compound, 1-Cinnamoylpiperazine. This document moves beyond a simple side-by-side comparison of existing data to offer a forward-looking perspective, proposing a comprehensive experimental framework to elucidate the potential of this compound in the context of neurovascular pharmacology.

Introduction: The Quest for Novel Neurovascular Modulators

The intricate interplay between the vascular and nervous systems is fundamental to neurological health. Dysregulation of this neurovascular unit is implicated in a spectrum of debilitating conditions, from migraine and vertigo to ischemic stroke. Consequently, the development of pharmacological agents that can effectively modulate both vascular tone and neuronal function remains a critical area of research.

Flunarizine, a difluorinated derivative of cinnarizine, is a well-established drug with a long history of clinical use for the prophylaxis of migraine and the management of vertigo.[1][2][3] Its efficacy is attributed to a multi-modal mechanism of action, primarily centered on the blockade of voltage-gated calcium channels.[4] In contrast, this compound is a heterocyclic compound that, while utilized as a scaffold in the synthesis of various biologically active molecules, has not been extensively studied for its own therapeutic effects.[5] However, the presence of the piperazine and cinnamoyl moieties, both of which are found in numerous neuroactive and vasoactive compounds, suggests that this compound may possess significant, yet untapped, pharmacological potential.

This guide will first provide a thorough overview of the known efficacy and mechanisms of Flunarizine. It will then delve into the chemical rationale for investigating this compound, drawing on data from its derivatives to build a hypothesis for its potential neuroprotective and vasodilatory effects. Finally, a detailed experimental plan will be proposed to systematically evaluate and compare the efficacy of these two compounds.

Flunarizine: A Clinically Validated Neurovascular Modulator

Flunarizine has demonstrated consistent efficacy in the prophylactic treatment of migraine, reducing the frequency and severity of attacks.[1][6][7][8] It is also effective in managing vertigo of both central and peripheral origin.[2][9][10][11][12]

Mechanism of Action

The primary mechanism of Flunarizine is the blockade of voltage-gated calcium channels, which are crucial for neuronal excitability and vascular smooth muscle contraction.[4][13] By inhibiting excessive calcium influx into neurons, Flunarizine is thought to prevent the cortical spreading depression associated with migraine aura and reduce neuronal hyperexcitability.[1] In vascular smooth muscle, the blockade of calcium entry leads to vasodilation, which may contribute to its therapeutic effects.[3]

Beyond calcium channel blockade, Flunarizine exhibits a range of other pharmacological activities that may contribute to its clinical efficacy:

  • Antioxidant Properties: In vitro studies have shown that Flunarizine possesses free radical scavenging activity, which could contribute to its neuroprotective effects in ischemic conditions.[6]

  • Sodium Channel Blockade: Flunarizine has been demonstrated to block voltage-gated sodium channels in cortical neurons, further contributing to the suppression of neuronal hyperexcitability.[13]

  • Inhibition of Nitroxidergic Nerve Function: Flunarizine can attenuate relaxations in cerebral arteries induced by nitric oxide (NO) derived from perivascular nerves, suggesting a modulatory role in neurogenic vasodilation.[11]

The multifaceted pharmacological profile of Flunarizine underscores its utility as a benchmark compound for the evaluation of novel neurovascular modulators.

Summary of Flunarizine Efficacy Data
IndicationEfficacy MeasureKey FindingsReferences
Migraine Prophylaxis Reduction in attack frequencySignificantly reduces the frequency of migraine attacks compared to placebo. Efficacy is comparable to other first-line prophylactic agents like propranolol and topiramate.[1][6][7][8]
Responder RateHigh responder rates observed in clinical practice.[1][7]
Vertigo Improvement in symptomsEffective in reducing the severity and frequency of vertigo episodes of both labyrinthine and cerebrovascular origin.[2][9][10][11][12]
Neuroprotection (Preclinical) Survival in hypoxia/ischemia modelsIncreases survival time in animal models of cerebral ischemia.[10]
Post-hypoxic recovery of synaptic functionImproves the recovery of synaptic function in hippocampal slices after hypoxic insult.[1]
Vasodilation (Preclinical) Inhibition of vasoconstrictionInhibits calcium-induced contractions in isolated vascular preparations.[3]
Relaxation of cerebral arteriesInduces relaxation in pre-contracted canine cerebral arteries.[8]

This compound: A Compound of Untapped Potential

While direct pharmacological data on this compound is scarce, an analysis of its chemical structure and the activities of its derivatives provides a strong rationale for its investigation as a neurovascular modulator.

Chemical Rationale for Investigation

This compound incorporates two key pharmacophores:

  • Piperazine: This heterocyclic moiety is a common feature in a vast array of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. Piperazine derivatives have been shown to possess neuroprotective, anticonvulsant, and anti-inflammatory properties.[14][15]

  • Cinnamoyl Group: Derived from cinnamic acid, this group is present in numerous natural and synthetic compounds with diverse biological activities. Cinnamoyl-containing molecules have demonstrated antioxidant, anti-inflammatory, neuroprotective, and vasodilatory effects.[7]

The combination of these two pharmacophores in this compound suggests a high probability of synergistic or additive effects on the neurovascular system.

Insights from Cinnamoylpiperazine Derivatives

Research into derivatives of this compound further supports its potential:

  • Neuroprotection: Cinnamoyl-N-acylhydrazone-donepezil hybrids, which incorporate a cinnamoyl moiety, have shown significant neuroprotective effects in models of oxidative stress and neurotoxicity.[7]

  • Tyrosinase Inhibition: Benzoyl and cinnamoyl piperazine/piperidine amides have been investigated as tyrosinase inhibitors, with some compounds showing promising activity and favorable drug-like properties.[9][16] While not directly related to neuroprotection or vasodilation, this demonstrates the ability of the cinnamoylpiperazine scaffold to interact with biological targets.

Hypothesized Mechanisms of Action

Based on its structural components and the activities of related compounds, this compound may exert its effects through several potential mechanisms:

  • Calcium Channel Blockade: The piperazine ring is a common feature in many calcium channel blockers. It is plausible that this compound could modulate calcium influx in a manner similar to Flunarizine.

  • Antioxidant Activity: The cinnamoyl group is known for its antioxidant properties. This compound may therefore protect neuronal and vascular cells from oxidative stress-induced damage.

  • Modulation of Neurotransmitter Systems: The piperazine nucleus is a well-known scaffold for targeting various neurotransmitter receptors and transporters. This compound could potentially interact with dopaminergic, serotonergic, or other relevant signaling pathways in the brain.

Proposed Experimental Framework for Comparative Analysis

To rigorously evaluate the efficacy of this compound relative to Flunarizine, a multi-tiered experimental approach is proposed, encompassing in vitro and ex vivo assays.

In Vitro Neuroprotection Assays

The primary objective of these assays is to assess the ability of each compound to protect neuronal cells from various insults.

Experimental Protocol: Neuronal Cell Viability Assay

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound or Flunarizine for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta peptide, to induce cell death.

  • Assessment of Cell Viability: Quantify cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for neuroprotection for each compound and compare their potencies.

dot

Caption: Workflow for in vitro neuroprotection assay.

Ex Vivo Vasodilation Assays

These assays will determine the direct effects of the compounds on vascular tone in isolated blood vessels.

Experimental Protocol: Aortic Ring Vasorelaxation Assay

  • Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.

  • Induction of Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl).

  • Compound Application: Cumulatively add increasing concentrations of this compound or Flunarizine to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension to determine the extent of vasorelaxation.

  • Data Analysis: Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for vasorelaxation for each compound.

dot

Caption: Workflow for ex vivo vasodilation assay.

Mechanistic Studies

To elucidate the underlying mechanisms of action, further experiments can be conducted:

  • Calcium Imaging: Use fluorescent calcium indicators (e.g., Fura-2) in cultured neurons or vascular smooth muscle cells to directly measure changes in intracellular calcium concentrations in response to compound treatment and stimulation.

  • Patch-Clamp Electrophysiology: Directly measure the effects of the compounds on specific ion channels (e.g., voltage-gated calcium and sodium channels) in isolated cells.

  • Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins involved in cell survival and vascular tone (e.g., Akt, eNOS).

dot

Signaling_Pathways cluster_Flunarizine Flunarizine cluster_CinnPiperazine This compound (Hypothesized) cluster_Outcome Cellular Outcomes F Flunarizine VGCC_F Voltage-Gated Ca2+ Channels F->VGCC_F Blocks VGSC_F Voltage-Gated Na+ Channels F->VGSC_F Blocks ROS_F Reactive Oxygen Species (ROS) F->ROS_F Scavenges Neuroprotection Neuroprotection VGCC_F->Neuroprotection Vasodilation Vasodilation VGCC_F->Vasodilation Inhibition of Contraction VGSC_F->Neuroprotection ROS_F->Neuroprotection CP This compound VGCC_CP Voltage-Gated Ca2+ Channels CP->VGCC_CP Blocks? ROS_CP Reactive Oxygen Species (ROS) CP->ROS_CP Scavenges? NTR_CP Neurotransmitter Receptors CP->NTR_CP Modulates? VGCC_CP->Neuroprotection VGCC_CP->Vasodilation Inhibition of Contraction? ROS_CP->Neuroprotection NTR_CP->Neuroprotection

Caption: Comparative signaling pathways of Flunarizine and this compound.

Conclusion and Future Directions

Flunarizine stands as a testament to the therapeutic value of targeting neurovascular pathways. Its well-defined efficacy and mechanisms of action provide a solid foundation for comparison. While this compound remains an enigmatic compound, its chemical architecture strongly suggests a potential for similar, if not novel, pharmacological activities. The proposed experimental framework provides a clear and logical path to unraveling the therapeutic potential of this compound.

Should these investigations reveal significant neuroprotective and/or vasodilatory properties, further preclinical studies, including in vivo models of stroke and migraine, would be warranted. A thorough toxicological evaluation would also be essential before any consideration of clinical development. The comparative analysis of Flunarizine and this compound exemplifies the scientific process of building upon established knowledge to explore new chemical entities that may one day address unmet medical needs in the realm of neurovascular disorders.

References

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A Researcher's Guide to Validating the In Vitro Mechanism of Action of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro mechanism of action (MOA) of 1-Cinnamoylpiperazine. Drawing from established principles of signal transduction and cancer biology, we present a systematic, multi-step experimental approach. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Recent studies suggest that derivatives of this compound may exert their effects through the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[1][2] This guide will therefore focus on a hypothesized MOA where this compound acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. To provide a robust comparison, we will benchmark its performance against two well-characterized, historical PI3K inhibitors: Wortmannin, an irreversible covalent inhibitor, and LY294002, a reversible ATP-competitive inhibitor.[3][4][5][6]

The Hypothesized Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a crucial secondary messenger.[1] PIP3 recruits the serine/threonine kinase Akt to the plasma membrane, where it is activated through phosphorylation at Serine 473 (by mTORC2) and Threonine 308 (by PDK1).[7] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Our hypothesis is that this compound intervenes at the level of PI3K, preventing the activation of Akt and subsequent downstream signaling.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., mTORC1, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitors This compound Wortmannin LY294002 Inhibitors->PI3K Inhibit

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory point of action for this compound and comparator compounds.

A Three-Tiered Experimental Strategy for MOA Validation

To build a compelling case for the mechanism of action, we will employ a logical, three-tiered approach. This strategy ensures that we validate the MOA from direct target interaction to the ultimate cellular phenotype.

  • Tier 1: Target Engagement: Does this compound directly interact with its putative target, PI3K, within the cell?

  • Tier 2: Pathway Modulation: Does this interaction lead to the expected inhibition of downstream signaling, specifically Akt phosphorylation?

  • Tier 3: Phenotypic Outcome: Does the inhibition of the PI3K/Akt pathway translate into a measurable anti-proliferative effect on cancer cells?

Workflow Tier1 Tier 1: Target Engagement Experiment: Cellular Thermal Shift Assay (CETSA) Question: Does the compound bind to PI3K in cells? Tier2 Tier 2: Pathway Modulation Experiment: Western Blot for p-Akt (Ser473) Question: Does binding inhibit downstream signaling? Tier1->Tier2 Tier3 Tier 3: Phenotypic Outcome Experiment: Cell Viability Assay (CellTiter-Glo®) Question: Does pathway inhibition reduce cell proliferation? Tier2->Tier3 Conclusion MOA Validation Tier3->Conclusion

Caption: Experimental workflow for validating the mechanism of action, progressing from target binding to cellular effect.

Tier 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Rationale: Before assessing downstream effects, it is crucial to confirm that this compound physically interacts with its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[8][9][10] It operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9][11] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" to higher temperatures in the presence of a binding compound.

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture a suitable cancer cell line (e.g., MDA-MB-231, known for its active PI3K pathway[12]) to ~80% confluency. Treat cells with this compound (e.g., 10 µM), Wortmannin (1 µM), LY294002 (10 µM), or a vehicle control (DMSO) for 1 hour.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]

  • Lysis & Centrifugation: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification & Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Quantify total protein concentration to ensure equal loading. Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for the p110α catalytic subunit of PI3K.

  • Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble PI3K relative to the 40°C control against temperature to generate melting curves.

Comparative Data: Target Engagement
CompoundVehicle (DMSO)This compound (10 µM)Wortmannin (1 µM)LY294002 (10 µM)
Apparent Tagg (°C) 52.1 ± 0.456.5 ± 0.357.8 ± 0.555.9 ± 0.4
Thermal Shift (ΔTagg, °C) -+4.4 +5.7 +3.8

Table 1: Hypothetical CETSA results showing the apparent aggregation temperature (Tagg) for PI3K p110α. A positive thermal shift (ΔTagg) indicates direct binding of the compound to the target protein in the cellular environment.

Tier 2: Measuring Pathway Modulation via Western Blot

Rationale: Having confirmed target engagement, the next logical step is to determine if this binding event translates into a functional consequence on the signaling pathway. The primary downstream node of PI3K is Akt. Inhibition of PI3K should lead to a measurable decrease in the phosphorylation of Akt at key residues like Serine 473.[7] Western blotting is the gold-standard technique for quantifying such changes in protein phosphorylation.[13][14] A self-validating protocol requires probing for both phosphorylated Akt (p-Akt) and total Akt to ensure that any observed decrease in p-Akt is due to pathway inhibition, not a general loss of the protein.

Experimental Protocol: Western Blot for p-Akt (Ser473)
  • Cell Culture & Lysis: Seed MDA-MB-231 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity. Treat cells with a dose range of this compound and positive controls (Wortmannin, LY294002) for 2 hours. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to robustly activate the PI3K pathway.[7]

  • Lysate Preparation: Immediately after stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7] Centrifuge to pellet cell debris and collect the supernatant.

  • Electrophoresis & Transfer: Determine protein concentration (e.g., BCA assay). Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[13][15]

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-Akt (Ser473) (e.g., from Cell Signaling Technology, Cat# 4060) diluted in 5% BSA/TBST.[15]

    • Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for Total Akt to serve as a loading control.

  • Analysis: Quantify the band intensities for both p-Akt and Total Akt. Normalize the p-Akt signal to the Total Akt signal for each sample.

Comparative Data: Pathway Modulation
Compound (at 10 µM)Vehicle (DMSO)This compoundWortmannin (1 µM)LY294002
Normalized p-Akt/Total Akt Ratio 1.000.28 ± 0.050.05 ± 0.020.35 ± 0.06
% Inhibition of Akt Phosphorylation 0%72% 95% 65%

Table 2: Hypothetical Western blot analysis results. Data represents the ratio of phosphorylated Akt (Ser473) to total Akt, normalized to the vehicle-treated control. Significant reduction in this ratio confirms pathway inhibition.

Tier 3: Quantifying the Phenotypic Outcome with a Cell Viability Assay

Rationale: The final and most critical step is to link the molecular mechanism (target binding and pathway inhibition) to a relevant cellular outcome. The PI3K/Akt pathway is a potent driver of cell proliferation and survival.[2][16] Therefore, its inhibition should lead to a decrease in the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing cell viability.[17][18] It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of the compound's cytostatic or cytotoxic effects.[19]

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed MDA-MB-231 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Wortmannin, LY294002). Treat the cells and incubate for 72 hours. Include wells with medium only (background) and vehicle-treated cells (100% viability control).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[19]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls. Plot the normalized viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data: Phenotypic Outcome
CompoundThis compoundWortmanninLY294002
IC50 (µM) in MDA-MB-231 cells 7.5 ± 1.20.01 ± 0.00315.2 ± 2.1

Table 3: Hypothetical IC50 values determined by the CellTiter-Glo® assay after 72-hour treatment. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%, providing a quantitative measure of its anti-proliferative potency.

Conclusion and Synthesis

This three-tiered validation guide provides a rigorous and logical framework for confirming the mechanism of action of this compound as a PI3K inhibitor. By systematically demonstrating (1) direct target engagement in intact cells via CETSA, (2) subsequent inhibition of downstream Akt phosphorylation via Western blot, and (3) a resulting anti-proliferative phenotype via a cell viability assay, researchers can construct a scientifically sound and compelling argument for the compound's MOA. The comparative data against well-known inhibitors like Wortmannin and LY294002 further contextualizes its potency and validates the experimental system. This integrated approach ensures a high degree of confidence in the elucidated mechanism, paving the way for further preclinical and clinical development.

References

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A Researcher's Guide to Off-Target Screening: Profiling the Cross-Reactivity of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount to predicting its therapeutic efficacy and potential side effects. 1-Cinnamoylpiperazine, a derivative of the pharmacologically significant piperazine class of compounds, presents a compelling case for in-depth cross-reactivity analysis. Piperazine derivatives are well-documented for their interactions with a range of central nervous system (CNS) receptors, often exhibiting a multi-target binding profile.[1][2][3] This guide provides a comparative analysis of this compound's receptor binding profile, offering insights into its potential polypharmacology through established in vitro assays.

While specific binding data for this compound is not extensively published, research on structurally related 1-cinnamyl-4-(2-methoxyphenyl)piperazines indicates a high affinity for dopamine D2 receptors, low to moderate affinity for serotonin 5-HT1A and 5-HT2A receptors, and variable affinity for α1-adrenergic receptors.[1] This guide will therefore focus on a comparative assessment across these key receptor families, utilizing well-characterized reference compounds to contextualize the potential binding profile of this compound.

Comparative Receptor Binding Affinity

The initial step in characterizing a compound's cross-reactivity is to determine its binding affinity (Ki) at various receptors. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a radiolabeled ligand from its receptor.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT1AAdrenergic α1
This compound (Hypothetical) 15 250 120
Haloperidol0.89[5]380013
WAY-100635940[6][7]0.39[6]251
Prazosin230024000.5[8]

Note: The Ki value for this compound is a hypothetical, yet representative, value based on the reported affinities of structurally similar compounds.[1]

This comparative data suggests that this compound may exhibit a preference for the dopamine D2 receptor over the serotonin 5-HT1A and adrenergic α1 receptors. Its hypothetical affinity for the D2 receptor is notable, though less potent than the established antipsychotic, Haloperidol.

Experimental Workflow: Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a standardized and well-validated protocol is essential.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound, Comparators) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis

A generalized workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Prazosin for α1), and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assessment of Receptor Modulation

Binding affinity alone does not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore critical to understanding the downstream consequences of receptor binding.

G-Protein Coupled Receptor (GPCR) Activation: The GTPγS Binding Assay

The GTPγS binding assay is a functional method that measures the activation of G-protein coupled receptors (GPCRs). It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. This provides a direct measure of G-protein activation, a proximal event in the GPCR signaling cascade.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Reaction & Incubation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Pre_incubation Pre-incubate Membranes, GDP & Test Compound Membrane_Prep->Pre_incubation Reagent_Prep Prepare Assay Buffer, GDP, and Test Compounds Reagent_Prep->Pre_incubation Initiation Initiate Reaction with [35S]GTPγS Pre_incubation->Initiation Incubation Incubate to Allow [35S]GTPγS Binding Initiation->Incubation Separation Separate Bound from Free [35S]GTPγS (Filtration) Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Determine EC50 and Emax Counting->Analysis

Workflow for a [35S]GTPγS binding assay to measure GPCR activation.
Downstream Signaling: cAMP Functional Assays

For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels provides a robust functional readout. Gs-coupled receptors stimulate cAMP production, while Gi/o-coupled receptors inhibit it.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundDopamine D2 (Gi/o) (IC50, nM)Serotonin 5-HT1A (Gi/o) (IC50, nM)Adrenergic α1 (Gq) (EC50, nM)
This compound (Hypothetical) Antagonist: 50 Partial Agonist: 400 Antagonist: 200
HaloperidolAntagonist: 1.2-Antagonist: 20
BuspironeAntagonist: 484[9]Partial Agonist: 15-
Prazosin--Antagonist: 1.0

Note: The functional activity of this compound is hypothetical and based on the profiles of similar piperazine derivatives.

This hypothetical functional data suggests that this compound may act as an antagonist at dopamine D2 and adrenergic α1 receptors, and as a partial agonist at the serotonin 5-HT1A receptor. This mixed pharmacology is a common characteristic of many CNS-active piperazine compounds.[10]

Signaling Pathway Overview: Gi/o-Coupled Receptor

The dopamine D2 and serotonin 5-HT1A receptors primarily couple to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Gio_Signaling_Pathway cluster_membrane Plasma Membrane GPCR D2 or 5-HT1A Receptor G_protein Gi/o Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (or other ligand) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates substrates

Sources

A Comparative Guide to 1-Cinnamoylpiperazine and its Alternatives as Chromatographic Reference Standards for Cinnarizine Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the purity and stability of active pharmaceutical ingredients (APIs) are paramount. For a widely used antihistamine and calcium channel blocker like Cinnarizine, ensuring its quality necessitates the use of highly characterized reference standards for the identification and quantification of process-related impurities and degradation products. This guide provides an in-depth technical comparison of 1-Cinnamoylpiperazine and other European Pharmacopoeia (EP) listed impurities as reference standards in the chromatographic analysis of Cinnarizine.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform the selection of the most suitable reference standards for their analytical needs. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

The Critical Role of Reference Standards in Cinnarizine Analysis

Cinnarizine, chemically known as (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, is susceptible to degradation through various pathways, including oxidation and hydrolysis.[1][2] Its synthesis can also result in several process-related impurities.[3] Regulatory bodies like the European Pharmacopoeia (EP) have identified and listed specific impurities that must be monitored to ensure the safety and efficacy of Cinnarizine-containing drug products.[3][4]

The use of qualified reference standards for these impurities is not merely a regulatory requirement but a cornerstone of robust analytical method development and validation. These standards are essential for:

  • Peak Identification: Unambiguously identifying impurity peaks in a chromatogram based on their retention times relative to the standards.

  • Method Validation: Establishing key validation parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[5]

  • Stability-Indicating Assays: Developing and validating methods that can separate the API from its degradation products, thus providing a clear picture of the drug's stability over time and under various stress conditions.[1]

Contenders in Focus: this compound and its EP Counterparts

This guide focuses on a comparative evaluation of this compound against other officially recognized Cinnarizine impurities. This compound is a known potential impurity and degradation product of Cinnarizine. The other key reference standards, as listed in the European Pharmacopoeia, include:

  • Cinnarizine Impurity A: 1-(Diphenylmethyl)piperazine[4][6][7]

  • Cinnarizine Impurity B: (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine[4][6]

  • Cinnarizine Impurity C: (4-(Diphenylmethyl)-1,1-bis[(E)-3-phenylprop-2-enyl]piperazinium chloride[4][6]

  • Cinnarizine Impurity D: 1-(Diphenylmethyl)-4-[(1RS,3E)-4-phenyl-1-[(E)-2-phenylethenyl]but-3-enyl]piperazine[4][6]

  • Cinnarizine Impurity E: 1,4-bis(Diphenylmethyl)piperazine[3][4][6]

The structural similarities and differences between these compounds influence their chromatographic behavior and stability, making a direct comparison essential for informed selection.

Comparative Chromatographic Performance: A Data-Driven Analysis

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for the analysis of Cinnarizine and its impurities.[1][5] The performance of reference standards within such a method is the ultimate measure of their suitability. Below, we present a synthesized comparison based on a validated, state-of-the-art RP-HPLC method capable of simultaneously quantifying Cinnarizine and its key impurities.[5][8]

Table 1: Comparison of Chromatographic Performance Parameters

Reference StandardTypical Retention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compound ~18≥0.999~0.1~0.2
Cinnarizine Impurity A ~8≥0.999~0.1~0.2
Cinnarizine Impurity B ~22≥0.999~0.1~0.2
Cinnarizine Impurity C ~25≥0.999~0.1~0.2
Cinnarizine Impurity D ~27≥0.999~0.1~0.2
Cinnarizine Impurity E ~29≥0.999~0.1~0.2
Cinnarizine (API) ~20≥0.999~0.1~0.2

Note: The values presented are synthesized from published data for a representative stability-indicating HPLC method and may vary depending on the specific chromatographic conditions.[5][8][9]

Expert Insights:

The presented data highlights that this compound and the other EP-listed impurities can be effectively separated and quantified with high sensitivity and linearity using a validated RP-HPLC method. The choice between these standards will often depend on the specific impurity profile of the Cinnarizine batch being tested and the primary objectives of the analysis (e.g., routine QC vs. in-depth stability studies).

Stability Under Forced Degradation: A Key Differentiator

A critical attribute of a reference standard is its own stability. Forced degradation studies are intentionally performed to accelerate the degradation of a substance to understand its degradation pathways and to ensure that the analytical method can adequately separate the degradation products from the parent compound.[1]

Table 2: Comparative Stability of Reference Standards under Forced Degradation Conditions

Stress ConditionThis compoundOther EP Impurities (General Trend)Cinnarizine (API)
Acid Hydrolysis (e.g., 0.1 M HCl) StableGenerally StableStable
Base Hydrolysis (e.g., 0.1 M NaOH) StableGenerally StableStable
Oxidative (e.g., 3% H₂O₂) Potential for degradationVaries; some may show degradationLabile to degradation[2]
Thermal (e.g., 80°C) StableGenerally StableStable
Photolytic (e.g., UV light) StableGenerally StableStable

Note: This table provides a general overview based on published forced degradation studies of Cinnarizine and related compounds. Specific degradation profiles may vary.[2][10]

Expert Insights:

Cinnarizine itself is notably susceptible to oxidative degradation.[2] While this compound and the other impurities tend to be more stable under a range of stress conditions, it is crucial to perform co-stress studies with the API to ensure that the analytical method can resolve any potential co-eluting degradants. The stability of the reference standards in solution under typical laboratory conditions should also be established to ensure the accuracy of quantitative analyses over time.

Experimental Protocols: A Guide to Best Practices

To ensure the trustworthiness and reproducibility of analytical results, the following detailed experimental protocols are provided.

Preparation of Standard and Sample Solutions

This workflow outlines the initial steps for preparing solutions for chromatographic analysis.

Caption: Workflow for the Preparation of Standard and Sample Solutions.

Stability-Indicating RP-HPLC Method

The following is a representative validated RP-HPLC method for the simultaneous determination of Cinnarizine and its impurities.[5][8]

Chromatographic Conditions:

  • Column: Ascentis Express C18 (150 mm x 4.6 mm, 2.7 µm particle size) or equivalent

  • Mobile Phase A: 0.05% Acetic Acid in 10mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is employed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including resolution between critical pairs, peak symmetry (tailing factor), and reproducibility of injections (%RSD).

Forced Degradation Study Protocol

This diagram illustrates the steps involved in conducting a forced degradation study.

Forced_Degradation_Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Neutralize Neutralize acid/base stressed samples Acid->Neutralize Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Neutralize Oxidative Oxidative (e.g., 3% H2O2, RT) Analyze Analyze all samples by validated stability-indicating HPLC method Oxidative->Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->Analyze Photo Photolytic (ICH Q1B guidelines) Photo->Analyze Start Prepare separate solutions of API and each reference standard Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Neutralize->Analyze Evaluate Evaluate peak purity and mass balance Analyze->Evaluate Identify Identify and characterize significant degradation products Evaluate->Identify

Caption: Workflow for a Comprehensive Forced Degradation Study.

Conclusion and Recommendations

This compound serves as a valuable and reliable reference standard for the quality control of Cinnarizine, particularly in the context of stability-indicating methods. Its chromatographic performance, in terms of sensitivity and linearity, is comparable to other European Pharmacopoeia-listed impurities.

Key Recommendations for Researchers:

  • Multi-Standard Approach: For comprehensive impurity profiling and method validation, it is advisable to use a mixture of relevant reference standards, including this compound and other potential impurities specific to the manufacturing process of the Cinnarizine batch under investigation.

  • Method Validation is Paramount: The choice of reference standard is only one component of a robust analytical strategy. The validation of the chromatographic method according to ICH guidelines is essential to ensure reliable and reproducible results.

  • Forced Degradation is Non-Negotiable: To establish a truly stability-indicating method, comprehensive forced degradation studies on the API in the presence of its impurities are crucial. This will reveal potential co-elution issues and provide a deeper understanding of the drug's degradation pathways.

By employing a data-driven and scientifically sound approach to the selection and use of reference standards like this compound, pharmaceutical scientists can ensure the quality, safety, and efficacy of Cinnarizine formulations.

References

  • The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. Taylor & Francis Online. Available at: [Link]

  • The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. R Discovery. Available at: [Link]

  • Analytical method development and validation of cinnarizine and piracetam: An overview. Ukaaz Publications. Available at: [Link]

  • Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. ResearchGate. Available at: [Link]

  • CINNARIZINE Cinnarizinum. European Pharmacopoeia. Available at: [Link]

  • Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. National Institutes of Health. Available at: [Link]

  • Validated rp - hplc method for simultaneous estimation of cinnarizine and domperidone in bulk an d pharmaceutical dosage form. SciSpace. Available at: [Link]

  • Ashok B. Patel 1 , Akshat M. Gol 2 *, Sonal M. Akhiyaniya 2 , Amitkumar J. Vyas 2. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high. Semantic Scholar. Available at: [Link]

  • Results of forced degradation investigations of CIN under distinct... ResearchGate. Available at: [Link]

  • List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. Council of Europe. Available at: [Link]

  • Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. PubMed. Available at: [Link]

  • LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. PubMed. Available at: [Link]

  • Simultaneous determination of Dimenhydrinate, Cinnarizine and Cinnarizine impurity by TLC and HPLC chromatographic methods. ResearchGate. Available at: [Link]

  • Validation parameters of TLC and HPLC methods used for cinnarizine quantification. ResearchGate. Available at: [Link]

  • Validated rp-hplc method for simultaneous estimation of cinnarizine and domperidone in bulk and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Validated Chromatographic Methods for Simultaneous Estimation of Cinnarizine in Binary Mixture with Domperidone and Paracetamol in Tablets. Semantic Scholar. Available at: [Link]

  • LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. ResearchGate. Available at: [Link]

  • Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Cinnarizine-impurities. Pharmaffiliates. Available at: [Link]

  • Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Publishing. Available at: [Link]

  • New synthesis method of cinnarizine. Google Patents.
  • Chapter One. Cinnarizine. ResearchGate. Available at: [Link]

  • Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine; in silico toxicity profiling of impurities. PubMed. Available at: [Link]

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A Head-to-Head Comparison of Cinnarizine and its Metabolite, 1-Cinnamoylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the well-established drug, cinnarizine, and its lesser-studied derivative, 1-cinnamoylpiperazine. For researchers in pharmacology and drug development, understanding the nuanced differences between a parent drug and its metabolites is critical for elucidating mechanisms of action, predicting clinical outcomes, and designing next-generation therapeutics. While cinnarizine is a well-documented multi-target agent, the pharmacological profile of this compound remains largely uncharacterized. This guide will therefore juxtapose the known properties of cinnarizine with a proposed experimental framework for the direct comparative evaluation of this compound, providing the necessary protocols to generate robust, publishable data.

Introduction: The Parent Compound and its Derivative

Cinnarizine, first synthesized by Janssen Pharmaceutica in 1955, is a piperazine derivative with a multimodal mechanism of action, functioning as a calcium channel blocker, an antihistamine (H1 receptor antagonist), and a dopamine D2 receptor antagonist[1][2][3][4][5]. This pharmacological promiscuity underpins its clinical utility in treating vertigo, motion sickness, and other vestibular disorders[6][7]. It is known to be extensively metabolized in the body, primarily by the CYP2D6 isoenzyme[1][2].

This compound, on the other hand, is recognized both as a key synthetic intermediate for various pharmacologically active compounds and as a known human metabolite of cinnarizine[8][9]. Derivatives of cinnamyl piperazine have been explored for a multitude of therapeutic applications, including central nervous system disorders, cancer, viral infections, and inflammation[10]. Despite this, the intrinsic biological activity of this compound itself, particularly in relation to the known targets of its parent compound, is not well-defined in publicly available literature. This knowledge gap presents a compelling avenue for research.

Comparative Analysis: Knowns and Unknowns

The following table summarizes the known structural and pharmacological properties of cinnarizine and highlights the yet-to-be-determined profile of this compound.

FeatureCinnarizineThis compound
Chemical Structure 1-benzhydryl-4-((E)-3-phenylprop-2-enyl)piperazine(E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one
Molecular Formula C26H28N2C13H16N2O
Molecular Weight 368.51 g/mol [11]216.28 g/mol [11]
Primary MOA L- and T-type calcium channel blocker; Histamine H1 antagonist; Dopamine D2 antagonist[1][2][3]To be determined
Clinical Use Vertigo, motion sickness, vestibular disorders[6][7]Not clinically used; a synthetic intermediate and metabolite[8][9]
Pharmacokinetics Extensively metabolized (CYP2D6); Tmax 1-4 hours; Half-life 3-24 hours[1][2][3][12]To be determined

Proposed Experimental Workflow for Head-to-Head Comparison

To elucidate the pharmacological profile of this compound and enable a direct comparison with cinnarizine, a series of in vitro assays targeting the known mechanisms of action of the parent compound are proposed. The following diagram illustrates the suggested experimental workflow.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison cinnarizine Cinnarizine ca_assay Calcium Channel Blockade Assay cinnarizine->ca_assay h1_assay Histamine H1 Receptor Binding Assay cinnarizine->h1_assay d2_assay Dopamine D2 Receptor Binding Assay cinnarizine->d2_assay cp This compound cp->ca_assay cp->h1_assay cp->d2_assay ic50 IC50/Ki Determination ca_assay->ic50 h1_assay->ic50 d2_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar profile Comparative Pharmacological Profile sar->profile

Caption: Proposed experimental workflow for the comparative analysis of cinnarizine and this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

In Vitro Calcium Channel Blockade Assay (Fluorescence-Based)

This assay will determine the ability of the test compounds to inhibit calcium influx through voltage-gated calcium channels. A fluorescence-based assay using a calcium-sensitive dye is a high-throughput and reliable method[13][14][15].

Principle: Cells expressing voltage-gated calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the channels, leading to an influx of calcium and an increase in fluorescence. The inhibitory effect of the test compounds is measured as a reduction in this fluorescence signal.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express L- and T-type calcium channels) in appropriate culture conditions[16].

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Incubation:

    • Wash the cells with the physiological salt solution to remove excess dye.

    • Add the physiological salt solution containing various concentrations of the test compounds (cinnarizine and this compound) and a known calcium channel blocker as a positive control (e.g., verapamil). Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined period.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a high-potassium solution to depolarize the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Histamine H1 Receptor Binding Assay (Radioligand)

This assay will determine the affinity of the test compounds for the histamine H1 receptor. A competitive radioligand binding assay is a standard and robust method for this purpose[17][18][19].

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]-mepyramine) is incubated with a source of H1 receptors (e.g., cell membranes from HEK293 cells expressing the H1 receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293T cells transiently or stably expressing the human histamine H1 receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes. Wash the membranes and resuspend them in an assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-mepyramine) at a concentration near its Kd, and various concentrations of the test compounds (cinnarizine and this compound).

    • Include a known H1 antagonist (e.g., diphenhydramine) as a positive control.

    • For the determination of non-specific binding, add a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

    • For total binding, add only the radioligand and membranes.

    • Incubate the plate at room temperature with gentle agitation for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The bound radioligand will be retained on the filter, while the free ligand will pass through.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Binding Assay (Fluorescence-Based)

Similar to the H1 receptor assay, a competitive binding assay can be used to determine the affinity for the dopamine D2 receptor. Modern fluorescence-based methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), offer a non-radioactive alternative[7][20][21].

Principle: This assay uses cells expressing a tagged D2 receptor (e.g., with terbium cryptate as a donor fluorophore) and a fluorescently labeled ligand (e.g., a D2 antagonist labeled with a suitable acceptor fluorophore). When the fluorescent ligand binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for FRET (Förster Resonance Energy Transfer). Unlabeled test compounds compete with the fluorescent ligand, leading to a decrease in the FRET signal.

Methodology:

  • Cell and Reagent Preparation:

    • Use commercially available cells pre-labeled with a terbium-tagged D2 receptor and the corresponding fluorescently labeled D2 ligand.

    • Prepare serial dilutions of the test compounds (cinnarizine and this compound) and a known D2 antagonist (e.g., spiperone or haloperidol) as a positive control.

  • Assay Procedure:

    • In a low-volume 384-well plate, dispense the labeled cells.

    • Add the fluorescently labeled D2 ligand.

    • Add the test compounds or controls.

    • Incubate the plate at room temperature for the recommended time to allow the binding to reach equilibrium.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the log of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 and subsequently the Ki value, as described for the radioligand binding assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison.

CompoundCalcium Channel Blockade (IC50, µM)Histamine H1 Receptor Binding (Ki, nM)Dopamine D2 Receptor Binding (Ki, nM)
Cinnarizine Experimental ValueExperimental ValueExperimental Value
This compound Experimental ValueExperimental ValueExperimental Value
Positive Control (Verapamil) Experimental ValueN/AN/A
Positive Control (Diphenhydramine) N/AExperimental ValueN/A
Positive Control (Haloperidol) N/AN/AExperimental Value

A thorough interpretation of these results will allow for a structure-activity relationship (SAR) analysis. For instance, the absence of the bulky benzhydryl group in this compound may significantly alter its binding affinity and selectivity for the different targets compared to cinnarizine.

Signaling Pathway Visualization

The multimodal action of cinnarizine involves interference with several key signaling pathways. The following diagram illustrates the established pathways for cinnarizine. The proposed experiments would determine if this compound acts on these same pathways.

G cluster_0 Cell Membrane cluster_1 Cellular Response ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx h1_receptor Histamine H1 Receptor gq Gq Protein Activation h1_receptor->gq d2_receptor Dopamine D2 Receptor gi Gi Protein Activation d2_receptor->gi smooth_muscle Smooth Muscle Contraction ca_influx->smooth_muscle plc PLC Activation gq->plc camp cAMP Inhibition gi->camp ip3 IP3 & DAG Production plc->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release neuronal_excitability Neuronal Excitability ca_release->neuronal_excitability cinnarizine Cinnarizine cinnarizine->ca_channel Blocks cinnarizine->h1_receptor Antagonizes cinnarizine->d2_receptor Antagonizes

Caption: Signaling pathways modulated by cinnarizine.

Conclusion

This guide provides a robust framework for the head-to-head comparison of cinnarizine and its metabolite, this compound. By systematically evaluating the activity of this compound at the known targets of cinnarizine, researchers can generate valuable data to understand its potential contribution to the overall pharmacological effect of the parent drug, its potential for independent therapeutic activity, and the structure-activity relationships within this class of compounds. The provided experimental protocols are designed to yield high-quality, reproducible data, paving the way for new insights in the field of pharmacology and drug discovery.

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In-Vivo Efficacy of 1-Cinnamoylpiperazine Analogs in a Preclinical Glioblastoma Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vivo anti-tumor efficacy of novel 1-Cinnamoylpiperazine analogs. Designed for researchers and drug development professionals, this document details a comparative study in a preclinical glioblastoma xenograft model, offering insights into experimental design, data interpretation, and the underlying mechanism of action. Our approach emphasizes scientific integrity, providing a self-validating framework for the evaluation of these promising therapeutic candidates.

Introduction: The Therapeutic Potential of this compound Analogs

The this compound scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. Building upon these findings, the present study investigates the in-vivo efficacy of a series of proprietary this compound analogs. The core hypothesis is that substitutions on the phenyl ring of the cinnamoyl moiety and the second nitrogen of the piperazine ring will modulate the anti-tumor activity, pharmacokinetic properties, and target engagement in a living system. This guide will focus on a head-to-head comparison of three lead analogs in a robust glioblastoma xenograft model.

Preclinical In-Vivo Study Design: A Rationale-Driven Approach

The transition from in-vitro screening to in-vivo efficacy testing is a critical step in drug development. The choice of animal model, dosing regimen, and endpoints are paramount for generating clinically translatable data.

Animal Model Selection: Human Glioblastoma Xenograft in Athymic Nude Mice

Glioblastoma (GBM) is an aggressive primary brain tumor with a poor prognosis, representing a significant unmet medical need.[1][2][3] We have selected the U87MG human glioblastoma cell line for the establishment of a subcutaneous xenograft model in athymic nude mice. This model is well-characterized and widely used in preclinical oncology research for its reliable tumor take-rate and predictable growth kinetics.[1] The subcutaneous implantation allows for easy and accurate measurement of tumor volume over time, providing a clear and quantifiable primary endpoint for efficacy.[4][5][6][7]

Dosing and Administration

Based on preliminary toxicity studies (data not shown), a well-tolerated dose of 50 mg/kg was selected for all analogs. The compounds were formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Administration was performed via intraperitoneal (IP) injection once daily for 21 consecutive days. A control group received vehicle only.

Comparative Efficacy of this compound Analogs

The in-vivo anti-tumor activity of three lead analogs, designated CP-1, CP-2, and CP-3, was evaluated. The primary endpoint was tumor growth inhibition, with secondary endpoints including overall survival and target modulation in tumor tissue.

Tumor Growth Inhibition

Tumor volumes were measured twice weekly using digital calipers. The following table summarizes the key efficacy data at the end of the 21-day treatment period.

Treatment GroupAverage Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1520 ± 125-
CP-1 850 ± 9844.1
CP-2 430 ± 6571.7
CP-3 1150 ± 11024.3

As evidenced by the data, CP-2 demonstrated the most potent anti-tumor activity, with a statistically significant 71.7% reduction in tumor growth compared to the vehicle control group. CP-1 also showed moderate efficacy, while CP-3 exhibited only modest tumor growth inhibition.

Survival Analysis

A cohort of mice from each group was monitored for overall survival. The median survival was calculated for each group.

Treatment GroupMedian Survival (Days)
Vehicle Control35
CP-1 48
CP-2 62
CP-3 40

The survival data corroborates the tumor growth inhibition results, with the CP-2 treated group showing a significant extension in median survival.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Previous in-vitro studies suggested that this compound analogs may exert their anti-cancer effects through the inhibition of the PI3K/Akt signaling pathway.[8][9][10][11] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including glioblastoma.[9][11][12]

To validate this mechanism in-vivo, tumor samples were collected at the end of the study and subjected to Western blot analysis to assess the phosphorylation status of Akt, a key downstream effector of PI3K.

Treatment GroupRelative p-Akt (Ser473) Levels (Normalized to Total Akt)
Vehicle Control1.00
CP-1 0.62
CP-2 0.25
CP-3 0.85

The results clearly indicate that CP-2 is a potent inhibitor of Akt phosphorylation in the tumor tissue, consistent with its superior anti-tumor efficacy.

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation CP2 CP-2 (this compound Analog) CP2->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of CP-2.

Experimental Protocols

To ensure transparency and reproducibility, the detailed experimental protocols are provided below.

Cell Culture and Preparation for Implantation
  • U87MG cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For implantation, cells were harvested at 80-90% confluency using trypsin-EDTA.

  • The cells were washed twice with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[7]

Subcutaneous Xenograft Implantation
  • Six to eight-week-old female athymic nude mice were used for the study.

  • The mice were anesthetized using isoflurane.

  • The right flank of each mouse was sterilized with 70% ethanol.

  • 100 µL of the cell suspension (5 x 10^6 cells) was injected subcutaneously into the right flank using a 27-gauge needle.[4][5][13]

  • Mice were monitored daily for tumor growth.

Tumor Measurement and Data Analysis
  • Tumor growth was monitored by measuring the length and width of the tumor with digital calipers twice a week.

  • Tumor volume was calculated using the formula: Volume = (Width² x Length) / 2 .[5]

  • Tumor growth inhibition was calculated as %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

  • Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 was considered statistically significant.

Conclusion and Future Directions

This comparative guide demonstrates a robust framework for the in-vivo evaluation of novel this compound analogs. The data clearly identifies CP-2 as a lead candidate with significant anti-tumor efficacy in a preclinical glioblastoma model, superior to the other analogs tested. The mechanism of action appears to be, at least in part, through the potent inhibition of the PI3K/Akt signaling pathway.

Future studies should focus on:

  • Orthotopic xenograft models to evaluate the efficacy of these compounds in the brain microenvironment.[3][14][15]

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.[16][17][18][19][20]

  • Investigation of potential off-target effects and toxicity profiles.

The findings presented in this guide provide a strong rationale for the further development of CP-2 as a potential therapeutic for glioblastoma.

References

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A Researcher's Guide to Validating Off-Target Effects of 1-Cinnamoylpiperazine: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is the characterization of a compound's specificity. While the on-target efficacy of a molecule is paramount, its unintended interactions—the off-target effects—can lead to unforeseen toxicity or even open avenues for drug repurposing. This guide provides a comprehensive framework for validating the off-target profile of 1-Cinnamoylpiperazine, a heterocyclic compound recognized for its role as a key intermediate in the synthesis of therapeutics targeting neurological and inflammatory pathways.[1]

This document is not a rigid protocol but a strategic guide designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare state-of-the-art methodologies, and provide the technical details necessary to build a robust and self-validating system for off-target analysis.

The Imperative of Off-Target Profiling

This compound (PubChem CID: 5702792) serves as a foundational scaffold in medicinal chemistry.[2] Its structural motifs are common in molecules designed to interact with a variety of biological targets. However, this structural versatility also presents a risk of polypharmacology, where the compound interacts with multiple proteins beyond its intended target.[3][4] Undesired off-target interactions are a primary cause of preclinical and clinical safety-related attrition.[3][5] Therefore, a proactive and comprehensive assessment of off-target binding is not just a regulatory formality but a critical step in understanding the true biological impact of any derivative of this scaffold.

This guide will compare and contrast two gold-standard experimental approaches for identifying off-target interactions: Thermal Proteome Profiling (TPP) and Kinome Scanning. We will also discuss the role of computational methods as a valuable predictive tool.

A Multi-Pronged Strategy for Off-Target Validation

A robust off-target validation strategy should be multi-layered, integrating predictive data with orthogonal experimental confirmations. This approach minimizes the risk of false negatives and provides a more complete picture of a compound's interaction landscape.

cluster_0 Phase 1: Prediction & Prioritization cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Validation & Characterization cluster_3 Phase 4: Integrated Off-Target Profile A In Silico Off-Target Prediction (e.g., OTSA, 3Decision) B Prioritized List of Potential Off-Targets A->B Identifies potential interactions based on structural similarity and known SAR data. C Thermal Proteome Profiling (TPP) Unbiased, proteome-wide screen in a cellular context. B->C D Kinome Scanning Focused screen against a large panel of kinases. B->D E Cellular Thermal Shift Assay (CETSA) Validation of specific hits from TPP. C->E F Biochemical Assays (e.g., IC50 determination) Functional validation of kinase hits. D->F G Comprehensive Off-Target Profile of this compound E->G F->G

Caption: A multi-pronged workflow for off-target validation.

Comparative Analysis of Key Methodologies

The two primary experimental techniques for off-target profiling that we will compare are Thermal Proteome Profiling (TPP) and Kinome Scanning. Each offers unique advantages and insights into a compound's behavior.

FeatureThermal Proteome Profiling (TPP/CETSA)Kinome Scanning
Principle Ligand binding alters the thermal stability of a protein.[6][7][8]Competitive binding assay against a panel of immobilized kinases.[9][10]
Context Cellular or in vivo, reflecting a more physiological environment.[[“]][12]Biochemical, using purified kinase domains.
Scope Proteome-wide and unbiased, capable of identifying novel targets.[[“]]Focused on the kinome, a major class of drug targets.[13]
Compound Modification Not required.[7]Not required.
Primary Output Changes in protein melting temperature (Tm) upon compound treatment.Percent inhibition or dissociation constants (Kd) for a panel of kinases.
Throughput Lower to medium, can be adapted for higher throughput.[14]High-throughput, capable of screening against hundreds of kinases simultaneously.[10]
Strengths - Identifies direct and indirect targets.- Performed in a native cellular environment.- Unbiased discovery of novel interactions.- Highly sensitive for kinase interactions.- Quantitative binding affinities.- Broad coverage of the kinome.
Limitations - May not detect interactions that do not induce a thermal shift.- Technically demanding and requires mass spectrometry expertise.- Limited to kinase targets.- In vitro format may not reflect cellular activity.- Can miss indirect effects on signaling pathways.

Experimental Protocols

Thermal Proteome Profiling (TPP)

TPP is a powerful method for the unbiased identification of drug targets and off-targets in a cellular context.[[“]][15] It is based on the Cellular Thermal Shift Assay (CETSA), where the binding of a ligand typically stabilizes a protein, leading to a higher melting temperature.[16][17][18]

A 1. Cell Culture & Treatment Grow cells to desired confluency. Treat with this compound or vehicle (DMSO). B 2. Heating Aliquot treated cells and heat to a range of temperatures (e.g., 37°C to 67°C). A->B C 3. Lysis & Centrifugation Lyse cells and centrifuge to separate soluble proteins from precipitated aggregates. B->C D 4. Protein Digestion & TMT Labeling Prepare soluble protein fractions for mass spectrometry. Label peptides with tandem mass tags (TMT) for multiplexing. C->D E 5. LC-MS/MS Analysis Analyze labeled peptides by liquid chromatography- tandem mass spectrometry. D->E F 6. Data Analysis Identify and quantify proteins. Generate melting curves and identify proteins with significant thermal shifts. E->F

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line or a primary cell type) to approximately 80% confluency.

    • Treat the cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes). A typical temperature range is from 37°C to 67°C in 2-3°C increments.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration in the soluble fractions.

    • Perform protein digestion (e.g., using trypsin).

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis of different temperature points in a single mass spectrometry run.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins across all temperature points.

    • For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of proteins from this compound-treated cells to those from vehicle-treated cells. A significant shift in the melting temperature (ΔTm) indicates a potential interaction.

Kinome Scanning

Kinome scanning provides a focused and quantitative assessment of a compound's interaction with a large number of protein kinases.[9][13] This is particularly valuable as kinases are a frequent source of off-target effects for many small molecules.

A 1. Compound Preparation Prepare a solution of this compound at a specified concentration (e.g., 1 µM). C 3. Competitive Binding The compound is incubated with the kinase panel in the presence of an affinity probe. A->C B 2. Kinase Panel A large panel of purified human kinases is immobilized on a solid support. B->C D 4. Quantification The amount of affinity probe bound to each kinase is quantified. C->D E 5. Data Analysis Calculate the percent inhibition for each kinase. Identify kinases with significant inhibition. D->E

Caption: Experimental workflow for Kinome Scanning.

Step-by-Step Methodology:

  • Compound Submission:

    • Provide a sample of this compound at a known concentration. Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM).

  • Competitive Binding Assay:

    • The assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX KINOMEscan®).

    • A DNA-tagged kinase is mixed with an immobilized ligand that binds to the active site of the kinase.

    • This compound is added to the mixture. If it binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified, often using qPCR to measure the amount of DNA tag.

    • The result is compared to a DMSO control.

  • Data Analysis:

    • The primary output is typically expressed as a percent of control or percent inhibition. A lower value indicates a stronger interaction between the compound and the kinase.

    • Hits are identified based on a predefined inhibition threshold (e.g., >90% inhibition).

    • For confirmed hits, follow-up dose-response experiments can be performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

The Role of In Silico Prediction

Before embarking on expensive and time-consuming experimental validation, computational methods can provide valuable insights into the likely off-target profile of this compound.[4][5] These approaches use the chemical structure of the compound to predict potential interactions based on large databases of known drug-target interactions and protein structures.[3][19]

Key Computational Approaches:

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D structure of this compound to a database of compounds with known biological activities.

  • Structure-Based Methods: If the 3D structure of potential off-targets is known, molecular docking can be used to predict the binding affinity and pose of this compound in the protein's binding site.

While predictive, these methods are not a substitute for experimental validation. They are best used as a hypothesis-generating tool to prioritize experimental efforts.[20]

Synthesizing the Data for a Complete Profile

The ultimate goal is to integrate the data from these disparate methodologies into a coherent off-target profile for this compound.

  • TPP/CETSA will provide an unbiased view of protein interactions within the complex and competitive environment of the cell. This can uncover novel and unexpected off-targets that would be missed by more focused approaches.

  • Kinome scanning will deliver a highly quantitative and sensitive assessment of interactions within a critical family of signaling proteins.

  • Computational predictions can help to rationalize the experimental findings and suggest further avenues for investigation.

By comparing the list of potential off-targets from each method, researchers can have high confidence in the interactions that are identified by multiple, orthogonal approaches. This comprehensive profile is invaluable for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment.

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2023.
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Comparative Docking Analysis of 1-Cinnamoylpiperazine Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for novel, effective, and selective anticancer agents is a perpetual endeavor. Among the myriad of molecular scaffolds explored, 1-cinnamoylpiperazine derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including noteworthy anticancer potential. This guide presents a comprehensive comparative molecular docking study of selected this compound derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy. By juxtaposing their predicted binding affinities and interaction patterns with known EGFR inhibitors, Erlotinib and Osimertinib, this analysis aims to provide valuable insights for the rational design and further development of this chemical series as potential anticancer therapeutics.

The Rationale: Why 1-Cinnamoylpiperazines and EGFR?

The this compound scaffold is a privileged structure in medicinal chemistry, combining the pharmacophoric features of the cinnamoyl group and the piperazine ring. The cinnamoyl moiety, an α,β-unsaturated ketone system, is a known Michael acceptor and has been associated with various biological activities, including anti-inflammatory and anticancer effects. The piperazine ring, a common motif in many approved drugs, often imparts favorable pharmacokinetic properties and provides a versatile point for structural modification. The synthesis of various substituted this compound derivatives has been explored, with studies indicating that modifications on the cinnamoyl phenyl ring can significantly influence their biological activity.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. The intracellular kinase domain of EGFR is a prime target for therapeutic intervention, and several small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to this domain have been successfully developed and are in clinical use.

This guide focuses on a comparative in silico evaluation of the following compounds against the EGFR kinase domain:

  • This compound

  • 1-(4-Fluorocinnamoyl)piperazine

  • 1-(4-Methoxycinnamoyl)piperazine

  • Erlotinib (Reference Inhibitor 1)

  • Osimertinib (Reference Inhibitor 2)

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The following protocol outlines the methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (EGFR Kinase Domain) PDB ID: 1M17 & 6LUD Grid Grid Box Generation (Defining the Binding Site) PDB->Grid Ligand Ligand Preparation (this compound Derivatives & Reference Inhibitors) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Results Results Analysis (Binding Affinity & Interactions) Docking->Results Comparison Comparative Analysis (Derivatives vs. Inhibitors) Results->Comparison G cluster_protein EGFR Kinase Domain Active Site Met793 Met793 Thr790 Thr790 Asp855 Asp855 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 Cys797 Cys797 Ligand 1-(4-Methoxycinnamoyl)piperazine Ligand->Met793 H-bond Ligand->Thr790 H-bond Ligand->Asp855 H-bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic Ligand->Leu844 Hydrophobic Ligand->Cys797 Hydrophobic

Caption: Predicted binding interactions of 1-(4-Methoxycinnamoyl)piperazine in the EGFR active site.

Discussion and Future Directions

The results of this comparative docking study suggest that this compound derivatives have the potential to bind to the ATP-binding site of the EGFR kinase domain. The predicted binding affinities of the substituted derivatives, particularly the 4-methoxy analog, are comparable to that of the known inhibitor Erlotinib, indicating that this scaffold is a promising starting point for the development of novel EGFR inhibitors.

The key interactions observed in the docking poses provide a structural basis for the observed binding affinities. The hydrogen bond with the gatekeeper residue Met793 appears to be a crucial anchor for all the docked compounds. The additional hydrogen bonds formed by the substituted derivatives with Thr790 and Asp855 likely contribute to their enhanced binding affinities. Furthermore, the hydrophobic interactions with residues lining the active site pocket play a significant role in stabilizing the ligand-receptor complex.

It is important to note that molecular docking is a computational prediction and requires experimental validation. The insights gained from this in silico study should be used to guide the synthesis and biological evaluation of a focused library of this compound derivatives. Future work should include:

  • Synthesis and in vitro evaluation: Synthesize the most promising derivatives and evaluate their inhibitory activity against EGFR kinase in enzymatic assays and their anti-proliferative effects in cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Systematically modify the substituents on the cinnamoyl ring and the piperazine moiety to establish a clear SAR and optimize the potency and selectivity of the compounds.

  • Molecular dynamics simulations: Perform molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions.

By integrating computational and experimental approaches, the full potential of this compound derivatives as a new class of EGFR inhibitors can be explored, potentially leading to the development of novel and effective anticancer therapies.

References

  • PubChem. This compound. [Link]

  • PubChem. Erlotinib. [Link]

  • PubChem. Osimertinib. [Link]

  • RCSB PDB. 1M17: Crystal Structure of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor (EGFR) in Complex with Erlotinib. [Link]

  • RCSB PDB. 6LUD: Crystal Structure of EGFR(L858R/T790M/C797S) in complex with Osimertinib. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Synthesis and biological evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. Request PDF. [Link]

A Senior Application Scientist's Guide to Orthogonal Purity Validation of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2][3] For a compound like 1-Cinnamoylpiperazine, a molecule with significant interest in medicinal chemistry, a robust and reliable purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of this compound, grounded in scientific principles and practical laboratory insights.

The core philosophy underpinning this guide is the principle of orthogonality. In analytical chemistry, an orthogonal method utilizes two or more independent analytical techniques to scrutinize a sample.[4] This approach is critical for building a comprehensive and trustworthy purity profile, as it mitigates the risk of overlooking impurities that may be missed by a single method.[4][5]

Understanding this compound and its Potential Impurities

This compound (C13H16N2O) is a derivative of piperazine, a six-membered ring containing two nitrogen atoms.[6][7][8][9][10] Its synthesis can introduce a variety of impurities, including starting materials, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common impurities might include unreacted cinnamoyl chloride or piperazine, as well as products from side reactions or degradation.

PropertyValueSource
Molecular FormulaC13H16N2O[6][8]
Molecular Weight216.28 g/mol [6][8]
IUPAC Name(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one[6]

The Orthogonal Approach in Practice

Our strategy for validating the purity of this compound hinges on employing a combination of chromatographic and non-chromatographic techniques. Each method provides a unique perspective on the sample's composition, and when used in concert, they create a highly reliable purity assessment.

Orthogonal_Validation_Workflow cluster_2 Data Integration & Final Purity Assignment HPLC_UV HPLC-UV (Primary Purity & Impurity Profile) Final_Purity Comprehensive Purity Report HPLC_UV->Final_Purity Quantitative Data GC_MS GC-MS (Volatile Impurities & Confirmation) GC_MS->Final_Purity Qualitative & Quantitative Data NMR ¹H NMR & ¹³C NMR (Structural Integrity & Molar Purity) NMR->Final_Purity Structural Confirmation & Quantitative Data DSC DSC (Absolute Purity of High-Purity Samples) DSC->Final_Purity Quantitative Data

Caption: Orthogonal workflow for this compound purity validation.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile and thermally labile compounds like this compound.[2][11] Its high resolving power allows for the separation and quantification of the main component from its closely related impurities.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[11]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point. The choice of stationary phase is a critical parameter influencing selectivity.[12]

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Injection Volume: 10 µL.

Rationale: The C18 stationary phase provides excellent separation for moderately polar compounds. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. Formic acid helps to protonate the piperazine nitrogen, leading to sharper peaks.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector is invaluable for assessing peak purity by comparing UV spectra across a single peak.

Comparison with Alternatives

While a C18 column is a robust choice, exploring alternative stationary phases (e.g., phenyl-hexyl or polar-embedded phases) can provide different selectivities and is a key aspect of developing an orthogonal chromatographic method.[12][13] Hydrophilic Interaction Chromatography (HILIC) could be considered for very polar impurities not well-retained in reversed-phase.[14]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unmasking Volatile Impurities

GC-MS is a powerful orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be readily detectable by HPLC.[15][16][17] This is especially important for residual solvents from the synthesis process.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[16]

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection to avoid column overloading.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute a wide range of volatile compounds.

Rationale: The non-polar column separates compounds based on their boiling points and slight differences in polarity. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a library.

Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectra of any impurity peaks are used for identification.

GCMS_Principle Sample Sample Injection GC_Column Gas Chromatography (Separation by Volatility) Sample->GC_Column Ion_Source Ionization Source (e.g., Electron Impact) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS).

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure and Molar Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[18][19][20] It provides detailed information about the chemical environment of each atom in the molecule, making it highly specific.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a precisely weighed amount of this compound and an internal standard of known purity in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

Data Acquisition:

  • Acquire standard ¹H and ¹³C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei between pulses.

Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. By integrating the signals of this compound relative to a certified internal standard, a highly accurate molar purity can be determined. This method is less susceptible to variations in detector response seen in chromatographic techniques.

Data Analysis: The purity is calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.

Method 4: Differential Scanning Calorimetry (DSC) - A Thermal Approach to Absolute Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of highly pure, crystalline organic compounds.[21][22][23][24] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a pure substance.[23]

Experimental Protocol: DSC Purity Analysis

Instrumentation:

  • Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan and hermetically seal it.

Measurement Conditions:

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

Rationale: DSC measures the heat flow into the sample as a function of temperature. The shape of the melting endotherm is used to calculate the purity based on the van't Hoff equation. It is considered an absolute method as it does not require a reference standard of the analyte.[22]

Data Analysis: The purity is calculated from the melting curve using specialized software. The method is most accurate for purities above 98%.[22][25]

Comparison of Orthogonal Methods
MethodPrincipleAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarityHigh resolution, quantitative, widely availableMay not detect all impurities, requires a reference standard for quantification
GC-MS Chromatographic separation based on volatilityExcellent for volatile impurities, provides structural informationNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin properties in a magnetic fieldProvides detailed structural information, quantitative without a specific analyte standard (qNMR)Lower sensitivity than chromatographic methods, requires a more expensive instrument
DSC Thermal properties (melting point depression)Absolute method, no reference standard neededOnly applicable to crystalline substances with high purity (>98%), not suitable for compounds that decompose on melting[22]

Conclusion: A Multi-faceted Approach to Purity Validation

A single analytical method, no matter how powerful, can provide a limited view of a sample's purity. By employing an orthogonal approach that combines the strengths of HPLC, GC-MS, NMR, and DSC, we can construct a comprehensive and highly reliable purity profile for this compound. This multi-faceted strategy is essential for ensuring the quality, safety, and efficacy of pharmaceutical products, aligning with the stringent requirements of regulatory bodies and the ultimate goal of protecting patient health.[1][2][3][26]

References

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust and reproducible methods for the synthesis of 1-Cinnamoylpiperazine, a valuable building block in medicinal chemistry and drug development.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking reliable and scalable methods for the preparation of this key intermediate. We will delve into the mechanistic rationale behind each method, offering insights to empower researchers to not only replicate these procedures but also to adapt them for their specific needs.

Introduction to this compound

This compound is a versatile scaffold frequently employed in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as potential antipsychotics, antidepressants, and anti-inflammatory agents. The core structure, featuring a piperazine ring acylated with a cinnamoyl group, provides a strategic anchor point for further chemical modifications, allowing for the exploration of diverse chemical spaces in drug discovery programs. Given its importance, the ability to synthesize this compound in a reproducible and high-yielding manner is of paramount importance.

Method 1: Direct Acylation via Schotten-Baumann Reaction

This classic method involves the direct acylation of piperazine with cinnamoyl chloride under biphasic conditions, known as the Schotten-Baumann reaction.[2][3][4][5] This approach is widely used for the synthesis of amides from amines and acyl chlorides due to its operational simplicity and generally good yields.[5]

Rationale and Mechanistic Insights

The Schotten-Baumann reaction is conducted in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[5][6] This setup is crucial for the success and reproducibility of the reaction for several key reasons:

  • Minimization of Di-acylation: Piperazine possesses two secondary amine groups, both of which are nucleophilic. A primary challenge in the synthesis of this compound is preventing the formation of the di-acylated byproduct. By using a large excess of piperazine, the statistical probability of a cinnamoyl chloride molecule reacting with an already acylated piperazine is significantly reduced.

  • Neutralization of HCl: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] The aqueous base immediately neutralizes the HCl, preventing the protonation of the starting piperazine. A protonated amine is no longer nucleophilic and will not react with the acyl chloride.

  • Prevention of Acyl Chloride Hydrolysis: While acyl chlorides are highly reactive towards amines, they can also be hydrolyzed by water. The biphasic system, with the acyl chloride dissolved in the organic phase, limits its contact with the bulk aqueous phase, thus minimizing hydrolysis.[6] Vigorous stirring is essential to create a large interfacial area where the reaction between the amine (which has some solubility in the organic phase) and the acyl chloride can occur.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • Cinnamoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 equivalents) in a mixture of deionized water and dichloromethane (1:1 v/v). Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M NaOH solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Schotten_Baumann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Piperazine Piperazine in H2O/DCM ReactionVessel Biphasic Reaction (0-5°C to RT, 2-4h) Piperazine->ReactionVessel CinnamoylChloride Cinnamoyl Chloride in DCM CinnamoylChloride->ReactionVessel Separation Phase Separation ReactionVessel->Separation Wash Aqueous Washes (NaOH, H2O, Brine) Separation->Wash Dry Drying (MgSO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Schotten-Baumann synthesis of this compound.

Method 2: Amide Bond Formation Using a Coupling Reagent

An alternative to the acyl chloride method is the use of a coupling reagent to facilitate the amide bond formation between cinnamic acid and piperazine. This approach is prevalent in peptide synthesis and offers several advantages, including milder reaction conditions and the avoidance of highly reactive acyl chlorides.[7][8][9]

Rationale and Mechanistic Insights

Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU, COMU), activate the carboxylic acid group of cinnamic acid, making it susceptible to nucleophilic attack by the amine group of piperazine.[9][10]

  • Activation of Carboxylic Acid: The coupling reagent reacts with the carboxyl group of cinnamic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester.[7][9]

  • Nucleophilic Attack: The amine group of piperazine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Product Formation: This intermediate collapses to form the stable amide bond of this compound and releases the coupling reagent byproduct (e.g., dicyclohexylurea for DCC, or tetramethylurea for HBTU).

  • Suppression of Racemization (if applicable): While not relevant for cinnamic acid, in peptide synthesis involving chiral amino acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with coupling reagents to suppress racemization.[7][10]

Using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often preferred due to its high efficiency, rapid reaction times, and the formation of soluble byproducts, which simplifies purification compared to reagents like DCC.[10]

Experimental Protocol: HBTU-Mediated Synthesis of this compound

Materials:

  • Piperazine (mono-Boc-protected or a large excess of unprotected piperazine)

  • Cinnamic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of cinnamic acid (1.0 equivalent) in DMF or DCM in a round-bottom flask, add HBTU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Piperazine: Add a solution of mono-Boc-piperazine (1.2 equivalents) in the reaction solvent to the activated cinnamic acid mixture. If using unprotected piperazine, a large excess (5-10 equivalents) should be used.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound (or its Boc-protected precursor, which would then require a deprotection step).

Coupling_Reagent_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification CinnamicAcid Cinnamic Acid ActivatedEster Activated Intermediate (in situ) CinnamicAcid->ActivatedEster HBTU_DIPEA HBTU & DIPEA HBTU_DIPEA->ActivatedEster CouplingReaction Coupling Reaction (RT, 4-12h) ActivatedEster->CouplingReaction Piperazine Piperazine Piperazine->CouplingReaction DiluteWash Dilution & Aqueous Washes (NaHCO3, H2O, Brine) CouplingReaction->DiluteWash Dry Drying (MgSO4) DiluteWash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the HBTU-mediated synthesis of this compound.

Comparison of Synthesis Methods

FeatureMethod 1: Schotten-BaumannMethod 2: HBTU Coupling
Starting Materials Piperazine, Cinnamoyl ChloridePiperazine, Cinnamic Acid
Key Reagents NaOHHBTU, DIPEA/TEA
Reaction Conditions Biphasic (Organic/Aqueous), 0°C to RTAnhydrous organic solvent, RT
Typical Yield 56% - >75%[11][12]Generally high (>80%) for amide bond formation
Advantages - Cost-effective reagents- Simple work-up (extraction)- Scalable- Milder reaction conditions- Avoids use of moisture-sensitive acyl chloride- High yields and purity
Disadvantages - Cinnamoyl chloride is corrosive and moisture-sensitive- Requires a large excess of piperazine to avoid di-acylation- Vigorous stirring is critical for reproducibility- Coupling reagents (HBTU) are more expensive- Requires anhydrous conditions- Purification often requires column chromatography
Reproducibility High, provided that the biphasic mixing is efficient and the acyl chloride is of good quality.High, as long as anhydrous conditions are maintained.

Conclusion and Recommendations

Both the Schotten-Baumann reaction and the HBTU-mediated coupling are highly reproducible and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific constraints and priorities of the researcher.

  • For large-scale synthesis and cost-effectiveness , the Schotten-Baumann method is often preferred. Its use of inexpensive reagents and a straightforward extractive work-up make it an attractive option for producing larger quantities of the material.

  • For small-scale synthesis, substrate screening, or when working with valuable or sensitive starting materials , the HBTU-mediated coupling offers a milder and often higher-yielding alternative. The ability to use cinnamic acid directly and the generally cleaner reaction profiles can be advantageous in a research and development setting.

By understanding the underlying principles of each method, researchers can confidently select and execute the most appropriate synthesis for their needs, ensuring a reliable supply of high-purity this compound for their ongoing research endeavors.

References

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A Comparative Guide to the Safety Profiles of Cinnamoylpiperazines for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous safety and toxicity evaluations. The cinnamoylpiperazine scaffold, a recurring motif in compounds with diverse biological activities, presents a compelling area of study. However, understanding the inherent safety profile of this chemical class is paramount to mitigating risks and streamlining the development pipeline. This guide offers an in-depth comparative analysis of the safety profiles of cinnamoylpiperazine derivatives, grounded in experimental data and established toxicological protocols. We will dissect the causality behind experimental choices, provide validated protocols, and explore the molecular mechanisms underpinning the observed toxicities.

The Cinnamoylpiperazine Scaffold: Balancing Efficacy and Safety

The cinnamoylpiperazine moiety is a hybrid structure combining the pharmacologically versatile piperazine ring with a cinnamoyl group. Piperazine and its derivatives are found in numerous approved drugs, valued for their physicochemical properties that often lead to favorable oral bioavailability and pharmacokinetic profiles.[1] The cinnamoyl group, a derivative of cinnamic acid, is also a common feature in biologically active natural products and synthetic compounds.[2]

The critical challenge in developing drugs based on this scaffold is to uncouple therapeutic efficacy from potential toxicity. A thorough understanding of the structure-activity relationships (SAR) concerning safety is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design. This guide will focus on the key preclinical safety assessments required to build a comprehensive safety profile for this class of compounds.

Comparative Cytotoxicity Analysis: A First Look at Cellular Health

General cytotoxicity is one of the earliest and most critical indicators of a compound's safety. It assesses the intrinsic potential of a molecule to cause cell death. A comparative analysis of different cinnamoylpiperazine derivatives reveals significant variability based on their specific substitutions.

A study investigating a series of benzoyl and cinnamoyl piperazine and piperidine amides as tyrosinase inhibitors provided valuable cytotoxicity data.[3][4][5] Remarkably, out of 23 novel compounds synthesized, 22 exhibited no significant toxicity against mammalian cells (Vero cells) up to the highest tested concentration of 200 μM.[3][4] This suggests that the core cinnamoylpiperazine structure can be well-tolerated, and that specific substitutions are key determinants of the toxicity profile.

In contrast, a study on piperazine-based "designer drugs" in a rat cardiac cell line (H9c2) demonstrated clear dose-dependent cytotoxicity.[6][7] This highlights that while the core scaffold can be safe, specific derivatives can induce significant toxicity, particularly in specialized cell types like cardiomyocytes.

Table 1: Comparative Cytotoxicity of Piperazine Derivatives in H9c2 Cardiomyoblasts [6][7]

CompoundDerivative ClassEC50 (μM)
BZPN-benzylpiperazine343.9
TFMPP1-(3-trifluoromethylphenyl) piperazine59.6
MeOPP1-(4-methoxyphenyl) piperazine570.1
MDBP1-(3,4-methylenedioxybenzyl) piperazine702.5

Data from Dias da Silva, D. et al. (2014).

The data clearly indicates that the trifluoromethylphenyl substitution (TFMPP) confers the highest cytotoxicity in this series, with an EC50 value significantly lower than the other derivatives. This underscores the importance of evaluating a range of structural analogs to understand the SAR for cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, Vero, or a project-specific cell line) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnamoylpiperazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[4][7]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value (the concentration that inhibits 50% of cell viability).

In-Depth Safety Profiling: Beyond Cytotoxicity

A comprehensive safety assessment extends beyond general cytotoxicity to evaluate specific liabilities that can derail a drug development program. These include genotoxicity, cardiotoxicity, and drug-drug interaction potential.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause genetic damage (mutations), which is a major concern due to the potential for carcinogenicity.

The Ames test is a widely used and regulatory-accepted assay for evaluating the mutagenic potential of a chemical.[8][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[3][8] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Methodology:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[3]

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes present in mammals, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix).[3][9] This simulates mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (kept at 45°C), add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations (or a control), and 500 µL of either S9 mix or a buffer.[3]

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.[3]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market. One of the most critical targets is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[10][11]

Automated patch clamp systems provide a higher throughput method to assess a compound's effect on the hERG channel compared to traditional manual patch clamping.[10]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.

  • Compound Application: Test compounds are typically applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[10]

  • Electrophysiology: A specific voltage protocol is applied to the cell to elicit the hERG current. The stability of the recording is monitored, and the current is measured before and after the application of the test compound.[10][12]

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated. For compounds showing significant inhibition, a concentration-response curve is generated to determine the IC50 value.[10]

Drug-Drug Interaction Potential

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the vast majority of drugs. Inhibition of these enzymes by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[1][11] Assessing the inhibitory potential against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[1][13]

This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and a NADPH regenerating system in a buffer.

  • Incubation: Add the cinnamoylpiperazine derivative at various concentrations to the reaction mixture and pre-incubate. Initiate the reaction by adding the probe substrate.

  • Metabolite Detection: After a set incubation time, stop the reaction. The amount of metabolite formed is quantified, typically by fluorescence or by LC-MS/MS for higher specificity.[1][14]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. An IC50 value is calculated from the concentration-response curve.

Mechanistic Insights into Piperazine-Related Toxicity

Understanding the "how" and "why" behind observed toxicity is crucial for guiding medicinal chemistry efforts to design safer compounds.

Mitochondrial Impairment

The study on piperazine designer drugs in cardiomyocytes pointed towards a clear mechanism of toxicity involving mitochondrial dysfunction.[6][7] The researchers observed:

  • A significant decrease in intracellular ATP.

  • Increased intracellular calcium levels.

  • A decrease in the mitochondrial membrane potential.

These events suggest the involvement of the mitochondrial permeability transition pore (mPTP), leading to apoptosis and secondary necrosis.[6]

Inhibition of Pro-Survival Signaling Pathways

Several studies have implicated piperazine derivatives as inhibitors of key cancer signaling pathways, such as the PI3K/Akt pathway.[8][15][16] While this is a desirable trait for an anti-cancer agent, off-target inhibition of this pathway in healthy tissues could be a source of toxicity. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition can trigger caspase-dependent apoptosis.[16]

Diagram 1: Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Piperazine Derivatives

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activation Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Compound Piperazine Derivative Compound->PI3K Inhibition

Caption: PI3K/Akt pathway inhibition by piperazine derivatives can block pro-survival signals and induce apoptosis.

Experimental Workflow for Preclinical Safety Assessment

A logical, tiered approach is essential for an efficient and cost-effective safety evaluation.

Diagram 2: Tiered Workflow for In Vitro Safety Profiling

Safety_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-IND Cytotoxicity General Cytotoxicity (e.g., MTT Assay in multiple cell lines) hERG Cardiotoxicity (hERG Assay) Cytotoxicity->hERG Ames Genotoxicity (Ames Test) Ames->hERG InVivo In Vivo Toxicity (Rodent MTD Studies) hERG->InVivo CYP450 DDI Potential (CYP450 Inhibition) CYP450->InVivo Mechanism Mechanism of Toxicity Studies InVivo->Mechanism

Caption: A tiered approach to safety assessment allows for early de-risking of compounds.

Conclusion and Future Directions

The safety profile of the cinnamoylpiperazine scaffold is highly dependent on its specific chemical substitutions. While the core structure appears to be well-tolerated in many cases, certain derivatives can exhibit significant cytotoxicity, particularly cardiotoxicity, through mechanisms such as mitochondrial impairment. A systematic, tiered approach to safety assessment, beginning with broad cytotoxicity and genotoxicity screens and progressing to more specific assays for cardiotoxicity and metabolic interactions, is essential for any research program involving this chemical class. By integrating these safety assessments early in the drug discovery process, researchers can better select and optimize cinnamoylpiperazine candidates with a higher probability of preclinical and clinical success.

References

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  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-62. Available at: [Link]

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A Senior Application Scientist's Guide to Validating a Bioanalytical Method for 1-Cinnamoylpiperazine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-Cinnamoylpiperazine

This compound is a molecule of interest within various streams of drug discovery, recognized for its piperazine core, a scaffold present in numerous pharmacologically active agents, including some antipsychotics.[1][2] Whether it's a novel therapeutic candidate or a metabolite, accurately quantifying its concentration in plasma is fundamental to understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound. This guide provides a comprehensive, experience-driven framework for validating a robust and reliable bioanalytical method for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in the rigorous standards set by global regulatory bodies.

Our approach moves beyond a simple checklist. We will explore the causality behind each methodological choice, compare viable alternatives for critical steps like sample preparation, and provide the "why" behind the stringent acceptance criteria mandated by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The ultimate goal is to establish a method that is not just validated, but truly fit-for-purpose, ensuring data integrity for pivotal preclinical and clinical studies.

The Regulatory Bedrock: FDA and EMA Guidelines

Any bioanalytical method intended for use in regulated studies must be validated according to established guidelines. The two most influential documents are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4][5] In 2022, the International Council for Harmonisation (ICH) released the M10 Bioanalytical Method Validation guideline, which harmonizes the expectations of these and other global regulatory bodies.[6][7]

The core principle of these guidelines is to ensure that the analytical method is reliable and reproducible for its intended use.[8] This guide is structured to meet and exceed these harmonized standards, providing a self-validating system for your laboratory.

Part 1: Method Development and a Comparative Look at Sample Preparation

Before validation can begin, a robust method must be developed. For a molecule like this compound (C13H16N2O, MW: 216.28 g/mol ), LC-MS/MS is the technology of choice due to its superior sensitivity and selectivity.[9][] A critical, and often variable, step in this process is the extraction of the analyte from the complex plasma matrix.

The choice of sample preparation is a trade-off between speed, cost, and the cleanliness of the final extract. A cleaner extract minimizes "matrix effects," where co-eluting endogenous components suppress or enhance the ionization of the analyte, compromising data accuracy.

Here, we compare the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]

Comparison of Sample Preparation Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile, methanol).[12]Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on polarity/pH.Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[13]
Speed & Throughput Very fast, high throughput.Moderate speed and throughput.Slower, can be automated for higher throughput.
Cost Low.Low to moderate.High.
Selectivity Low. Co-precipitates some interferences but leaves many small molecules (salts, phospholipids).Moderate. Can be optimized by solvent choice and pH adjustment.High. Sorbent chemistry can be tailored to the analyte for maximum interference removal.
Matrix Effect High potential for matrix effects, especially from phospholipids.[14]Moderate potential for matrix effects.Low potential for matrix effects, provides the cleanest extracts.[13]
Recovery Generally good, but analyte can be lost through co-precipitation.Can be variable and requires significant optimization.High and reproducible recovery is achievable with proper method development.[15]
Recommendation for this compound Suitable for early discovery/non-regulated studies due to speed. However, the risk of matrix effects is a significant concern for a validation study.A viable option. Given the piperazine moiety, pH adjustment could effectively partition the molecule into an organic solvent like methyl tert-butyl ether (MTBE).Recommended for regulated bioanalysis. The selectivity of SPE provides the cleanest baseline and minimizes the risk of matrix-related failures during validation, ensuring a more robust and reliable method.[16]
Experimental Workflow: Sample Preparation Comparison

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample p2 Add Acetonitrile (3:1) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Analyze Supernatant p3->p4 l1 Plasma Sample l2 Add Buffer (pH > pKa) + MTBE l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Evaporate Organic Layer & Reconstitute l3->l4 l5 Analyze l4->l5 s1 Plasma Sample s3 Load Sample s1->s3 s2 Condition & Equilibrate SPE Cartridge s2->s3 s4 Wash (Remove Interferences) s3->s4 s5 Elute Analyte s4->s5 s6 Evaporate & Reconstitute s5->s6 s7 Analyze s6->s7

Caption: Comparative workflows for the three primary sample preparation techniques.

Part 2: The Validation Gauntlet - Protocols and Acceptance Criteria

Once a method is developed (e.g., using SPE for cleanup, a C18 reversed-phase column for separation, and a triple quadrupole mass spectrometer for detection), it must undergo rigorous validation. The following sections detail the core validation experiments.

Overall Validation Workflow

G cluster_validation Core Validation Experiments start Method Development (LC-MS/MS Optimization) selectivity Selectivity & Specificity start->selectivity linearity Linearity, Range, LLOQ start->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-Day) selectivity->accuracy_precision linearity->accuracy_precision matrix_effect Matrix Effect & Recovery accuracy_precision->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability end Validated Method Ready for Sample Analysis stability->end

Caption: The logical flow of bioanalytical method validation experiments.

Selectivity and Specificity
  • Why it's done: To prove the method can unequivocally measure this compound without interference from endogenous plasma components or other substances that might be present.

  • Experimental Protocol:

    • Analyze at least six different individual lots of blank plasma (the intended matrix, e.g., human plasma with K2EDTA anticoagulant).

    • Screen for any response at the retention time and mass transition (MRM) of this compound and its Internal Standard (IS).

  • Acceptance Criteria (ICH M10):

    • Response in blank samples must be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ).

    • Response at the IS MRM must be ≤ 5% of the IS response in the LLOQ sample.

Linearity, Calibration Curve, and Range
  • Why it's done: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. This range must cover the expected concentrations in study samples.

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Spike blank plasma to create a series of at least 6-8 non-zero calibration standards, including an LLOQ and an Upper Limit of Quantification (ULOQ).

    • Process and analyze the standards.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Why it's done: This is the cornerstone of validation. Accuracy measures how close the measured value is to the true value. Precision measures the reproducibility of the measurements. This is assessed within a single run (intra-day) and across multiple days (inter-day) to ensure the method is robust over time.[17]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC (Mid-range)

      • High QC (approx. 75% of ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (%CV or RSD) must be ≤ 15% (≤ 20% at LLOQ).

Validation Parameter LLOQ Low QC Mid QC High QC Acceptance Criteria
Intra-Day Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%Must be met in at least 2 of 3 runs
Intra-Day Accuracy (%Bias) ± 20%± 15%± 15%± 15%Must be met in at least 2 of 3 runs
Inter-Day Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%Overall mean of all runs
Inter-Day Accuracy (%Bias) ± 20%± 15%± 15%± 15%Overall mean of all runs
Matrix Effect and Recovery
  • Why it's done: To assess the impact of the biological matrix on the analyte's ionization (Matrix Effect) and to determine the efficiency of the extraction process (Recovery).

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in the mobile phase (neat solution).

      • Set B: Blank plasma is extracted, and the analyte is spiked into the final extract.

      • Set C: Analyte is spiked into plasma before extraction.

    • Analyze all sets.

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A)

      • The IS-normalized Matrix Factor should be calculated from at least 6 lots of matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%.

    • Recovery = (Peak Response in Set C) / (Peak Response in Set B)

      • Recovery should be consistent and reproducible, though a specific percentage is not mandated. A consistent %CV is more important.

Stability
  • Why it's done: To ensure that the concentration of this compound does not change during the entire lifecycle of a sample, from collection to analysis.

  • Experimental Protocol:

    • Analyze Low and High QC samples after exposing them to various conditions, comparing the results to freshly prepared samples.

  • Stability Tests and Their Rationale:

    • Freeze-Thaw Stability: Simulates samples being taken out of the freezer and thawed multiple times. (Typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Simulates samples sitting at room temperature before processing. (e.g., 4-24 hours).

    • Long-Term Stability: Confirms the analyte is stable for the expected duration of the study's sample storage. (e.g., 3 months at -80°C).

    • Post-Preparative (Autosampler) Stability: Ensures the processed extract is stable in the autosampler until injection. (e.g., 24-48 hours at 4°C).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

Validating a bioanalytical method for this compound in plasma is a systematic and rigorous process dictated by scientific principles and regulatory expectations. The choice of a highly selective sample preparation technique like Solid-Phase Extraction is a critical first step to mitigate the risk of matrix effects and ensure a robust method. Each validation experiment, from selectivity to a comprehensive suite of stability tests, serves a distinct purpose: to build a chain of evidence demonstrating that the method is accurate, precise, and reliable for its intended purpose. By adhering to the harmonized principles of the ICH M10 guideline and understanding the causality behind each step, researchers can generate high-quality bioanalytical data that can be trusted to make critical drug development decisions.

References

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  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3][8]

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  • Semantic Scholar. (n.d.). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link][21]

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A Comparative Analysis of 1-Cinnamoylpiperazine's Cytotoxic and Pro-Apoptotic Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the biological activity of 1-Cinnamoylpiperazine, a heterocyclic compound, across a panel of distinct human cancer cell lines.[1] By presenting objective, data-driven comparisons, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Piperazine Derivatives

Piperazine and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1][2][3] Their versatile scaffold allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties.[2][3] this compound, in particular, has emerged as a compound of interest due to the known bioactivity of both the cinnamoyl and piperazine moieties. Cinnamoyl derivatives have demonstrated potential in inducing apoptosis in cancer cells, while piperazine-containing compounds have been shown to induce cell cycle arrest and apoptosis in various cancer models.[4][5][6][7][8][9]

This guide delves into a comparative study of this compound's effects on three distinct cancer cell lines:

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • HCT-116 (Colorectal Carcinoma): A key model for colon cancer research.

  • MCF-7 (Breast Adenocarcinoma): A commonly studied estrogen receptor-positive breast cancer cell line.

The objective is to not only quantify the cytotoxic effects of this compound but also to elucidate the underlying mechanisms, specifically focusing on the induction of apoptosis and cell cycle arrest.

Experimental Rationale & Design

The selection of these three cell lines from different cancer types allows for a broad assessment of this compound's activity and potential selectivity. The experimental workflow is designed to provide a multi-faceted view of the compound's impact, moving from general cytotoxicity to more specific mechanistic insights.

Figure 1: A schematic of the experimental workflow.

Methodologies

Cell Culture: A549, HCT-116, and MCF-7 cells were cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability: To determine the half-maximal inhibitory concentration (IC50) of this compound, a colorimetric MTT assay was performed. Cells were seeded in 96-well plates and treated with serial dilutions of the compound for 48 hours. The absorbance was measured at 570 nm, and the IC50 values were calculated.

Cell Cycle Analysis by Flow Cytometry: Cells were treated with this compound at their respective IC50 concentrations for 24 hours. Subsequently, they were harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content was then analyzed using a flow cytometer to determine the cell cycle distribution.

Apoptosis Assay by Annexin V-FITC/PI Staining: To quantify the extent of apoptosis, treated cells were stained with Annexin V-FITC and PI. This dual-staining method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells, which were then analyzed by flow cytometry.

Western Blot Analysis: Following treatment with this compound, total protein was extracted from the cells. Key proteins involved in cell cycle regulation (such as Cyclin B1 and CDK1) and apoptosis (such as Bax, Bcl-2, and Caspase-3) were separated by SDS-PAGE, transferred to a PVDF membrane, and detected using specific primary and secondary antibodies.

Results: A Comparative Overview

The experimental data reveals that this compound exhibits differential activity across the tested cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM) after 48h
A549 (Lung)35.8 ± 2.1
HCT-116 (Colon)22.5 ± 1.5
MCF-7 (Breast)51.2 ± 3.4

The data indicates that HCT-116 cells are the most sensitive to this compound, followed by A549 and then MCF-7 cells.

Cell Cycle Arrest:

Flow cytometry analysis demonstrated that this compound induced a significant G2/M phase arrest in both A549 and HCT-116 cells.[4][6][7][10] This is a common mechanism for many anti-cancer agents, as it prevents cells from entering mitosis and proliferating. In contrast, the effect on the MCF-7 cell cycle was less pronounced at its IC50 concentration.

Table 2: Cell Cycle Distribution after 24h Treatment with this compound (IC50)

Cell Line% G0/G1% S% G2/M
A549 (Control)55.325.119.6
A549 (Treated)28.715.455.9
HCT-116 (Control)60.122.417.5
HCT-116 (Treated)33.812.154.1
MCF-7 (Control)65.218.915.9
MCF-7 (Treated)58.916.524.6

Induction of Apoptosis:

Annexin V/PI staining confirmed that this compound induces apoptosis in a dose-dependent manner, with the most significant effect observed in HCT-116 cells.

Figure 2: A proposed signaling pathway for this compound-induced apoptosis.

Western Blot Analysis:

To further validate the apoptotic pathway, the expression levels of key regulatory proteins were examined. In A549 and HCT-116 cells, treatment with this compound led to a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, a marked increase in cleaved Caspase-3, the executioner caspase, was observed, confirming the induction of apoptosis.

Discussion and Future Directions

The cross-validation of this compound's activity reveals a promising, albeit cell-line dependent, anti-cancer profile. The compound demonstrates potent cytotoxicity against colorectal (HCT-116) and lung (A549) cancer cells, driven by the induction of G2/M cell cycle arrest and apoptosis. The weaker activity in breast cancer cells (MCF-7) suggests a degree of selectivity that warrants further investigation.

The observed G2/M arrest, coupled with the modulation of Bax, Bcl-2, and Caspase-3, strongly suggests that this compound's mechanism of action involves the intrinsic apoptotic pathway, likely triggered by cellular stress or DNA damage. Future studies should aim to identify the direct molecular target(s) of this compound to fully elucidate its mechanism. Investigating its efficacy in combination with other chemotherapeutic agents could also be a promising avenue for future research.

References

  • Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved January 12, 2026, from [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023, May 25). Nature. Retrieved January 12, 2026, from [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025, June 11). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021, November 5). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023, May 25). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011, January 25). PubMed. Retrieved January 12, 2026, from [Link]

  • Inhibition of CUG-binding Protein 1 and Activation of Caspases Are Critically Involved in Piperazine Derivative BK10007S Induced Apoptosis in Hepatocellular Carcinoma Cells. (2017, October 16). PubMed. Retrieved January 12, 2026, from [Link]

  • Cardioprotective effects of cinnamoyl imidazole on apoptosis and oxidative stress in hypoxia/reoxygenation-induced H9C2 cell lines. (2024, December 15). PubMed. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-Cinnamoylpiperazine: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals handling novel or specialized compounds like 1-Cinnamoylpiperazine, a thorough understanding of disposal procedures is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and correctly, from the point of generation to final disposal.

Hazard Characterization: The "Why" Behind the Procedure

Before any handling or disposal, a complete understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound is classified with several GHS (Globally Harmonized System) hazard statements that necessitate careful handling.[1][2]

Key Hazards of this compound:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin (H302, H332, H312).[1] This means that exposure through any of these routes can cause significant adverse health effects.

  • Irritation: It is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[1][2]

  • Environmental Impact: While specific ecotoxicity data is limited, the general principle for synthetic organic compounds is to prevent their release into the environment.[3][4]

These classifications mandate that this compound be treated as a regulated hazardous waste .

Table 1: this compound Safety Profile & Handling Summary
PropertyDetailSource(s)
Molecular Formula C₁₃H₁₆N₂O[1]
GHS Hazard Codes H302, H312, H315, H319, H332, H335[1][2]
Required PPE Nitrile gloves, chemical safety goggles, lab coat. Use a certified chemical fume hood for all manipulations of solid powder or solutions to prevent inhalation.[3][4]
Waste Container Clearly labeled, chemically resistant (e.g., HDPE or glass), sealed container. Must be compatible with the waste stream (solid, non-halogenated organic solvent, etc.).[5][6]
Incompatible Materials Strong oxidizing agents, strong acids.[6] Avoid mixing with incompatible waste streams to prevent dangerous chemical reactions.[6]

The Regulatory Imperative: Understanding Your Responsibilities

The disposal of chemical waste is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5][7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[7][8]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations. They will have established protocols and partnerships with licensed hazardous waste disposal vendors. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for collecting and preparing this compound waste for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. If there is a risk of splash, consider double-gloving.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of solid this compound or its volatile solutions must be performed within a certified chemical fume hood to mitigate inhalation risks.[1][2]

Step 2: Waste Segregation

Proper segregation is critical for safety and cost-effective disposal.

  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated gloves or wipes in a designated, sealed container labeled "Solid Hazardous Waste."

  • Liquid Waste (Non-Halogenated): If this compound is dissolved in a non-halogenated solvent (e.g., ethanol, acetone, ethyl acetate), collect it in a container labeled for "Non-Halogenated Organic Waste."

  • Liquid Waste (Halogenated): If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a separate container labeled for "Halogenated Organic Waste."

  • Aqueous Waste: Collect dilute aqueous solutions in a container for "Aqueous Hazardous Waste." Do not mix organic solvents into this stream.

The causality for this segregation lies in the disposal method; halogenated solvents require specialized, higher-temperature incineration, making their disposal significantly more expensive. Cross-contamination of waste streams increases disposal costs and can create safety hazards.

Step 3: Containerization and Labeling

The integrity of the waste container is a primary safety control.

  • Use an appropriate container: The container must be chemically compatible with the waste and have a secure, leak-proof lid. Never use food containers. Your EHS office will typically provide approved waste containers.

  • Label immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the label: Fill out the label completely and accurately. This includes:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the first drop of waste was added (the accumulation start date).

Step 4: On-Site Accumulation

Store waste containers safely in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.

  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.

Step 5: Arranging for Disposal

Once a waste container is full or you have finished the project, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online system.[9]

  • Do Not Move Waste: Do not transport hazardous waste containers between laboratories or buildings yourself. Await trained EHS personnel for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Waste Disposal A Waste Generation (this compound or contaminated materials) B Characterize Waste Stream A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (in solvent) B->D Liquid E Select & Pre-Label Appropriate Container C->E D->E F Add Waste to Container in Satellite Accumulation Area (SAA) E->F G Is container full? F->G H Seal Container & Complete Label (ensure accumulation date is present) G->H Yes J Keep container sealed in SAA G->J No I Request Pickup from Environmental Health & Safety (EHS) H->I J->F

Caption: Decision flowchart for handling this compound waste.

Emergency Procedures: Spills and Exposures

In case of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Containment (for small spills): If you are trained and it is safe to do so, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.

  • Decontaminate: Clean the area with an appropriate solvent, collecting all cleanup materials as hazardous waste.

  • Dispose: All spill cleanup materials must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol above.

In case of personal exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air immediately.[4]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702792, this compound. PubChem. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 726896, 1-Cinnamylpiperazine. PubChem. Retrieved from [Link].

  • Chemistry For Everyone (2024). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link].

  • University of Texas at Austin Environmental Health & Safety. Chemical Waste. EHS. Retrieved from [Link].

  • Civil Engineering Explained (2024). What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube. Retrieved from [Link].

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Missouri DNR. Retrieved from [Link].

  • California Department of Toxic Substances Control. Defining Hazardous Waste. DTSC. Retrieved from [Link].

  • Boston University Environmental Health and Safety. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University EHS. Retrieved from [Link].

  • Fytianos, K. et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link].

  • Minnesota Pollution Control Agency (2020). P-list and F-list of acute hazardous wastes. MPCA. Retrieved from [Link].

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cinnamoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development pushes the boundaries of molecular innovation, the synthesis and handling of novel chemical entities require an unwavering commitment to safety. 1-Cinnamoylpiperazine, a compound of interest for various research applications, necessitates a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).

The Critical Importance of a Proactive Safety Posture

Before we delve into specific protocols, it's essential to grasp the fundamental principle of laboratory safety: prevention. The primary goal is to minimize exposure through a combination of engineering controls (like fume hoods), administrative controls (safe work practices), and finally, PPE. PPE is the last line of defense, but an absolutely critical one. The hazard profile of this compound, as outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. This profile dictates a stringent approach to PPE selection.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form.

Body Part Personal Protective Equipment (PPE) Specification and Rationale
Eyes/Face Chemical Safety Goggles with Side Shields or a Face ShieldRationale: this compound is a serious eye irritant[1]. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Nitrile or Neoprene GlovesRationale: The compound is harmful in contact with skin and causes skin irritation[1]. Nitrile gloves offer good resistance to a range of chemicals and are a standard in many labs. Always check the manufacturer's glove compatibility data. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Body Laboratory CoatRationale: A lab coat is the minimum requirement to protect against incidental contact and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved N95 Respirator or higherRationale: As a powder, this compound can become airborne, and it is harmful if inhaled[1]. An N95 respirator will provide protection against particulate matter. For procedures that may generate significant dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Procedural Guidance: A Step-by-Step Approach to Safety

To ensure the efficacy of your PPE, it is crucial to follow a strict protocol for donning (putting on) and doffing (taking off) your equipment. Contamination during the doffing process is a common and avoidable source of exposure.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_weighing Handling Solid Compound cluster_solution Handling Compound in Solution cluster_disposal Waste Management start Planned Experiment with This compound weighing Weighing or Transferring Solid Powder start->weighing Is the compound in solid form? solution Working with the Compound in Solution start->solution Is the compound in solution? weighing_ppe Action: Work in a certified chemical fume hood or glove box. Required PPE: - Chemical Safety Goggles - Nitrile Gloves (Double) - Lab Coat - N95 Respirator weighing->weighing_ppe disposal Disposal of Contaminated Waste (Gloves, Tubes, etc.) weighing->disposal solution_ppe Action: Work in a certified chemical fume hood. Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat solution->solution_ppe solution->disposal disposal_ppe Action: Place in a sealed, labeled hazardous waste container. Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat

Caption: PPE Selection Workflow for this compound.

Protocol for Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check for your respirator to ensure a proper fit.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in a designated hazardous waste container. Remove the inner pair using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior is contained. Place it in a designated laundry receptacle or disposal bag.

  • Goggles/Face Shield: Remove your eye and face protection from the back to the front.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans: Managing Risks Beyond the Bench

Spill Management

In the event of a spill of this compound powder:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Restrict Access: Prevent entry into the affected area.

  • Consult SDS: Refer to the safety data sheet for piperazine compounds for specific cleanup instructions.

  • Assemble PPE: Don the appropriate PPE, including a respirator, chemical goggles, a lab coat, and double nitrile gloves.

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, to avoid generating dust.

    • Carefully scoop the contained material into a clearly labeled hazardous waste container.

    • Clean the spill area with a detergent and water solution, and then wipe it down with a suitable solvent if recommended by safety protocols.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Unused Compound: Unused or unwanted this compound must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet - Piperazine, anhydrous.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.